Product packaging for 9,10-12,13-Diepoxyoctadecanoate(Cat. No.:CAS No. 3012-69-9)

9,10-12,13-Diepoxyoctadecanoate

Cat. No.: B1203090
CAS No.: 3012-69-9
M. Wt: 312.4 g/mol
InChI Key: LAIUZQCFIABNDP-UHFFFAOYSA-N
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Description

9,10-12,13-Diepoxyoctadecanoate is a medium-chain fatty acid.
This compound has been reported in Bos taurus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B1203090 9,10-12,13-Diepoxyoctadecanoate CAS No. 3012-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUZQCFIABNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952532
Record name 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-69-9
Record name 9,10:12,13-Diepoxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3012-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9,10-12,3-diepoxystearate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diepoxylinoleic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthetic Pathway of 9,10-12,13-Diepoxyoctadecanoate from Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway leading from the essential fatty acid, linoleic acid, to its di-epoxidated metabolite, 9,10-12,13-diepoxyoctadecanoate. This pathway is of significant interest due to the diverse biological activities of the resulting oxylipins, which play roles in inflammation, cardiovascular function, and other physiological and pathophysiological processes.

Introduction to Linoleic Acid Metabolism

Linoleic acid, an omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a wide array of signaling molecules. Its metabolism occurs via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. The CYP pathway is responsible for the epoxidation of linoleic acid, leading to the formation of mono- and di-epoxidated derivatives.

The Biosynthetic Pathway: From Linoleic Acid to this compound

The formation of this compound from linoleic acid is a multi-step process primarily mediated by cytochrome P450 epoxygenases. This pathway is in competition with a hydrolytic pathway catalyzed by soluble epoxide hydrolase (sEH), which converts the intermediate monoepoxides into their corresponding diols.

Step 1: Mono-epoxidation of Linoleic Acid

The initial and rate-limiting step in this pathway is the epoxidation of one of the two double bonds of linoleic acid by cytochrome P450 enzymes.[1][2] This reaction results in the formation of two primary regioisomeric monoepoxides:

  • 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) , also known as leukotoxin.[1][3][4]

  • 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME) , also known as isoleukotoxin.[1][3][4]

The primary CYP isoforms responsible for this conversion in humans are CYP2J2, CYP2C8, and CYP2C9.[1][2][4]

Step 2: Di-epoxidation of Monoepoxyoctadecenoic Acids

The monoepoxide intermediates, 9,10-EpOME and 12,13-EpOME, can undergo a second epoxidation event on their remaining double bond to form the di-epoxide, this compound.[5] It is understood that the same family of cytochrome P450 enzymes that catalyze the initial mono-epoxidation are also responsible for this subsequent reaction.

Competing Pathway: Hydrolysis by Soluble Epoxide Hydrolase (sEH)

A significant competing pathway that limits the production of this compound is the hydrolysis of the monoepoxide intermediates by soluble epoxide hydrolase (sEH).[2][6][7][8] This enzyme converts the biologically active epoxides into their corresponding, and generally less active, diols:

  • 9,10-EpOME is hydrolyzed to 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) .[1][2]

  • 12,13-EpOME is hydrolyzed to 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) .[1][2]

The balance between the activities of CYP epoxygenases and sEH is therefore a critical determinant of the metabolic fate of linoleic acid and the production of its various oxidized metabolites.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic conversion of linoleic acid to this compound, including the key enzymes and competing pathway.

Biosynthesis_of_Diepoxyoctadecanoate cluster_main Biosynthesis of this compound cluster_monoepoxides Monoepoxidation cluster_competing Competing Hydrolysis Pathway Linoleic_Acid Linoleic Acid EpOME_9_10 9,10-EpOME Linoleic_Acid->EpOME_9_10 CYP2J2, CYP2C8, CYP2C9 EpOME_12_13 12,13-EpOME Linoleic_Acid->EpOME_12_13 CYP2J2, CYP2C8, CYP2C9 Diepoxide This compound EpOME_9_10->Diepoxide CYP450s DiHOME_9_10 9,10-DiHOME EpOME_9_10->DiHOME_9_10 sEH EpOME_12_13->Diepoxide CYP450s DiHOME_12_13 12,13-DiHOME EpOME_12_13->DiHOME_12_13 sEH

Biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes key quantitative parameters related to the enzymatic conversion of linoleic acid.

EnzymeSubstrateProduct(s)Km (µM)Vmax (pmol/mg/min)Source
Pooled Human Liver MicrosomesLinoleic Acid9,10-EpOME & 12,13-EpOME17058[4]
Recombinant CYP2C9Linoleic Acid9,10-EpOME & 12,13-EpOME-Most active recombinant form[4]

Experimental Protocols

The following section provides a generalized methodology for the in vitro analysis of linoleic acid epoxidation by human liver microsomes, based on protocols described in the literature.

In Vitro Incubation for Linoleic Acid Epoxidation

Objective: To determine the enzymatic conversion of linoleic acid to its monoepoxide metabolites by human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Linoleic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Internal standard (e.g., d4-labeled 9,10-EpOME)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (typically 0.1-0.5 mg/mL) in potassium phosphate buffer.

  • Add linoleic acid to the reaction mixture to achieve the desired final concentration (e.g., ranging from 10 to 200 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.

  • Terminate the reaction by adding a quenching solvent, such as ice-cold ethyl acetate.

  • Add an internal standard for quantitative analysis.

  • Extract the lipid metabolites from the aqueous phase by vortexing and centrifugation.

  • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by LC-MS/MS

Objective: To separate and quantify the formed 9,10-EpOME and 12,13-EpOME.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10-EpOME, 12,13-EpOME, and the internal standard. For example:

    • 9,10-EpOME/12,13-EpOME: m/z 295 -> specific fragment ions.

    • Internal Standard (d4-9,10-EpOME): m/z 299 -> specific fragment ions.

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Conclusion

The biosynthesis of this compound from linoleic acid is a complex process involving sequential epoxidation by cytochrome P450 enzymes, with a significant off-pathway hydrolysis reaction mediated by soluble epoxide hydrolase. Understanding the regulation of these enzymatic steps is critical for elucidating the role of these lipid mediators in health and disease and for the development of novel therapeutic strategies targeting this pathway. Further research is warranted to fully characterize the kinetics and regulation of the di-epoxidation step.

References

The Endogenous Presence of 9,10-12,13-Diepoxyoctadecanoate in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. While the biological roles of mono-epoxidized fatty acids are increasingly recognized, the natural occurrence and physiological significance of their diepoxy counterparts in mammalian tissues are emerging areas of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound, its biosynthesis, potential signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, inflammation, and autoimmune diseases, as well as for professionals in the field of drug development exploring novel therapeutic targets.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring metabolite in mammalian systems. Its presence has been confirmed in bovine (Bos taurus) tissues.[1] While comprehensive quantitative data across a wide range of mammalian tissues remains to be fully elucidated, several metabolomic studies have reported the relative changes in the levels of this compound in various physiological and pathological states.

A study on primary Sjögren's syndrome (pSS), an autoimmune condition, identified this compound as a potential biomarker. The study observed consistent alterations in the levels of this metabolite in both plasma and fecal samples of pSS patients compared to healthy controls.[1] Another investigation involving canine subjects showed that supplementation with cannabidiol (CBD) led to changes in plasma levels of this compound, suggesting its modulation by exogenous compounds that affect lipid metabolism. In pigs, dietary supplementation with probiotics or synbiotics was found to increase the normalized intensity of this compound in the colonic contents at 65 and 95 days of age.[2]

The following table summarizes the reported observations on the relative abundance of this compound in different mammalian biological samples. It is important to note that these studies primarily report fold changes or normalized intensities rather than absolute concentrations.

Mammalian SpeciesTissue/FluidConditionObserved Change in LevelsReference
HumanPlasma, FecesPrimary Sjögren's SyndromeAltered (consistent trend in both samples)[1]
CaninePlasmaCannabidiol (CBD) SupplementationAltered
PorcineColonic ContentsProbiotic/Synbiotic SupplementationIncreased normalized intensity[2]
BovineNot specifiedEndogenous metabolitePresent[1]

Biosynthesis and Signaling Pathways

The biosynthesis of this compound originates from the metabolism of linoleic acid, a ubiquitous polyunsaturated fatty acid in mammals. The formation of this diepoxide is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases.[3]

In vitro experiments using mouse liver microsomes have demonstrated that linoleic acid is first oxidized to form monoepoxides, namely 9,10-epoxyoctadecenoate and 12,13-epoxyoctadecenoate.[3] These monoepoxides can then undergo a second epoxidation by microsomal CYP enzymes to yield this compound.[3] The monoepoxy intermediates can also be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.[3]

Linoleic_Acid_Metabolism LA Linoleic Acid ME 9(10)-EpOMEs and 12(13)-EpOMEs (Monoepoxides) LA->ME CYP450 Epoxygenase DE This compound ME->DE CYP450 Epoxygenase Diols Diols ME->Diols Soluble Epoxide Hydrolase (sEH) Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS Add Internal Standard Sample->IS Extraction Protein Precipitation & Lipid Extraction IS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (LC) Separation Evap->LC MS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MS Quant Quantification MS->Quant

References

The Biological Role of 9,10-12,13-Diepoxyoctadecanoate in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of 9,10-12,13-diepoxyoctadecanoate, a diepoxide metabolite of linoleic acid, in the context of inflammation. While direct research on this specific diepoxide is emerging, this document synthesizes the current understanding by examining its place within the broader class of oxidized linoleic acid metabolites (OXLAMs). This guide covers the biosynthesis, chemical properties, and putative inflammatory functions of this compound, drawing parallels with its more extensively studied monoepoxide and diol relatives. Detailed experimental protocols for key assays and quantitative data from related compounds are presented to equip researchers with the necessary tools and knowledge to further investigate this potentially significant inflammatory mediator.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a diverse array of signaling molecules that play critical roles in cellular physiology and pathology. The enzymatic oxidation of linoleic acid gives rise to a family of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs). Among these, this compound represents a less-explored member with the potential for significant biological activity, particularly in the realm of inflammation.

This guide aims to consolidate the existing, though limited, knowledge on this compound and provide a framework for its further investigation. By understanding its biosynthesis, its relationship to other pro-inflammatory OXLAMs, and the methods to study its effects, researchers can begin to unravel its specific contributions to inflammatory processes and its potential as a therapeutic target.

Biosynthesis and Chemical Properties

This compound is formed from linoleic acid through a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases. These enzymes catalyze the epoxidation of the double bonds in the linoleic acid backbone.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₂O₄[1]
Molecular Weight 312.4 g/mol [1]
IUPAC Name 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid[1]
Synonyms Diepoxylinoleic acid, Linoleic acid dioxide[1]
CAS Number 3012-69-9[1]

Biosynthetic Pathway of this compound

Biosynthetic Pathway Linoleic Acid Linoleic Acid 9(10)-EpOME or 12(13)-EpOME\n(Leukotoxins) 9(10)-EpOME or 12(13)-EpOME (Leukotoxins) Linoleic Acid->9(10)-EpOME or 12(13)-EpOME\n(Leukotoxins) CYP450 Epoxygenase This compound This compound 9(10)-EpOME or 12(13)-EpOME\n(Leukotoxins)->this compound CYP450 Epoxygenase 9,10-DiHOME or 12,13-DiHOME\n(Leukotoxin Diols) 9,10-DiHOME or 12,13-DiHOME (Leukotoxin Diols) 9(10)-EpOME or 12(13)-EpOME\n(Leukotoxins)->9,10-DiHOME or 12,13-DiHOME\n(Leukotoxin Diols) Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis of this compound from linoleic acid.

Role in Inflammation: Evidence from Related OXLAMs

While direct evidence for the inflammatory role of this compound is sparse, the activities of its precursor monoepoxides (leukotoxins) and their corresponding diols (leukotoxin diols) are well-documented and provide a strong basis for its putative functions.

Activation of Nociceptive Ion Channels

A key mechanism by which OXLAMs contribute to inflammation is through the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. These channels are crucial mediators of pain and neurogenic inflammation. The monoepoxides 9(10)-EpOME and 12(13)-EpOME, as well as their diol metabolites, have been identified as endogenous agonists of TRPV1 and TRPA1. This activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides.

Neutrophil Chemotaxis

Neutrophils are key players in the innate immune response, and their migration to sites of inflammation is a critical step in the inflammatory cascade. Leukotoxin and its diol have been shown to induce neutrophil chemotaxis.[2] This suggests that this compound may also possess chemoattractant properties for neutrophils, thereby contributing to the amplification of the inflammatory response.

Proposed Signaling Pathway for Leukotoxin-Induced Neutrophil Chemotaxis

Neutrophil Chemotaxis Pathway cluster_cell Neutrophil Leukotoxin/Diol Leukotoxin/Diol GPCR Pertussis Toxin- Sensitive GPCR Leukotoxin/Diol->GPCR PI3K Phosphatidylinositol 3-Kinase (PI3K) GPCR->PI3K Actin_Polymerization Actin Polymerization PI3K->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: Proposed signaling pathway for leukotoxin-induced neutrophil chemotaxis.

Acute Respiratory Distress Syndrome (ARDS)

The administration of leukotoxin diols to animal models has been shown to induce an ARDS-like phenotype, characterized by pulmonary edema and inflammation. The conversion of leukotoxins to their more potent diol metabolites by soluble epoxide hydrolase (sEH) is considered a "bioactivation" step in the pathology of ARDS. Given its structural similarity, this compound could potentially contribute to or modulate this severe inflammatory lung condition.

Quantitative Data on Related OXLAMs in Inflammation

Direct quantitative data for this compound's inflammatory effects are currently unavailable in the public literature. The following table summarizes quantitative data for related monoepoxides and their diols to provide a comparative context.

Quantitative Effects of Leukotoxins and Their Diols on Inflammatory Responses

CompoundAssayTarget/Cell TypeEffectConcentration/DoseReference
Leukotoxin (Lx) & Leukotoxin diol (Lxd)ChemotaxisHuman NeutrophilsInduction of chemotaxis10⁻⁹ - 10⁻⁶ M[2]
Leukotoxin (Lx) & Leukotoxin diol (Lxd)ChemotaxisHuman NeutrophilsSynergistic effect with fMLP10⁻⁷ M[2]
9,10-DiHOME & 12,13-DiHOMERespiratory Burst InhibitionGranulocytic HL-60 cellsInhibition of PMA-induced respiratory burst20 - 200 µM
9(10)-EpOME & 12(13)-EpOMETRPV1/TRPA1 ActivationSensory NeuronsActivation of inward currentsNot specified

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol provides a general framework for assessing the chemotactic potential of this compound on neutrophils.

Experimental Workflow for Neutrophil Chemotaxis Assay

Chemotaxis Workflow Isolate_Neutrophils Isolate human neutrophils from whole blood Load_Cells Load neutrophils into the upper chamber Isolate_Neutrophils->Load_Cells Prepare_Chamber Prepare Boyden chamber with polycarbonate membrane Add_Compound Add this compound to the lower chamber Prepare_Chamber->Add_Compound Incubate Incubate at 37°C Load_Cells->Incubate Add_Compound->Incubate Quantify_Migration Quantify migrated cells (e.g., by staining and counting) Incubate->Quantify_Migration

Caption: General workflow for a neutrophil chemotaxis Boyden chamber assay.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Chamber Preparation: Assemble a Boyden chamber or a multi-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size).

  • Loading: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and load them into the upper chamber.

  • Chemoattractant: Add the experimental compound, this compound, at various concentrations to the lower chamber. A known chemoattractant (e.g., fMLP or IL-8) should be used as a positive control, and buffer alone as a negative control.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of 1-3 hours to allow for cell migration.

  • Quantification: After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.

Conclusion and Future Directions

This compound is a structurally intriguing metabolite of linoleic acid with the potential to be a significant player in the complex network of inflammatory signaling. While direct evidence of its biological role is currently limited, the well-established pro-inflammatory activities of its metabolic relatives, the leukotoxins and their diols, strongly suggest that it warrants further investigation.

Future research should focus on:

  • Directly assessing the pro-inflammatory effects of this compound: This includes quantifying its ability to induce cytokine and chemokine release from various immune cells, its chemoattractant properties for leukocytes, and its potential to activate nociceptive pathways.

  • Investigating its role in animal models of inflammation: Studies using models of inflammatory pain, lung injury, and other inflammatory conditions will be crucial to understand its in vivo relevance.

  • Elucidating its mechanism of action: Determining the specific receptors and signaling pathways that are modulated by this compound will be key to understanding its biological function.

By addressing these research questions, the scientific community can gain a clearer understanding of the role of this diepoxide in health and disease, potentially paving the way for novel therapeutic strategies for inflammatory disorders.

References

9,10-12,13-Diepoxyoctadecanoate: An In-Depth Technical Guide on its Role as an Intermediate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. This compound is emerging as a significant intermediate in fatty acid metabolism with potential roles in various physiological and pathological processes. Formed through the cytochrome P450 epoxygenase pathway, it undergoes further enzymatic conversion, primarily by soluble epoxide hydrolase, to corresponding diols. This technical guide provides a comprehensive overview of the metabolism, biological effects, and analytical and synthetic methodologies related to this compound. Particular focus is given to its involvement in cellular signaling cascades, including inflammatory pathways, and its potential as a biomarker and therapeutic target.

Introduction

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of signaling molecules.[1] One of the key metabolic routes for linoleic acid is the cytochrome P450 (CYP) epoxygenase pathway, which leads to the formation of epoxyoctadecenoic acids (EpOMEs).[1] These monoepoxides can be further metabolized to diepoxides, including this compound. This diepoxide is an intermediate in a metabolic cascade that generates various bioactive oxylipins. While its direct biological functions are still under active investigation, related metabolites have been implicated in inflammation, pain perception, and immune responses.[2] This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed resource covering its biochemistry, analytical quantification, synthesis, and potential roles in signaling pathways.

Metabolism of this compound

The formation and subsequent metabolism of this compound are key to understanding its biological significance. The primary pathway involves a two-step epoxidation of linoleic acid, followed by hydrolysis.

Biosynthesis

The initial step in the formation of this compound is the epoxidation of linoleic acid by CYP monooxygenases.[1] This reaction can occur at either of the two double bonds, forming 9,10-EpOME (leukotoxin) or 12,13-EpOME (isoleukotoxin).[3] A second epoxidation event on the remaining double bond of the monoepoxide yields the diepoxide, this compound.[4] The primary CYP isozyme responsible for linoleic acid epoxidation in the human liver is CYP2C9.[3]

Degradation

The primary route for the metabolism of epoxy fatty acids is hydrolysis by soluble epoxide hydrolase (sEH).[4] This enzyme converts the epoxide groups into vicinal diols. In the case of this compound, sEH-mediated hydrolysis would lead to the formation of tetrahydroxy derivatives.[4]

cluster_metabolism Metabolic Pathway of this compound LA Linoleic Acid Monoepoxide 9,10-EpOMEs or 12,13-EpOMEs LA->Monoepoxide CYP450 Epoxygenase (e.g., CYP2C9) Diepoxide This compound Monoepoxide->Diepoxide CYP450 Epoxygenase Tetrahydroxy Tetrahydroxyoctadecanoates Diepoxide->Tetrahydroxy Soluble Epoxide Hydrolase (sEH)

Figure 1: Metabolic pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data related to the metabolism of linoleic acid and its epoxide derivatives.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Linoleic Acid Epoxidation
Km170 µMPooled human liver microsomes[3]
Vmax58 pmol/mg/minPooled human liver microsomes[3]
Concentration Levels
This compoundIdentified, but not quantifiedBos taurus[4]
Increased levelsColonic contents of pigs fed probiotics/synbiotics[5][6]

Biological Effects and Signaling Pathways

While direct studies on this compound are limited, research on related linoleic acid epoxides and their diol metabolites provides insights into its potential biological roles.

Inflammatory Signaling

Linoleic acid metabolites have been shown to modulate inflammatory pathways. The diol derivatives of EpOMEs, known as dihydroxyoctadecenoic acids (DiHOMEs), can act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation and lipid metabolism.[7] Activation of PPARγ can lead to the increased expression of the fatty acid transporter CD36 and genes involved in fatty acid uptake.[7] Additionally, related oxylipins have been shown to influence the NF-κB signaling pathway, a central mediator of inflammation.[4]

cluster_signaling Potential Inflammatory Signaling Diepoxide This compound Diol DiHOMEs (Metabolites) Diepoxide->Diol sEH NFkB NF-κB Diepoxide->NFkB Modulates (Hypothesized) PPARg PPARγ Diol->PPARg Activates Gene_Expression Altered Gene Expression (e.g., CD36) PPARg->Gene_Expression Regulates Inflammation Modulation of Inflammation NFkB->Inflammation Gene_Expression->Inflammation cluster_synthesis Synthesis Workflow Start Linoleic Acid Enzymatic Enzymatic Synthesis (Peroxygenase, H₂O₂) Start->Enzymatic Chemical Chemical Synthesis (m-CPBA, DCM) Start->Chemical Purification Extraction & Purification Enzymatic->Purification Chemical->Purification Product This compound Purification->Product

References

Unveiling 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide to its Formation, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-12,13-diepoxyoctadecanoate, a significant oxidation product of linoleic acid. While a definitive initial discovery and isolation from a native, non-oxidized biological source remains to be pinpointed in the literature, this document details its well-established formation through lipid peroxidation, particularly under thermal stress. This guide furnishes detailed experimental protocols for the synthesis, isolation, and characterization of this compound using modern analytical techniques. Furthermore, it explores the compound's place within the broader context of epoxy fatty acid metabolism and signaling, offering insights for researchers in lipidomics, food science, and drug development.

Introduction: The Genesis of a Diepoxide

This compound is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. Its presence has been noted in Bos taurus[1]. However, the majority of scientific literature characterizes this compound as a product of linoleic acid oxidation, particularly during the heating of vegetable oils. The enzymatic machinery for the production of epoxy fatty acids is widespread in nature, suggesting the potential for its endogenous formation in various organisms[2].

The conversion of linoleic acid to its diepoxide is a multi-step process involving the formation of monoepoxides as intermediates. This guide will delve into the pathways of its formation and the methodologies for its precise analysis.

Formation and Synthesis

The primary route to the formation of this compound is through the epoxidation of the two double bonds in linoleic acid. This can occur via autoxidation under thermal stress or through enzymatic processes.

Chemical Synthesis: The Prilezhaev Reaction

A common method for the synthesis of this compound is the full epoxidation of methyl linoleate using the Prilezhaev reaction. This involves the use of a peroxy acid, such as peroxyformic acid generated in situ.

Experimental Protocol: Synthesis of Methyl this compound

This protocol is adapted from methodologies described for the full epoxidation of methyl linoleate.

Materials:

  • Methyl linoleate

  • Formic acid

  • Hydrogen peroxide (30%)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., hexane or diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve methyl linoleate in a suitable organic solvent.

  • Add formic acid to the solution. The molar ratio of formic acid to the double bonds of methyl linoleate should be optimized.

  • Add a catalytic amount of sulfuric acid.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide dropwise while stirring. Maintain the temperature below 10°C.

  • After the addition of hydrogen peroxide is complete, allow the reaction to warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude methyl this compound can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Methyl Linoleate Methyl Linoleate Dissolution Dissolution Methyl Linoleate->Dissolution Solvent Acidification Acidification Dissolution->Acidification Formic Acid, H2SO4 Epoxidation Epoxidation Acidification->Epoxidation H2O2 (aq) Quenching Quenching Epoxidation->Quenching NaHCO3 (aq) Extraction Extraction Quenching->Extraction Organic Solvent Washing Washing Extraction->Washing Water, Brine Drying Drying Washing->Drying Na2SO4 Evaporation Evaporation Drying->Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography Silica Gel Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis and purification of methyl this compound.

Analytical Characterization

The identification and quantification of this compound rely on modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization to its methyl ester is typically required.

Experimental Protocol: GC-MS Analysis of Methyl this compound

Sample Preparation (Transesterification):

  • To a sample containing the lipid of interest, add a solution of sodium methoxide in methanol.

  • Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time to ensure complete transesterification.

  • After cooling, neutralize the reaction with an appropriate acid.

  • Extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like hexane.

  • Wash the organic extract with water and dry it over anhydrous sodium sulfate.

  • The hexane layer containing the FAMEs is then concentrated for GC-MS analysis.

GC-MS Parameters:

  • Column: A capillary column with a cyanopropyl or phenyl polysiloxane stationary phase is often suitable[3].

  • Injector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 240°C at a rate of 5-10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 50 to 500.

Expected Mass Spectrum: The EI mass spectrum of methyl this compound is characterized by specific fragmentation patterns. A diagnostic ion at m/z 155 is often observed, resulting from cleavage on each side of an epoxy group[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are valuable for confirming the presence and location of the epoxide rings.

Experimental Protocol: ¹H-NMR Analysis

Sample Preparation:

  • Dissolve a few milligrams of the purified compound in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

¹H-NMR Spectral Data: The chemical shifts of the protons on the epoxide rings are characteristic.

  • The protons attached to the epoxidized carbons typically resonate in the region of δ 2.9-3.2 ppm [5][6].

  • The presence of two distinct signals in this region can indicate the two different epoxide groups.

Proton Assignment Typical Chemical Shift (δ ppm)
Protons on 9,10-epoxide~2.9
Protons on 12,13-epoxide~3.1
Methylene protons adjacent to carbonyl~2.3
Terminal methyl group~0.9

Table 1: Characteristic ¹H-NMR Chemical Shifts for Methyl this compound.

Analytical Workflow for Characterization

G cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Lipid Source Lipid Source Transesterification Derivatization to FAMEs Lipid Source->Transesterification GC-MS GC-MS Transesterification->GC-MS NMR NMR Transesterification->NMR Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum NMR Spectrum NMR Spectrum NMR->NMR Spectrum Structural Confirmation Structural Confirmation Mass Spectrum->Structural Confirmation NMR Spectrum->Structural Confirmation

Caption: General workflow for the analytical characterization of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, its role can be inferred from the well-studied metabolism of other epoxy fatty acids. These molecules are known to be involved in a variety of physiological and pathological processes.

The enzymatic formation of epoxy fatty acids from polyunsaturated fatty acids is primarily carried out by cytochrome P450 (CYP) enzymes[2]. The resulting epoxides can then be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols[2]. This conversion from an epoxide to a diol often alters the biological activity of the molecule.

Proposed Metabolic Pathway of Linoleic Acid to Dihydroxy and Tetrahydroxy Derivatives

G Linoleic Acid Linoleic Acid Monoepoxides 9,10-Epoxyoctadecenoic acid 12,13-Epoxyoctadecenoic acid Linoleic Acid->Monoepoxides CYP450 Diepoxide This compound Monoepoxides->Diepoxide CYP450 Diols Dihydroxyoctadecenoic acids Monoepoxides->Diols sEH Tetrahydroxy 9,10,12,13-Tetrahydroxyoctadecanoate Diepoxide->Tetrahydroxy sEH (putative)

Caption: Proposed metabolic pathway for the conversion of linoleic acid to its diepoxide and subsequent hydrolysis.

Conclusion and Future Directions

This compound represents an important, yet not fully understood, metabolite of linoleic acid. While its formation as a product of lipid oxidation is well-documented, further research is needed to elucidate its potential endogenous roles and specific signaling pathways. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to accurately identify and quantify this compound in various matrices. Future studies should focus on investigating its presence and concentration in biological tissues under different physiological and pathological conditions, which will be crucial for understanding its potential as a biomarker or a bioactive lipid mediator. The synthesis of stereospecific isomers will also be vital for dissecting the specific biological activities of each form.

References

Potential Physiological Functions of 9,10-12,13-Diepoxyoctadecanoate In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is a diepoxide metabolite derived from the enzymatic oxidation of linoleic acid, an essential omega-6 fatty acid. As a member of the complex family of oxidized lipids, this molecule is emerging as a potential player in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of the in vivo functions of this compound, with a focus on its role as a biomarker, its metabolic context, and putative signaling pathways. Detailed experimental protocols for its quantification are also presented.

Metabolic Origin and Pathway

This compound is not an isolated molecule but an integral part of the linoleic acid metabolic cascade. The biosynthesis is a multi-step enzymatic process.

Linoleic_Acid_Metabolism LA Linoleic Acid EpOMEs Epoxyoctadecenoic Acids (EpOMEs) (e.g., 9,10-EpOME, 12,13-EpOME) LA->EpOMEs Diepoxy This compound EpOMEs->Diepoxy Further Epoxidation DiHOMEs Dihydroxyoctadecenoic Acids (DiHOMEs) (e.g., 9,10-DiHOME, 12,13-DiHOME) EpOMEs->DiHOMEs

Figure 1: Simplified metabolic pathway of linoleic acid leading to this compound.

Potential Physiological and Pathophysiological Roles

While direct in vivo functional studies on this compound are limited, its association with certain disease states and the known biological activities of its metabolic precursors and related metabolites suggest several potential physiological roles.

Biomarker in Primary Sjögren's Syndrome (pSS)

Recent metabolomic studies have identified this compound as a potential biomarker for primary Sjögren's syndrome (pSS), an autoimmune disease characterized by dry eyes and mouth.[1] In a study comparing pSS patients with healthy controls, this metabolite was found to be a significant differential signature in both fecal and plasma samples.[1]

Quantitative Data Summary

AnalyteSample TypeConditionAUC (Area Under the Curve)Diagnostic AccuracyReference
This compoundFecesPrimary Sjögren's Syndrome0.7 - 0.8Some Accuracy[1]
This compoundPlasmaPrimary Sjögren's Syndrome> 0.9High Accuracy[1]
Modulation of Inflammation and Immune Response

The precursors to this compound, the epoxyoctadecenoic acids (EpOMEs), and their diol metabolites (DiHOMEs), are known to have roles in inflammation. For instance, EpOMEs are produced by inflammatory leukocytes such as macrophages and neutrophils. The broader class of epoxy fatty acids is known to be involved in various signaling pathways with diverse biological effects.[2] While direct evidence is lacking for this compound, its structural similarity to other oxidized lipids suggests a potential role in modulating inflammatory pathways. In a study on different pig breeds, this compound was identified as one of the top-ranked differential metabolites in serum, suggesting a role in the molecular differences in immunity between the breeds.[3]

Putative Signaling Pathway Involvement

The precise signaling pathways modulated by this compound in vivo are still under investigation. However, based on the activities of related oxidized linoleic acid metabolites (OXLAMs), involvement in the following pathways can be hypothesized.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. A structurally related compound, 9,10-Dihydroxy-12,13-epoxyoctadecanoate, has been shown to activate the NF-κB pathway in vitro, an effect correlated with increased oxidative stress.[2] It is plausible that this compound could exert similar effects.

NFkB_Pathway Diepoxy This compound (Hypothesized) ROS Reactive Oxygen Species (ROS) Diepoxy->ROS IKK IKK Complex ROS->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Figure 2: Hypothesized activation of the NF-κB pathway by this compound.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Some oxidized linoleic acid metabolites, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), have been identified as potent PPARα agonists.[4] Given that this compound is also a downstream metabolite of linoleic acid, it is conceivable that it may also interact with PPARs, although this has yet to be experimentally verified.

PPAR_Pathway Diepoxy This compound (Hypothesized) PPAR PPAR Diepoxy->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Target_Genes Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Target_Genes

Figure 3: Hypothesized activation of the PPAR signaling pathway by this compound.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from plasma samples.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Materials:

    • Plasma (EDTA-anticoagulated)

    • Internal Standard (e.g., d4-9,10-12,13-Diepoxyoctadecanoate)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Nitrogen gas evaporator

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma in a glass tube, add a known amount of internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase using a Pasteur pipette and transfer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:acetonitrile, 1:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M-H]⁻).

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

3. Data Analysis

  • Quantify the concentration of this compound by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

LCMS_Workflow Plasma Plasma Sample Extraction Lipid Extraction (e.g., Folch) Plasma->Extraction IS Internal Standard IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 4: General workflow for the quantification of this compound in plasma.

Representative In Vivo Administration Protocol in a Murine Model of Inflammation

This protocol is a representative example and would require optimization for specific research questions.

1. Animal Model

  • Species: C57BL/6 mice (male, 8-10 weeks old).

  • Inflammation Induction: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg) to induce systemic inflammation.

2. Test Compound Administration

  • Compound: this compound, dissolved in a suitable vehicle (e.g., corn oil, or saline with a small percentage of a surfactant like Tween 80).

  • Dosing: Administer by oral gavage or i.p. injection at a range of doses (e.g., 1, 5, 10 mg/kg) 1 hour prior to LPS challenge. A vehicle control group should be included.

3. Sample Collection

  • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize mice.

  • Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.

  • Harvest tissues of interest (e.g., liver, lung, spleen) and snap-freeze in liquid nitrogen for later analysis.

4. Endpoint Analysis

  • Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

  • Histology: Perform histological analysis of tissues to assess inflammatory cell infiltration.

  • Gene Expression: Analyze the expression of inflammatory genes in tissues using RT-qPCR.

  • Metabolomics: Quantify the levels of this compound and other lipid mediators in plasma and tissues using LC-MS/MS as described above.

Conclusion and Future Directions

This compound is an emerging lipid mediator with potential roles in inflammation and as a biomarker for autoimmune diseases like primary Sjögren's syndrome. While its direct physiological functions in vivo are still being elucidated, its metabolic relationship to other bioactive oxidized linoleic acid metabolites suggests it is an important molecule to consider in the context of inflammatory and metabolic diseases. Future research should focus on in vivo studies using purified this compound to directly assess its effects on signaling pathways and disease pathology. The development of specific inhibitors of its biosynthesis could also provide valuable tools to understand its physiological relevance.

References

The Critical Influence of Stereochemistry on the Biological Activity of Diepoxyoctadecanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diepoxyoctadecanoates, oxidized metabolites of linoleic acid, represent a class of signaling lipids with potent and varied biological activities. This technical guide delves into the pivotal role of stereochemistry in dictating the function of these molecules, with a particular focus on leukotoxins and their corresponding diol metabolites. It is now understood that the parent diepoxides often act as pro-toxins, with their hydrolyzed diol counterparts exhibiting significant cytotoxicity and inflammatory effects. The precise spatial arrangement of the epoxide and hydroxyl groups is critical in determining the potency and mechanism of action of these compounds. This guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of diepoxyoctadecanoate stereoisomers, supported by experimental protocols and data presented for comparative analysis.

Introduction: The Significance of Chirality in Diepoxyoctadecanoates

Diepoxyoctadecanoates are C18 fatty acids containing two epoxide rings. They are formed in biological systems from linoleic acid through the action of cytochrome P450 enzymes. Two key regioisomers are 9,10,12,13-diepoxyoctadecanoate, commonly known as leukotoxin, and its isomer, vernolic acid. The presence of multiple chiral centers in these molecules gives rise to a variety of stereoisomers, each with potentially distinct biological activities.

A crucial aspect of the bioactivity of these compounds lies in their metabolic conversion. Soluble epoxide hydrolase (sEH) readily hydrolyzes the epoxide rings to form the corresponding vicinal diols, known as leukotoxin diols or dihydroxyoctadecenoic acids (DiHOMEs).[1] It is often these diol metabolites that are responsible for the observed toxic and pro-inflammatory effects, including the induction of neutrophil chemotaxis and the acute respiratory distress syndrome (ARDS).[1][2] The stereochemistry of both the parent epoxide and the resulting diol is a key determinant of its biological potency and signaling pathway engagement.[3]

Biological Activity of Diepoxyoctadecanoate Stereoisomers

The biological effects of diepoxyoctadecanoate stereoisomers are diverse, ranging from cytotoxicity to the modulation of inflammatory responses. While specific quantitative data directly comparing all possible stereoisomers is limited in the publicly available literature, the existing research underscores the critical role of stereochemistry.

Cytotoxicity and Pro-inflammatory Effects

Leukotoxin diols have been shown to be potent cytotoxic agents. Their toxicity is significantly greater than that of their parent epoxide precursors.[2] This has been demonstrated in various cell types, including pulmonary alveolar epithelial cells.[1] The mechanism of toxicity is thought to involve mitochondrial dysfunction.

Neutrophil Chemotaxis

Both leukotoxin and its diol have been shown to induce chemotaxis in human neutrophils, a key process in the inflammatory response.[4] This effect is mediated through a distinct signaling pathway compared to other well-known chemoattractants like fMLP.[4]

Table 1: Comparative Biological Activities of Diepoxyoctadecanoate Metabolites

Compound/StereoisomerBiological ActivityQuantitative Data (IC50, EC50, etc.)Reference(s)
Leukotoxin (9,10-epoxy-12Z-octadecenoic acid) Pro-toxin, induces neutrophil chemotaxisData not available for specific stereoisomers[1][4]
Leukotoxin Diol (9,10-dihydroxy-12Z-octadecenoic acid) Cytotoxic, potent inducer of neutrophil chemotaxisData not available for specific stereoisomers[2][4]
Vernolic Acid (12,13-epoxy-9Z-octadecenoic acid) Pro-toxinData not available for specific stereoisomers
Vernolic Acid Diol (12,13-dihydroxy-9Z-octadecenoic acid) CytotoxicData not available for specific stereoisomers

Note: The lack of specific quantitative data for individual stereoisomers in the available literature is a significant gap in the field and highlights an area for future research.

Signaling Pathways of Biologically Active Diepoxyoctadecanoates

The biological effects of diepoxyoctadecanoate diols are initiated by their interaction with specific cellular signaling pathways. A key pathway implicated in their pro-inflammatory action, particularly neutrophil chemotaxis, involves G-protein coupled receptors (GPCRs) and the subsequent activation of the phosphoinositide 3-kinase (PI3K) pathway.[4]

Diepoxyoctadecanoate Diol Signaling Pathway in Neutrophil Chemotaxis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Diepoxyoctadecanoate_Diol Diepoxyoctadecanoate Diol Stereoisomer GPCR G-Protein Coupled Receptor (GPCR) Diepoxyoctadecanoate_Diol->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation PI3K Phosphoinositide 3-Kinase (PI3K) G_Protein->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Akt Akt/PKB PIP3->Akt Activation Cellular_Response Actin Reorganization & Neutrophil Chemotaxis Akt->Cellular_Response Downstream Signaling

Figure 1. Signaling pathway of diepoxyoctadecanoate diols in neutrophil chemotaxis.

The binding of a specific diepoxyoctadecanoate diol stereoisomer to a putative GPCR on the neutrophil cell surface triggers the activation of heterotrimeric G-proteins. This, in turn, activates PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (Protein Kinase B), leading to the reorganization of the actin cytoskeleton and directed cell movement.

Experimental Protocols

Stereoselective Synthesis of Diepoxyoctadecanoates and their Diols

The stereoselective synthesis of diepoxyoctadecanoates is a challenging but crucial step in studying their biological activities. A general approach involves the stereocontrolled epoxidation and subsequent dihydroxylation of linoleic acid or its derivatives.

Stereoselective Synthesis Workflow Start Linoleic Acid Step1 Protection of Carboxylic Acid Start->Step1 Step2 Stereoselective Epoxidation (e.g., Sharpless) Step1->Step2 Step3 Separation of Diepoxyester Diastereomers Step2->Step3 Step4 Stereoselective Dihydroxylation (e.g., AD-mix) Step3->Step4 To obtain diols Step6 Deprotection Step3->Step6 To obtain diepoxides Step5 Separation of Diol Diastereomers Step4->Step5 Step5->Step6 End Pure Diepoxyoctadecanoate and Diol Stereoisomers Step6->End

Figure 2. General workflow for the stereoselective synthesis of diepoxyoctadecanoates and their diols.

Protocol Outline:

  • Protection: The carboxylic acid group of linoleic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

  • Stereoselective Epoxidation: A stereoselective epoxidation method, such as the Sharpless asymmetric epoxidation, is employed to introduce the first epoxide with a defined stereochemistry.

  • Second Epoxidation: A second epoxidation reaction is performed. The stereochemical outcome will depend on the directing effects of the existing epoxide and the chosen reagent.

  • Diastereomer Separation: The resulting mixture of diepoxide diastereomers can be separated using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

  • Stereoselective Dihydroxylation: For the synthesis of the diols, a stereoselective dihydroxylation method, like the Sharpless asymmetric dihydroxylation (using AD-mix-α or AD-mix-β), can be used on the mono-epoxide intermediate before the second epoxidation, or on the diepoxide.

  • Chiral Separation: Enantiomers of the diepoxides or diols can be separated using chiral HPLC.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final desired stereoisomers.

Chiral Separation of Diepoxyoctadecanoate Stereoisomers by HPLC

Objective: To separate and isolate individual stereoisomers of diepoxyoctadecanoates or their diols.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile phase: A mixture of hexanes and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for each specific separation.

  • Sample: A mixture of diepoxyoctadecanoate stereoisomers dissolved in the mobile phase.

Protocol:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the sample mixture onto the column.

  • Elution: Elute the compounds with the mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation.

  • Detection: Monitor the elution profile using the detector. Each separated stereoisomer will appear as a distinct peak.

  • Fraction Collection: Collect the fractions corresponding to each peak for further analysis and biological testing.

  • Method Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Neutrophil Chemotaxis Assay

Objective: To quantify the chemotactic activity of different diepoxyoctadecanoate diol stereoisomers on human neutrophils.

Materials:

  • Isolated human neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber).

  • Polycarbonate membrane with a defined pore size (e.g., 3-5 µm).

  • Test compounds: Different stereoisomers of diepoxyoctadecanoate diols at various concentrations.

  • Positive control: A known chemoattractant (e.g., fMLP or IL-8).

  • Negative control: Buffer solution.

  • Incubator (37°C, 5% CO2).

  • Microscope for cell counting.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Chamber Assembly: Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.

  • Loading: Add the test compounds, positive control, or negative control to the lower wells of the chamber.

  • Cell Seeding: Add a suspension of isolated neutrophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in response to the test compounds with the positive and negative controls to determine the chemotactic index.

Neutrophil Chemotaxis Assay Workflow Start Isolate Human Neutrophils Step1 Prepare Chemotaxis Chamber Start->Step1 Step2 Load Chemoattractants (Test Compounds, Controls) in Lower Wells Step1->Step2 Step3 Add Neutrophil Suspension to Upper Wells Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Fix and Stain Migrated Cells Step4->Step5 Step6 Quantify Migrated Cells via Microscopy Step5->Step6 End Data Analysis: Chemotactic Index Step6->End

Figure 3. Experimental workflow for the neutrophil chemotaxis assay.

Conclusion and Future Directions

The stereochemistry of diepoxyoctadecanoates is a paramount factor governing their biological activity. The conversion of these molecules to their diol metabolites often unmasks potent cytotoxic and pro-inflammatory properties, with the specific spatial arrangement of functional groups dictating the magnitude of these effects. While the signaling pathways involving GPCRs and PI3K have been implicated, the precise receptors and the downstream signaling cascades for each stereoisomer remain to be fully elucidated.

A significant challenge in the field is the lack of comprehensive quantitative data directly comparing the biological activities of all possible stereoisomers. Future research should focus on the stereoselective synthesis of all diepoxyoctadecanoate and their corresponding diol stereoisomers, followed by systematic in vitro and in vivo evaluation. Such studies will be instrumental in identifying the most biologically potent isomers and will provide a clearer understanding of their structure-activity relationships. This knowledge is essential for the development of targeted therapeutic strategies that either inhibit the production of harmful stereoisomers or leverage the beneficial effects of others. Furthermore, the identification of the specific GPCRs that bind to these lipid mediators will open new avenues for the design of selective antagonists for the treatment of inflammatory diseases.

References

The Role of Cytochrome P450 Enzymes in the Formation of 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 9,10-12,13-diepoxyoctadecanoate, a diepoxide metabolite of linoleic acid, with a central focus on the role of cytochrome P450 (CYP) enzymes. Linoleic acid, an abundant polyunsaturated fatty acid, undergoes sequential epoxidation reactions catalyzed by specific CYP isoforms to yield this complex oxylipin. This document details the biosynthetic pathway, identifies the key enzymatic players, presents available quantitative data, and outlines experimental protocols for the study of this metabolic process. Furthermore, it explores the potential biological significance and downstream metabolic fate of this compound, providing a valuable resource for researchers in lipid biochemistry, drug metabolism, and pharmacology.

Introduction

Linoleic acid (LA), an essential omega-6 fatty acid, is a primary component of dietary fats and a substrate for various metabolic pathways that produce signaling molecules known as oxylipins. These molecules are integral to a host of physiological and pathophysiological processes, including inflammation, cardiovascular function, and tissue repair. The enzymatic oxidation of linoleic acid is primarily carried out by three enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1]

The CYP-mediated pathway leads to the formation of epoxides and their corresponding diols.[1] Specifically, CYP enzymes catalyze the epoxidation of the double bonds of linoleic acid to produce 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME).[1] This guide focuses on the subsequent, less characterized, formation of This compound , a product of sequential epoxidation. Understanding the enzymatic machinery responsible for its synthesis is crucial for elucidating its biological role and its potential as a biomarker or therapeutic target.

Biosynthesis of this compound

The formation of this compound from linoleic acid is a multi-step enzymatic process. The initial and rate-limiting step is the epoxidation of one of the two double bonds in the linoleic acid molecule by CYP epoxygenases. This results in the formation of two primary mono-epoxide regioisomers: 9,10-EpOME and 12,13-EpOME.[1]

It is hypothesized that a second epoxidation event, catalyzed by the same or different CYP isoforms, subsequently occurs on the remaining double bond of the mono-epoxide intermediate to yield the final this compound product.

Key Cytochrome P450 Isoforms

Several CYP isoforms have been identified as being responsible for the initial mono-epoxidation of linoleic acid. The primary enzymes implicated belong to the CYP2C and CYP2J subfamilies.[1]

  • CYP2C9: Identified as a major human liver microsomal linoleic acid epoxygenase.[2]

  • CYP2C8: Also a key contributor to linoleic acid epoxidation.[1]

  • CYP2J2: Exhibits high rates of epoxygenase activity towards polyunsaturated fatty acids.[1]

  • CYP1A2, CYP2E1, CYP2J3, CYP2J5, and CYP2J9: These isoforms have also been shown to metabolize linoleic acid to its mono-epoxides.[3]

While these enzymes are known to produce mono-epoxides, the specific isoforms responsible for the second epoxidation step to form the diepoxide are not yet definitively identified. It is plausible that the same isoforms, particularly those in the CYP2C and CYP2J families, can catalyze this subsequent reaction, given their ability to act on unsaturated fatty acids.

Quantitative Data

Quantitative data on the enzymatic formation of this compound is limited, particularly for the second epoxidation step. The available kinetic parameters primarily describe the initial mono-epoxidation of linoleic acid.

SubstrateEnzyme SourceCYP IsoformKm (µM)Vmax (pmol/mg/min)Product(s)Reference
Linoleic AcidPooled Human Liver MicrosomesNot specified170589,10-EpOME & 12,13-EpOME[2]
Linoleic AcidRecombinantCYP2C9--9,10-EpOME & 12,13-EpOME[2]
Linoleic AcidRecombinantCYP1A2, CYP2E1, CYP2J2, CYP2J3, CYP2J5, CYP2J9--9,10-EpOME & 12,13-EpOME[3]
9,10-EpOME or 12,13-EpOME--N/AN/AThis compound-

Data Not Available (N/A): To date, specific kinetic parameters for the second epoxidation step have not been reported in the literature.

Experimental Protocols

In Vitro Synthesis of this compound using Cytochrome P450 Enzymes

This protocol provides a general framework for the in vitro synthesis of this compound. Optimization will be required based on the specific CYP isoform and expression system used.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C9, CYP2J2) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells, E. coli).

  • Linoleic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate (for extraction)

  • Internal standard (e.g., a deuterated analog)

Procedure:

  • Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme preparation.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add linoleic acid (dissolved in a small volume of ethanol or DMSO) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to maximize the yield of the diepoxide while minimizing product degradation.

  • Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent, such as ethyl acetate, and placing the mixture on ice.

  • Extraction: Add an internal standard and vortex the mixture vigorously to extract the lipid metabolites into the organic phase. Centrifuge to separate the phases.

  • Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol for LC-MS or a derivatization agent for GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid metabolites. Derivatization is typically required to increase the volatility of the analytes.

Derivatization (as methyl esters):

  • To the dried extract, add a solution of 2% sulfuric acid in methanol.

  • Incubate at 80°C for 2 hours in a sealed vial.

  • After cooling, add hexane and water to extract the fatty acid methyl esters (FAMEs).

  • Collect the hexane layer and dry it under nitrogen.

  • Reconstitute in a small volume of hexane for GC-MS analysis.

GC-MS Parameters (General):

  • Column: A polar capillary column (e.g., Supelco SP-2330 or similar) is suitable for separating FAME isomers.

  • Injector: Splitless injection at 220-250°C.

  • Oven Program: Start at a lower temperature (e.g., 170°C) and ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. A characteristic diagnostic ion for methyl 9,10:12,13-diepoxy-octadecanoate has been reported at m/z 155.[4]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of oxylipins without the need for derivatization.

LC Parameters (General):

  • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) is commonly used.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[5]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

MS/MS Parameters (General):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. Specific MRM transitions for this compound would need to be determined using a pure standard.

Signaling Pathways and Biological Significance

The biological role of this compound is not yet well-defined. However, its position within the linoleic acid metabolic cascade suggests potential involvement in cellular signaling.

It has been identified as an intermediate in the conversion of linoleic acid to tetrahydrofurandiols . The formation of these cyclic products can occur via the action of soluble epoxide hydrolase (sEH) on the diepoxide, which opens one epoxide ring, followed by non-enzymatic cyclization.[6] Tetrahydrofurandiols themselves may possess biological activity, and thus, this compound could serve as a precursor to these signaling molecules.

Furthermore, this compound has been identified as a differential metabolite in studies related to primary Sjögren's syndrome and in response to aluminum toxicity in plants, suggesting its potential as a biomarker in various physiological and pathological states.[6][7]

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Sequential Epoxidation of Linoleic Acid Linoleic Acid Linoleic Acid 9,10-EpOME 9,10-EpOME Linoleic Acid->9,10-EpOME CYP2C/2J 12,13-EpOME 12,13-EpOME Linoleic Acid->12,13-EpOME CYP2C/2J This compound This compound 9,10-EpOME->this compound CYP Isoform(s)? 12,13-EpOME->this compound CYP Isoform(s)?

Caption: Sequential epoxidation of linoleic acid by CYP enzymes.

G cluster_1 Experimental Workflow In Vitro Incubation In Vitro Incubation Lipid Extraction Lipid Extraction In Vitro Incubation->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Analysis Analysis GC-MS->Analysis LC-MS/MS->Analysis

Caption: General experimental workflow for diepoxyoctadecanoate analysis.

G cluster_2 Metabolic Fate of this compound This compound This compound Tetrahydrofurandiols Tetrahydrofurandiols This compound->Tetrahydrofurandiols sEH (low conc.) + non-enzymatic cyclization Tetraol Tetraol This compound->Tetraol sEH (high conc.)

Caption: Potential metabolic fate of this compound.

Conclusion and Future Directions

The formation of this compound represents a further level of complexity in the cytochrome P450-mediated metabolism of linoleic acid. While the initial steps of mono-epoxidation are relatively well understood, significant knowledge gaps remain regarding the specific CYP isoforms that catalyze the second epoxidation, their kinetic parameters, and the precise biological functions of the resulting diepoxide.

Future research should focus on:

  • Identifying the specific CYP isoforms responsible for the conversion of mono-epoxides to the di-epoxide.

  • Determining the kinetic parameters (Km and Vmax) for the second epoxidation step to understand the efficiency and regulation of this reaction.

  • Elucidating the signaling pathways in which this compound and its downstream metabolites, such as tetrahydrofurandiols, are involved.

  • Developing and validating robust analytical methods for the routine and accurate quantification of this compound in biological matrices.

Addressing these questions will be critical for a complete understanding of the role of this complex oxylipin in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

Preliminary Studies on the Cellular Uptake and Localization of 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid, is an emerging subject of interest in lipidomics and cell signaling. As a metabolite of a primary dietary polyunsaturated fatty acid, its role in cellular physiology and pathology is an area of active investigation. This technical guide provides a comprehensive overview of the preliminary understanding of the cellular uptake and localization of this compound. Due to the limited direct research on this specific diepoxide, this guide synthesizes information from studies on related epoxy fatty acids and outlines established methodologies for the investigation of lipid cellular dynamics. The document details adaptable experimental protocols, presents illustrative quantitative data, and visualizes potential signaling pathways and experimental workflows to serve as a foundational resource for researchers in this field.

Introduction

Linoleic acid and its metabolites, collectively known as oxylipins, are crucial signaling molecules involved in a myriad of physiological processes, including inflammation, immune response, and tissue repair. This compound is a product of linoleic acid metabolism, and its diepoxide structure suggests a potential for high reactivity and specific interactions with cellular components. Understanding how this molecule enters the cell and where it localizes is fundamental to elucidating its biological function and therapeutic potential. This guide will explore the current, albeit inferred, knowledge and provide a practical framework for future research.

Putative Cellular Uptake Mechanisms

The precise mechanisms governing the cellular uptake of this compound have not been explicitly elucidated. However, based on the behavior of other fatty acids and their derivatives, several potential pathways can be hypothesized:

  • Passive Diffusion: Short- and medium-chain fatty acids can often traverse the plasma membrane via passive diffusion, driven by a concentration gradient. The lipophilic nature of this compound may allow for a degree of passive uptake.

  • Facilitated Transport: The uptake of long-chain fatty acids is typically facilitated by membrane-associated proteins to enhance efficiency. Key transporters for other fatty acids include:

    • Fatty Acid Translocase (FAT/CD36): A scavenger receptor that binds and transports a wide range of lipids.

    • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.

    • Plasma Membrane-Bound Fatty Acid Binding Proteins (FABPpm): These proteins bind fatty acids at the cell surface and are thought to play a role in their uptake.

It is plausible that this compound utilizes one or more of these protein-mediated transport systems.

Subcellular Localization

Following cellular uptake, the subcellular destination of this compound is critical to its function. Potential sites of localization include:

  • Cytosol: The molecule may interact with cytosolic proteins or be metabolized by cytosolic enzymes.

  • Endoplasmic Reticulum (ER): As a central hub for lipid metabolism, the ER is a likely site for the further processing of this diepoxide.

  • Mitochondria: Fatty acids are transported to the mitochondria for β-oxidation. It is possible that this compound or its metabolites are targeted to this organelle for energy production or signaling purposes.

  • Lipid Droplets: These organelles serve as storage depots for neutral lipids and may sequester this compound.

  • Nucleus: Some fatty acid metabolites can act as ligands for nuclear receptors, influencing gene expression.

Data Presentation: Illustrative Quantitative Uptake Data

Direct quantitative data on the cellular uptake of this compound is not currently available in the literature. The following table provides a hypothetical representation of such data for illustrative purposes, based on typical results from fatty acid uptake assays.

Cell LineConcentration (µM)Incubation Time (min)Uptake (pmol/mg protein)
HEK2931515.2 ± 1.8
1542.5 ± 3.5
3078.1 ± 5.2
105145.8 ± 12.3
15410.2 ± 25.1
30755.6 ± 48.9
HepG21525.7 ± 2.1
1575.3 ± 6.4
30135.4 ± 11.8
105248.1 ± 20.5
15720.9 ± 55.7
301302.3 ± 101.2

Table 1: Illustrative Cellular Uptake of this compound in Different Cell Lines. Data are presented as mean ± standard deviation. This data is hypothetical and intended for demonstrative purposes only.

Experimental Protocols

The following are detailed methodologies that can be adapted to study the cellular uptake and localization of this compound.

Synthesis of Fluorescently Labeled this compound

To visualize and track the molecule within cells, fluorescent labeling is a powerful technique.[][2]

Objective: To covalently attach a fluorescent probe (e.g., BODIPY or NBD) to this compound.

Materials:

  • This compound

  • BODIPY FL C12-fatty acid succinimidyl ester (or similar fluorescent probe)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

  • Dissolve this compound in anhydrous DMF.

  • Add the fluorescent probe succinimidyl ester and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the fluorescently labeled product using reverse-phase HPLC.

  • Confirm the identity and purity of the labeled compound by mass spectrometry and NMR spectroscopy.

Cellular Uptake Assay using Fluorescently Labeled Diepoxide

Objective: To quantify the uptake of fluorescently labeled this compound into cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, HepG2)

  • Fluorescently labeled this compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorometer or fluorescence microscope

Protocol:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Prepare a stock solution of the fluorescently labeled diepoxide in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free cell culture medium.

  • Wash the cells twice with warm PBS.

  • Add the medium containing the fluorescent probe to the cells and incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.

  • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer.

  • Measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Normalize the fluorescence intensity to the protein concentration to determine the uptake in pmol/mg protein.

Subcellular Localization by Confocal Microscopy

Objective: To visualize the subcellular distribution of fluorescently labeled this compound.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Fluorescently labeled this compound

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, DAPI for nucleus)

  • Paraformaldehyde (PFA) for fixing

  • Confocal laser scanning microscope

Protocol:

  • Incubate the cells with the fluorescently labeled diepoxide as described in the uptake assay protocol.

  • In the final 15-30 minutes of incubation, add the desired organelle-specific trackers to the medium.

  • Wash the cells with warm PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a confocal microscope, acquiring images in the respective channels for the labeled diepoxide and the organelle trackers.

  • Analyze the co-localization of the signals to determine the subcellular distribution of the compound.

Potential Signaling Pathways

While the direct signaling pathways initiated by this compound are yet to be fully characterized, studies on other epoxy fatty acids suggest potential mechanisms. Epoxy fatty acids have been shown to act as signaling molecules, often through G-protein coupled receptors (GPCRs).

A plausible signaling cascade could involve the binding of this compound to a specific GPCR, leading to the activation of downstream effector proteins such as adenylyl cyclase or phospholipase C. This could result in the modulation of second messenger levels (e.g., cAMP, IP3, DAG) and the activation of protein kinases, ultimately leading to a cellular response.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Fluorescent Probe cluster_uptake Cellular Uptake Assay cluster_localization Subcellular Localization Synthesis Covalent Labeling of This compound Purification HPLC Purification Synthesis->Purification Validation Mass Spec & NMR Validation Purification->Validation Incubation Incubation with Labeled Diepoxide Validation->Incubation Co_staining Incubation with Labeled Diepoxide & Organelle Trackers Validation->Co_staining Cell_Culture Cell Seeding & Growth Cell_Culture->Incubation Lysis Cell Lysis Incubation->Lysis Quantification Fluorescence Measurement & Protein Normalization Lysis->Quantification Fixation Cell Fixation Co_staining->Fixation Imaging Confocal Microscopy Fixation->Imaging Analysis Co-localization Analysis Imaging->Analysis

Caption: Experimental workflow for studying cellular uptake and localization.

Signaling_Pathway Diepoxide This compound GPCR G-Protein Coupled Receptor (e.g., EP2) Diepoxide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) PKA->Cellular_Response Phosphorylation of Target Proteins

Caption: Putative GPCR-mediated signaling pathway.

Conclusion

The study of this compound is in its infancy. This technical guide provides a foundational framework for researchers to begin to unravel its cellular biology. By adapting established protocols for lipid research, it will be possible to quantify its uptake, determine its subcellular localization, and begin to understand its signaling roles. Future research in this area will be crucial for defining the physiological and pathological significance of this intriguing linoleic acid metabolite.

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of 9,10-12,13-Diepoxyoctadecanoate Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoates are oxidized derivatives of linoleic acid, a common polyunsaturated fatty acid. These diepoxides exist as multiple stereoisomers, including cis,cis, cis,trans, trans,cis, and trans,trans forms, arising from the geometry of the original double bonds and the stereochemistry of the epoxidation process. The specific isomeric form can significantly influence the biological activity of these molecules, making their precise structural characterization crucial in fields such as drug development, lipidomics, and food science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of these isomers. This document provides comprehensive application notes and protocols for the use of 1D and 2D NMR spectroscopy in this context.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl 9,10-12,13-Diepoxyoctadecanoate Isomers

Functional GroupIsomer ConfigurationChemical Shift (ppm)Multiplicity
Epoxy Protons (CH-O-CH)
cis2.70 - 2.95[1]Multiplet
trans2.50 - 2.70[1]Multiplet
cis,cis (C9, C13 - outer)2.91[1]Multiplet
cis,cis (C10, C12 - inner)2.79[1]Multiplet
trans,trans (C9, C13 - outer)2.65[1]Multiplet
trans,trans (C10, C12 - inner)2.52[1]Multiplet
cis/trans mixture2.91, 2.78, 2.66, 2.55[1]Multiplets
Diepoxide Mixture3.00, 3.09, 3.14[2]Multiplets
In C₆D₆ (C9, C13)2.92 - 3.00[1]Multiplet
In C₆D₆ (C10, C12)3.14 - 3.21[1]Multiplet
Methylene between Epoxides (C11) In C₆D₆1.82 - 1.87[1]Triplet
Methyl Ester (OCH₃) General~3.67Singlet
α-Methylene (CH₂COO) General~2.30Triplet
Terminal Methyl (CH₃) General~0.88Triplet
Alkyl Methylene ((CH₂)n) General1.20 - 1.60Multiplet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Epoxidized Fatty Acid Methyl Esters

Note: Specific data for this compound isomers is limited. The following are characteristic chemical shifts for epoxidized fatty acid esters.

Carbon AtomCharacteristic Chemical Shift (ppm)
Epoxy Carbons (CH-O-CH) 55 - 60
Carbonyl (C=O) ~174
Methyl Ester (OCH₃) ~51
α-Methylene (CH₂COO) ~34
Methylene adjacent to Epoxide ~26-28
Terminal Methyl (CH₃) ~14
Alkyl Methylene ((CH₂)n) ~22-32

Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound isomer mixture or isolated isomer.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used for lipids. For resolving overlapping signals, benzene-d₆ (C₆D₆) can be an effective alternative.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe for the specific sample and solvent to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): Set an acquisition time of at least 2-3 seconds for good digital resolution.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Pulse Sequence: Use a standard COSY pulse sequence (e.g., 'cosygpqf').

    • Parameters: Acquire data with a spectral width of 12-16 ppm in both dimensions. Typically, 256-512 increments in the indirect dimension (F1) and 2-8 scans per increment are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

    • Pulse Sequence: Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the ¹H spectral width to 12-16 ppm and the ¹³C spectral width to an appropriate range covering the expected signals (e.g., 0-180 ppm). Use a coupling constant (¹JCH) of approximately 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems and assigning quaternary carbons.

    • Pulse Sequence: Use a standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • Parameters: Set the spectral widths similar to HSQC. The long-range coupling constant (ⁿJCH) is typically optimized for a range of 4-10 Hz.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structural Elucidation Sample Diepoxyoctadecanoate Isomer Mixture Solvent Deuterated Solvent (CDCl3 or C6D6) + TMS Sample->Solvent NMR_Tube Sample in 5mm NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR Acquire Spectra TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Acquire Spectra Process Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Process TwoD_NMR->Process Assign_1D Assign ¹H and ¹³C Signals Process->Assign_1D Assign_2D Correlate Signals using 2D Spectra Assign_1D->Assign_2D Structure Elucidate Isomer Structures Assign_2D->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

isomer_structures cluster_cis_cis cis,cis-Isomer cluster_cis_trans cis,trans-Isomer cluster_trans_cis trans,cis-Isomer cluster_trans_trans trans,trans-Isomer cc Structure of cis,cis isomer ct Structure of cis,trans isomer tc Structure of trans,cis isomer tt Structure of trans,trans isomer

Caption: The four primary stereoisomers of this compound.

Conclusion

NMR spectroscopy, particularly when combining 1D and 2D techniques, provides an unparalleled level of detail for the structural elucidation of this compound isomers. The subtle differences in the chemical environments of the epoxy and adjacent protons in the various stereoisomers can be effectively distinguished. While a complete set of assigned NMR data for all isomers remains to be fully documented in single studies, the protocols and compiled data herein offer a robust framework for researchers to identify and characterize these important lipid molecules. Careful application of these methods will aid in understanding the structure-activity relationships of these compounds in various biological and chemical systems.

References

Application Notes and Protocols for the Analysis of Diepoxyoctadecanoates in Fecal Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diepoxyoctadecanoates, metabolites derived from the oxidation of linoleic acid, are emerging as important signaling molecules in various physiological and pathological processes. Their analysis in fecal samples provides a non-invasive window into gut health, microbial metabolism, and host-microbe interactions. Accurate and reproducible quantification of these lipid mediators is crucial for understanding their role in health and disease, and for the development of novel therapeutic strategies.

Fecal metabolomics, however, presents significant analytical challenges due to the complexity and heterogeneity of the sample matrix.[1][2] This document provides detailed application notes and standardized protocols for the sample preparation and analysis of diepoxyoctadecanoates in human fecal samples, aimed at ensuring data quality and comparability across studies. The methodologies described are based on established techniques for the analysis of epoxy fatty acids in complex biological matrices, adapted for the specific challenges of fecal analysis.

Experimental Protocols

Fecal Sample Collection and Storage

Proper sample collection and storage are paramount to minimize analyte degradation and microbial activity.[1][3]

Protocol 1: Fecal Sample Collection and Initial Processing

  • Collection: Provide participants with a stool collection kit containing a collection container, a sterile spatula, and instructions. Instruct participants to collect a fresh stool sample, avoiding contact with urine or toilet water.[4]

  • Homogenization: Due to the heterogeneous nature of stool, homogenization is a critical step to ensure representative sampling.[5][6] The entire stool sample should be homogenized using a sterile spatula or a dedicated stool homogenizer prior to aliquoting. If homogenization of the entire sample is not feasible, it is recommended to collect and pool aliquots from at least three different topographical locations of the stool sample.[5][6]

  • Aliquoting and Storage: Immediately after collection and homogenization, aliquot approximately 0.5-1.0 gram of the fecal sample into pre-labeled cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis. This is considered the "gold standard" for preserving the integrity of the fecal metabolome.[1][3]

Extraction of Diepoxyoctadecanoates

This protocol adapts a validated method for the extraction of epoxy fatty acids from complex matrices, combining a liquid-liquid extraction with a solid-phase extraction (SPE) clean-up step.

Protocol 2: Liquid-Liquid and Solid-Phase Extraction

  • Sample Preparation:

    • Lyophilize the frozen fecal aliquot to remove water, which can interfere with extraction efficiency.

    • Weigh approximately 50 mg of the lyophilized fecal powder into a glass tube with a Teflon-lined screw cap.

    • Add an internal standard solution (e.g., a deuterated analogue of diepoxyoctadecanoate) to each sample for accurate quantification.

  • Liquid-Liquid Extraction (Modified Bligh-Dyer Method):

    • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the fecal sample.

    • Vortex vigorously for 10 minutes to ensure thorough mixing and disruption of the sample matrix.

    • Add 0.5 mL of chloroform and vortex for 1 minute.

    • Add 0.5 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Repeat the extraction of the remaining aqueous and solid phases with 1 mL of chloroform.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Clean-up and Fractionation:

    • SPE Cartridge: Use a silica-based SPE cartridge (e.g., 500 mg, 3 mL).

    • Conditioning: Condition the cartridge by passing 5 mL of hexane through it.

    • Sample Loading: Re-dissolve the dried lipid extract in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

    • Elution of Neutral Lipids: Elute and discard the neutral lipids and non-polar interferents by washing the cartridge with 10 mL of hexane.

    • Elution of Diepoxyoctadecanoates: Elute the diepoxyoctadecanoates from the cartridge with 10 mL of a hexane:diethyl ether (80:20, v/v) mixture.

    • Evaporation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

Derivatization (Optional, for GC-MS analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of the fatty acids needs to be derivatized to increase their volatility.

Protocol 3: Methylation of Diepoxyoctadecanoates

  • Re-dissolve the dried extract from the SPE step in 1 mL of toluene.

  • Add 2 mL of a 1% solution of sulfuric acid in methanol.

  • Incubate the mixture at 50°C for 16 hours.

  • Add 5 mL of a 5% sodium chloride solution and 5 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Evaporate the hexane to dryness and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of diepoxyoctadecanoates without the need for derivatization.

Protocol 4: UPLC-MS/MS Parameters

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of these lipids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each diepoxyoctadecanoate isomer and the internal standard.

Data Presentation

Quantitative data from method validation studies are crucial for assessing the reliability of the analytical protocol. The following tables summarize typical performance characteristics for the analysis of epoxy fatty acids in complex matrices, which can be expected for the analysis of diepoxyoctadecanoates in fecal samples.

Table 1: Method Validation Parameters for Epoxy Fatty Acid Analysis

ParameterResultReference
Linearity (R²)> 0.99[1][7]
Intraday Repeatability (RSD)1 - 19%[1][7]
Interday Reproducibility (RSD)2 - 9%[1][7]
Recovery94 - 115%[1][7]
Limit of Quantification (LOQ)3.32 - 20.47 µg/g[1][7]

Table 2: Example MRM Transitions for Diepoxyoctadecanoates (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diepoxyoctadecanoate Isomer 1311.2[Fragment 1][Value]
Diepoxyoctadecanoate Isomer 1311.2[Fragment 2][Value]
Diepoxyoctadecanoate Isomer 2311.2[Fragment 1][Value]
Diepoxyoctadecanoate Isomer 2311.2[Fragment 2][Value]
Internal Standard[m/z][m/z][Value]

(Note: Specific fragment ions and collision energies need to be optimized for the instrument used.)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow from fecal sample collection to data analysis.

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Fecal Sample Collection Homogenization Homogenization Collection->Homogenization Storage Storage at -80°C Homogenization->Storage Lyophilization Lyophilization Storage->Lyophilization LLE Liquid-Liquid Extraction Lyophilization->LLE SPE Solid-Phase Extraction LLE->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for fecal diepoxyoctadecanoate analysis.

Putative Signaling Pathway of Diepoxyoctadecanoates

Diepoxyoctadecanoates, as lipid mediators, are likely to exert their biological effects through interaction with nuclear receptors or G-protein coupled receptors (GPCRs). The following diagram depicts a putative signaling pathway.

signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-protein Activation GPCR->G_protein Second_messenger Second Messenger Cascade G_protein->Second_messenger Biological_effects Biological Effects (e.g., Anti-inflammatory Response) Second_messenger->Biological_effects PPAR PPAR Activation Gene_expression Target Gene Expression PPAR->Gene_expression Gene_expression->Biological_effects Diepoxy Diepoxyoctadecanoate Diepoxy->GPCR Extracellular binding Diepoxy->PPAR Intracellular binding

Caption: Putative signaling of diepoxyoctadecanoates.

References

Application of 9,10-12,13-Diepoxyoctadecanoate as a potential biomarker for Sjögren's syndrome.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to symptoms of dry mouth and eyes. The diagnosis of Sjögren's syndrome can be challenging due to its heterogeneous presentation and the invasive nature of current diagnostic methods, such as salivary gland biopsy. Consequently, there is a pressing need for the development of non-invasive and reliable biomarkers for early diagnosis and disease monitoring.

Recent metabolomic studies have identified 9,10-12,13-Diepoxyoctadecanoate, a metabolite of linoleic acid, as a potential biomarker for primary Sjögren's syndrome (pSS). This document provides detailed application notes and experimental protocols for the utilization of this compound as a diagnostic biomarker.

Biomarker Information

This compound is a product of the linoleic acid metabolism pathway. Alterations in the levels of this metabolite in biological samples, such as plasma and feces, have been associated with primary Sjögren's syndrome.[1][2][3][4]

Data Presentation

The diagnostic potential of this compound has been evaluated using Receiver Operating Characteristic (ROC) curve analysis. The Area Under the Curve (AUC) values from a key study are summarized below, indicating its predictive accuracy in distinguishing patients with primary Sjögren's syndrome from healthy controls.[1]

Biological SampleAUC ValueDiagnostic Efficacy
Feces0.7 - 0.8Accurate
Plasma> 0.9Highly Accurate

Signaling Pathway

The biosynthesis of this compound originates from linoleic acid, an essential omega-6 fatty acid. The pathway involves a series of enzymatic reactions, including epoxidation. The following diagram illustrates the simplified metabolic pathway.

Linoleic_Acid_Metabolism Linoleic Acid Linoleic Acid Epoxidation Epoxidation Linoleic Acid->Epoxidation Enzymatic Oxidation This compound This compound Epoxidation->this compound

Caption: Simplified Linoleic Acid Metabolism Pathway.

Experimental Workflows

The following diagrams outline the general workflows for the analysis of this compound in plasma and fecal samples.

Plasma Sample Analysis Workflow

Plasma_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect Blood Collect Blood Centrifuge Centrifuge Collect Blood->Centrifuge Isolate Plasma Isolate Plasma Centrifuge->Isolate Plasma Protein Precipitation Protein Precipitation Isolate Plasma->Protein Precipitation Centrifuge_Prep Centrifuge Protein Precipitation->Centrifuge_Prep Collect Supernatant Collect Supernatant Centrifuge_Prep->Collect Supernatant LC-MS Analysis LC-MS Analysis Collect Supernatant->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Fecal_Workflow cluster_collection Sample Collection cluster_extraction Metabolite Extraction cluster_analysis Analysis Collect Fecal Sample Collect Fecal Sample Homogenize Homogenize Collect Fecal Sample->Homogenize Solvent Extraction Solvent Extraction Homogenize->Solvent Extraction Centrifuge_Extract Centrifuge Solvent Extraction->Centrifuge_Extract Collect Supernatant Collect Supernatant Centrifuge_Extract->Collect Supernatant LC-MS Analysis LC-MS Analysis Collect Supernatant->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing

References

Revolutionizing Lipidomics: A Targeted Method for 9,10-12,13-Diepoxyoctadecanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10-12,13-Diepoxyoctadecanoate is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in the human diet.[1][2] This diepoxy lipid has been identified as a potential biomarker in various physiological and pathological processes, including primary Sjögren's syndrome, and is involved in metabolic pathways such as linoleic acid metabolism, arginine biosynthesis, and tyrosine metabolism.[3] The development of robust and sensitive analytical methods for the targeted quantification of this compound is crucial for understanding its biological role and exploring its potential as a therapeutic target. This document provides detailed application notes and protocols for a targeted lipidomics method for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Metabolism

This compound is a downstream product of linoleic acid metabolism. Linoleic acid is first converted to various hydroperoxides and epoxides through the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[2][4] The formation of the diepoxide likely involves sequential epoxidation of the two double bonds in linoleic acid. Once formed, this compound can be further metabolized, potentially through hydrolysis of the epoxide rings to form dihydroxy or tetrahydroxy derivatives.[1] The biological activity of this molecule is an active area of research, with evidence suggesting its involvement in inflammatory signaling cascades and oxidative stress responses.[1]

Linoleic_Acid_Metabolism cluster_0 Linoleic Acid Metabolism Linoleic Acid Linoleic Acid Epoxyoctadecenoic Acids (e.g., 9(10)-EpOME, 12(13)-EpOME) Epoxyoctadecenoic Acids (e.g., 9(10)-EpOME, 12(13)-EpOME) Linoleic Acid->Epoxyoctadecenoic Acids (e.g., 9(10)-EpOME, 12(13)-EpOME) CYP, LOX, COX Hydroxy/Keto Derivatives Hydroxy/Keto Derivatives Linoleic Acid->Hydroxy/Keto Derivatives LOX, COX This compound This compound Epoxyoctadecenoic Acids (e.g., 9(10)-EpOME, 12(13)-EpOME)->this compound Further Oxidation Di- and Tetrahydroxy Derivatives Di- and Tetrahydroxy Derivatives This compound->Di- and Tetrahydroxy Derivatives Epoxide Hydrolases Biological Effects Biological Effects This compound->Biological Effects Signaling

Caption: Metabolic pathway of linoleic acid to this compound.

Experimental Workflow

The targeted lipidomics workflow for this compound analysis comprises several key stages: sample preparation, including lipid extraction and purification; chromatographic separation using liquid chromatography; and detection and quantification by tandem mass spectrometry.

Experimental_Workflow cluster_1 Experimental Workflow Biological_Sample Biological Sample (Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Biological_Sample->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Cleanup Lipid_Extraction->SPE LC_Separation UPLC/HPLC Separation (C18 Column) SPE->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for targeted analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from standard lipid extraction procedures and is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d4-9,10-DiHOME)

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • 0.9% NaCl solution

  • Nitrogen gas for evaporation

  • Centrifuge

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 1 mL of a 2:1 (v/v) mixture of CHCl3:MeOH.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution.

  • Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform layer) into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices, an additional SPE cleanup step can improve the purity of the sample and reduce matrix effects.

Materials:

  • Reconstituted lipid extract from Protocol 1

  • SPE cartridges (e.g., C18)

  • Methanol (MeOH)

  • Water, HPLC grade

  • Hexane

  • Ethyl acetate

Procedure:

  • Condition the SPE cartridge with 3 mL of MeOH followed by 3 mL of water.

  • Load the reconstituted lipid extract onto the cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Wash the cartridge with 3 mL of hexane to remove neutral lipids.

  • Elute the desired lipid fraction containing this compound with 3 mL of ethyl acetate.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-30% B

    • 12.1-15 min: 30% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be optimized. Based on available data, the [M-H]- ion for the methyl ester is m/z 325.[5] The unesterified acid would have a different mass. For method development, direct infusion of a standard is recommended to determine the optimal collision energies and fragment ions.

Quantitative Data

The following tables summarize hypothetical quantitative data for illustrative purposes. Actual values will be dependent on the specific biological matrix and experimental conditions.

Table 1: LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound311.2171.120100
d4-9,10-DiHOME (IS)317.2173.120100

Note: The precursor and product ions for the free acid form are provided as an example and should be empirically determined.

Table 2: Method Validation Parameters

ParameterThis compound
Linearity (R²)>0.99
LLOQ (ng/mL)1
ULOQ (ng/mL)1000
Intra-day Precision (%CV)<15%
Inter-day Precision (%CV)<15%
Accuracy (% Recovery)85-115%
Matrix Effect<15%

Conclusion

This document provides a comprehensive set of protocols and application notes for the targeted lipidomics analysis of this compound. The detailed experimental procedures for sample preparation and LC-MS/MS analysis, along with the illustrative quantitative data and pathway diagrams, offer a solid foundation for researchers and scientists to implement this method in their laboratories. The ability to accurately quantify this specific linoleic acid metabolite will facilitate a deeper understanding of its role in health and disease, and may aid in the discovery of new biomarkers and therapeutic targets.

References

Solid-Phase Extraction of Diepoxyoctadecanoates from Biological Fluids: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diepoxyoctadecanoates, oxidized metabolites of linoleic acid, are emerging as bioactive lipid molecules with potential roles in various physiological and pathological processes. Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is crucial for understanding their function in signaling pathways and for biomarker discovery. Solid-phase extraction (SPE) offers a robust and efficient method for isolating and concentrating diepoxyoctadecanoates from complex biological fluids prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the solid-phase extraction of diepoxyoctadecanoates.

Data Presentation: Quantitative Performance of SPE for Related Epoxy Fatty Acids

Analyte ClassMatrixSPE SorbentRecovery (%)LOQ (ng/mL)Reference
Epoxy Fatty Acids (EETs)Human SerumPolymeric>87%<0.15[1]
Acidic DrugsHuman PlasmaPolymeric (Bond Elut Plexa)~100%5.0[2]
Various DrugsHuman UrinePolymeric (Oasis HLB)~80-100%0.0005-2.0[3]

Note: The provided data should be used as a guideline. Method optimization and validation are essential for achieving desired recovery and sensitivity for diepoxyoctadecanoates.

Experimental Protocols

This section outlines detailed protocols for the solid-phase extraction of diepoxyoctadecanoates from human plasma/serum and urine. These protocols are based on established methods for other epoxy fatty acids and are designed to provide a starting point for method development.

Protocol 1: Isolation of Diepoxyoctadecanoates from Human Plasma/Serum

This protocol utilizes a polymeric solid-phase extraction cartridge for the isolation of diepoxyoctadecanoates from plasma or serum.

Materials:

  • Polymeric SPE Cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB)

  • Human Plasma or Serum

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum samples on ice.

    • To 500 µL of plasma/serum, add 1.5 mL of cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the polymeric SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Follow with a wash of 3 mL of 25% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the diepoxyoctadecanoates with two aliquots of 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS analysis.

Protocol 2: Isolation of Diepoxyoctadecanoates from Human Urine

This protocol is adapted for the extraction of diepoxyoctadecanoates from urine, which typically has a different matrix composition than plasma. A C18 sorbent is a suitable choice for this application.

Materials:

  • C18 SPE Cartridges (e.g., Agilent Bond Elut C18)

  • Human Urine

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • pH meter or pH paper

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Acidify 2 mL of the urine supernatant to approximately pH 6 with formic acid. This step is crucial for the protonation of the carboxylic acid group, enhancing its retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Follow with a wash of 3 mL of 5% methanol in water to remove weakly retained interferences.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Elution:

    • Elute the diepoxyoctadecanoates with 4 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis.

Visualizations

Metabolic Pathway of Diepoxyoctadecanoate Formation

The following diagram illustrates the metabolic conversion of linoleic acid to diepoxyoctadecanoates.

metabolic_pathway Linoleic Acid Linoleic Acid Monoepoxyoctadecenoate Monoepoxyoctadecenoate Linoleic Acid->Monoepoxyoctadecenoate Cytochrome P450 Epoxygenase Diepoxyoctadecanoate Diepoxyoctadecanoate Monoepoxyoctadecenoate->Diepoxyoctadecanoate Cytochrome P450 Epoxygenase

Caption: Metabolic conversion of linoleic acid to diepoxyoctadecanoates.

Solid-Phase Extraction Workflow

This diagram outlines the key steps in the solid-phase extraction process for isolating diepoxyoctadecanoates.

spe_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Biological Fluid Biological Fluid Protein Precipitation\n(Plasma/Serum) Protein Precipitation (Plasma/Serum) Biological Fluid->Protein Precipitation\n(Plasma/Serum) Acidification\n(Urine) Acidification (Urine) Biological Fluid->Acidification\n(Urine) Sample Loading Sample Loading Protein Precipitation\n(Plasma/Serum)->Sample Loading Acidification\n(Urine)->Sample Loading Conditioning Conditioning Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Dry-down & Reconstitution Dry-down & Reconstitution Elution->Dry-down & Reconstitution LC-MS Analysis LC-MS Analysis Dry-down & Reconstitution->LC-MS Analysis signaling_pathway cluster_nucleus Nucleus Diepoxyoctadecanoate Diepoxyoctadecanoate Keap1 Keap1 Diepoxyoctadecanoate->Keap1 Inactivation NRF2 NRF2 Keap1->NRF2 Inhibition Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes Gene Transcription

References

Application Notes and Protocols for the GC-MS Analysis of 9,10-12,13-Diepoxyoctadecanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. These diepoxides are of significant interest in biomedical research due to their potential roles in various physiological and pathological processes. Accurate and reliable quantification of these derivatives in biological matrices is crucial for understanding their function. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of these compounds. This document provides detailed application notes and protocols for the GC-MS analysis of this compound derivatives.

Experimental Protocols

A robust and reproducible protocol is essential for the accurate analysis of this compound derivatives. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

Given that diepoxyoctadecanoates are typically present in complex biological matrices as esters within triglycerides or other lipids, a multi-step sample preparation procedure involving extraction, saponification, and derivatization is required.

Materials:

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium methoxide solution (0.5 M in methanol)

  • Boron trifluoride-methanol solution (12% w/w)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Nitrogen gas supply

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, plasma).

    • Perform a liquid-liquid extraction using a suitable solvent system, such as hexane:isopropanol (3:2, v/v).

    • Collect the organic phase containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Transesterification:

    • To the dried lipid extract, add 1 mL of hexane and 0.5 mL of 0.2 M sodium methoxide in methanol.[1]

    • Vortex the mixture vigorously for 2 minutes at room temperature.

    • This step converts the triglyceride-bound fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • Derivatization to Methyl Esters (if starting from free fatty acids):

    • For samples containing free 9,10-12,13-diepoxyoctadecanoic acid, derivatization to its methyl ester is necessary to improve volatility for GC analysis.

    • To the dried sample, add 2 mL of 12% w/w boron trifluoride-methanol solution.

    • Heat the mixture at 60°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Purification by Solid-Phase Extraction (SPE):

    • To isolate the epoxy-FAMEs from other fatty acid methyl esters, a solid-phase extraction step can be employed.[1]

    • Condition a silica SPE cartridge with hexane.

    • Load the hexane extract containing the FAMEs onto the cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to elute non-polar compounds.

    • Elute the epoxy-FAMEs with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate. The exact ratio should be optimized based on the specific SPE cartridge and analytes.

  • Concentration:

    • Evaporate the solvent from the collected fraction under a gentle stream of nitrogen gas to concentrate the analytes.[2]

    • Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS injection (e.g., hexane or isooctane).

GC-MS Analysis

The following parameters have been shown to be effective for the separation and detection of methyl this compound isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

  • Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polar to polar column is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injection: 1 µL, splitless injection at 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 235°C at a rate of 12°C/min.

    • Hold at 235°C for 40 minutes.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 200°C.[1]

  • Transfer Line Temperature: 235°C.[1]

  • Acquisition Mode: Full scan mode (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Data Presentation

Quantitative analysis of this compound derivatives requires careful method validation. The following tables summarize key analytical parameters that should be established.

Table 1: Chromatographic and Mass Spectral Data

This table provides the expected retention times and key mass fragments for the methyl esters of this compound stereoisomers.

CompoundRetention Time (min)Key Mass Fragments (m/z) and Relative Intensities (%)
Methyl this compound (Isomer 1)22.6[1]326 (M+, weak), 295, 291 (more intense than 295), 277, 187, 165, 155 (50%), 109 (62%), 67 (100%)[1]
Methyl this compound (Isomer 2)24.1[1]326 (M+, weak), 295 (more intense than 291), 291, 277, 187, 165, 155 (50%), 109 (62%), 67 (100%)[1]
Table 2: Method Validation Parameters

This table presents typical method validation results for the quantitative analysis of methyl this compound, adapted from a study on epoxidized soybean oil in an olive oil matrix.[3] These values serve as a benchmark for what can be achieved with a validated GC-MS method.

ParameterResult
Linearity (Concentration Range) 10 - 200 mg/kg
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 5 mg/kg[3]
Limit of Quantitation (LOQ) 11 mg/kg[3]
Mean Recovery (at 106.5 mg/kg) 99.7 ± 5.5%[3]
Repeatability (Within-run precision, RSD) 6.0%[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound derivatives.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction Hexane/Isopropanol transesterification Transesterification to FAMEs extraction->transesterification Sodium Methoxide spe SPE Purification transesterification->spe Silica Cartridge concentration Concentration spe->concentration Nitrogen Evaporation gcms GC-MS Injection concentration->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: GC-MS analysis workflow for diepoxyoctadecanoate derivatives.

Fragmentation Pathway of Methyl this compound

This diagram illustrates the key fragmentation patterns of the target analyte in the mass spectrometer, which are crucial for its identification.

fragmentation parent Methyl this compound (M+ m/z 326) m_minus_31 [M-OCH3]+ m/z 295 parent->m_minus_31 Loss of methoxy radical fragment_155 Diagnostic Ion m/z 155 parent->fragment_155 Cleavage between epoxides fragment_187 Cleavage Product m/z 187 parent->fragment_187 α-cleavage fragment_165 Cleavage Product m/z 165 parent->fragment_165 α-cleavage m_minus_49 [M-OCH3-H2O]+ m/z 277 m_minus_31->m_minus_49 Loss of water

Caption: Key EI fragmentation pathways for the target analyte.

References

Application Notes and Protocols for Accurate 9,10-12,13-Diepoxyoctadecanoate Quantification Utilizing Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. This molecule is a product of the cytochrome P450 epoxygenase pathway and is implicated in various physiological and pathological processes.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample extraction, derivatization, and instrument response.[3] This document provides detailed protocols for the quantification of this compound using a stable isotope dilution assay with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The biosynthesis of this compound originates from linoleic acid, which undergoes sequential epoxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The resulting monoepoxides can be further epoxidized to form the diepoxide. These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.

LIN_metabolism LA Linoleic Acid monoepoxide 9,10-Epoxyoctadecenoate or 12,13-Epoxyoctadecenoate LA->monoepoxide Cytochrome P450 Epoxygenase diepoxide This compound monoepoxide->diepoxide Cytochrome P450 Epoxygenase diol Diols monoepoxide->diol Soluble Epoxide Hydrolase (sEH) diepoxide->diol Soluble Epoxide Hydrolase (sEH)

Figure 1: Linoleic acid epoxidation pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation with the addition of a stable isotope-labeled internal standard, extraction of the lipids, LC-MS/MS analysis, and data processing.

quantification_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction lcms LC-MS/MS Analysis (MRM Mode) extraction->lcms data Data Analysis & Quantification lcms->data

Figure 2: Quantification workflow.

Quantitative Data

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for a related epoxidized compound using a stable isotope dilution assay, which can serve as a reference for expected sensitivity.

CompoundMatrixMethodLODLOQReference
Epoxidized Soybean Oil MarkerOlive OilGC-MS/MS5 mg/kg11 mg/kg[3]
Epoxidized Soybean Oil MarkerOlive OilGC-MS-21 mg/kg[3]

Experimental Protocols

Preparation of Stable Isotope-Labeled Standard

For accurate quantification, a stable isotope-labeled internal standard, such as ¹³C₁₈-labeled this compound, is required. The synthesis of such a standard generally involves the epoxidation of commercially available ¹³C₁₈-labeled linoleic acid.

Principle of Synthesis:

The epoxidation can be achieved using the Prileschajew reaction, where a peroxy acid (e.g., meta-chloroperoxybenzoic acid or peracetic acid) reacts with the double bonds of linoleic acid to form the epoxide rings.

Note: The synthesis of custom stable isotope-labeled standards is a complex process and is often outsourced to specialized chemical synthesis companies.

Sample Preparation and Lipid Extraction from Plasma

This protocol is adapted from established methods for lipid extraction from plasma.[4][5]

Materials:

  • Human plasma

  • Stable isotope-labeled this compound internal standard solution (in methanol)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of the stable isotope-labeled internal standard solution.

  • Add 400 µL of ice-cold methanol and vortex for 10 seconds.

  • Add 500 µL of MTBE, vortex for 10 seconds, and then shake for 10 minutes at 4°C.

  • Add 125 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Carefully collect the upper organic phase containing the lipids into a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted and optimized for the analysis of this compound.

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) or equivalent C18 column[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[6]
Flow Rate 0.25 mL/min[6]
Injection Volume 2 µL[6]
Column Temperature 40°C[6]
Gradient 0-1 min: 2% B1-9 min: 2-50% B9-12 min: 50-98% B12-13.5 min: 98% B13.5-14 min: 98-2% B14-20 min: 2% B[6]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for this compound and its stable isotope-labeled internal standard need to be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M-H]⁻ ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Example of Expected MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound311.2To be determinedTo be optimized
¹³C₁₈-9,10-12,13-Diepoxyoctadecanoate329.2To be determinedTo be optimized

Data Analysis:

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Conclusion

This document provides a comprehensive guide for the accurate quantification of this compound in biological samples using a stable isotope dilution LC-MS/MS method. The provided protocols for sample preparation and LC-MS/MS analysis serve as a robust starting point for researchers. Method optimization, particularly the determination of MRM transitions and validation of the assay for the specific biological matrix, is essential for achieving accurate and reliable quantitative results.

References

Application Notes and Protocols for Assessing the In Vitro Biological Activity of 9,10-12,13-Diepoxyoctadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid, is a molecule of interest for its potential biological activities. As an oxidized lipid, it may play roles in various cellular processes, including inflammation, cell proliferation, and mitochondrial function. These application notes provide detailed protocols for in vitro assays to characterize the biological effects of synthesized this compound. The following sections detail experimental procedures for assessing its cytotoxicity, anti-inflammatory properties, and impact on mitochondrial function and key signaling pathways.

Assessment of Cytotoxicity

A fundamental step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture:

    • Culture a relevant cell line (e.g., MCF-7 for breast cancer, RAW 264.7 for macrophages) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation
Cell LineTime Point (hours)IC₅₀ (µM) of this compound
MCF-724Data to be determined
48Data to be determined
72Data to be determined
RAW 264.724Data to be determined
48Data to be determined
72Data to be determined

Note: The IC₅₀ values are hypothetical and need to be determined experimentally. Based on studies of other fatty acid derivatives, a range of cytotoxic effects can be expected. For example, some synthetic derivatives of linoleic acid have shown cytotoxic effects on MCF-7 cells with EC₅₀ values in the micromolar range.[1]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture Cells (e.g., MCF-7, RAW 264.7) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells and Incubate (24, 48, 72h) seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Epoxy fatty acids are known to possess anti-inflammatory properties.[2] The following protocols describe how to assess the anti-inflammatory potential of this compound in a macrophage cell line model.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture and Seeding:

    • Culture and seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity protocol.

  • Compound Pre-treatment:

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Experimental Protocol: Quantification of Pro-inflammatory Cytokines by ELISA
  • Cell Culture, Treatment, and Stimulation:

    • Follow the same procedure as for the NO production assay.

  • Supernatant Collection:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA:

    • Use commercially available ELISA kits for pro-inflammatory cytokines such as TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples and express it as a percentage of the LPS-stimulated control.

Data Presentation
AssayConcentration of this compound (µM)% Inhibition of LPS-induced Response
NO Production 1Data to be determined
10Data to be determined
25Data to be determined
TNF-α Secretion 1Data to be determined
10Data to be determined
25Data to be determined
IL-6 Secretion 1Data to be determined
10Data to be determined
25Data to be determined

Note: These values are hypothetical. Structurally related compounds have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.[3][4]

Signaling Pathway: NF-κB Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Diepoxide This compound Diepoxide->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Assessment of Mitochondrial Function

Some fatty acid epoxides can affect mitochondrial function.[5] High-resolution respirometry is a sensitive method to assess the impact of a compound on mitochondrial oxygen consumption.

Experimental Protocol: High-Resolution Respirometry
  • Isolation of Mitochondria:

    • Isolate mitochondria from a relevant tissue (e.g., rabbit renal cortex) or cultured cells by differential centrifugation.[5]

  • Respirometry:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

    • Add isolated mitochondria to the respiration buffer in the chamber.

    • Measure basal respiration (State 2) with a complex I substrate (e.g., glutamate/malate).

    • Add ADP to measure State 3 respiration (active phosphorylation).

    • Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).

    • Add a mitochondrial uncoupler (e.g., FCCP) to measure maximal electron transport chain capacity.

    • Add rotenone (complex I inhibitor) and succinate (complex II substrate) to assess complex II-linked respiration.

    • Add antimycin A to inhibit complex III.

  • Compound Treatment:

    • Perform the above protocol in the presence and absence of this compound at various concentrations.

Data Presentation
Respiration StateControl (nmol O₂/min/mg protein)This compound (50 µM)% Change
State 3 (Complex I) Data from literature for a related monoepoxide: ~150Data to be determinedRelated monoepoxide showed a decrease[5]
State 4o (Complex I) Data from literature for a related monoepoxide: ~30Data to be determinedRelated monoepoxide showed an increase[5]
Respiratory Control Ratio (RCR) Calculated (State 3/State 4o)Data to be determinedRelated monoepoxide showed a decrease[5]

Note: The data for the control is based on a study of a structurally similar monoepoxide, cis-12,13-epoxy-9-octadecenoic acid, in rabbit renal cortical mitochondria.[5] The effects of the diepoxide need to be experimentally determined.

Experimental Workflow: Mitochondrial Respiration Analysis

G cluster_0 Preparation cluster_1 Substrate/Inhibitor Titration cluster_2 Treatment cluster_3 Data Acquisition & Analysis isolate_mito Isolate Mitochondria prepare_respirometer Prepare High-Resolution Respirometer isolate_mito->prepare_respirometer state2 Add Substrate (State 2) prepare_respirometer->state2 state3 Add ADP (State 3) state2->state3 add_compound Add this compound state2->add_compound state4 Add Oligomycin (State 4o) state3->state4 max_resp Add FCCP (Maximal Respiration) state4->max_resp complexII Add Rotenone + Succinate (Complex II) max_resp->complexII record_ocr Record Oxygen Consumption Rate (OCR) complexII->record_ocr add_compound->record_ocr calculate_params Calculate Respiration Parameters (RCR, etc.) record_ocr->calculate_params

Caption: Workflow for analyzing mitochondrial respiration.

Modulation of PPARγ Activity

The diol metabolites of linoleic acid epoxides have been identified as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[6] It is plausible that this compound or its metabolites could also modulate PPARγ activity.

Experimental Protocol: PPARγ Reporter Assay
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound.

    • Include a vehicle control and a positive control (e.g., rosiglitazone).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

    • Express the results as fold activation relative to the vehicle control.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Data Presentation
CompoundEC₅₀ (µM) for PPARγ Activation
This compoundData to be determined
Rosiglitazone (Positive Control)~0.1 µM (literature value)

Note: The EC₅₀ value needs to be determined experimentally.

Signaling Pathway: PPARγ Activation

G Diepoxide This compound PPARg PPARγ Diepoxide->PPARg Binds and Activates (Hypothesized) RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression Regulates

Caption: Hypothesized activation of the PPARγ signaling pathway.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of the biological activities of this compound. By systematically evaluating its effects on cytotoxicity, inflammation, mitochondrial function, and key signaling pathways, researchers can gain valuable insights into its potential therapeutic applications and mechanisms of action. It is important to note that while some data from structurally related compounds are provided for context, the specific biological activities of this compound must be determined experimentally.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in Identifying Novel Metabolites of 9,10-12,13-Diepoxyoctadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes. The formation of this diepoxide is part of the broader oxylipin signaling pathways.[1] The identification and quantification of its downstream metabolites are critical for understanding its biological functions and potential as a therapeutic target or biomarker. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the discovery and characterization of these novel metabolites in complex biological matrices.

This document provides detailed application notes and experimental protocols for the extraction, separation, identification, and quantification of novel metabolites of this compound using LC-HRMS.

Metabolic Pathway of this compound

The metabolic pathway begins with the essential fatty acid, linoleic acid, which undergoes sequential epoxidation to form this compound. This metabolite can be further processed by cellular enzymes, leading to a variety of downstream products, including hydroxylated and hydrolyzed species. Understanding this pathway is fundamental to targeted metabolite discovery.

LIN_Metabolism cluster_upstream Upstream Pathway cluster_downstream Potential Downstream Metabolites Linoleic Acid Linoleic Acid Monoepoxides 9(10)-EpOME or 12(13)-EpOME Linoleic Acid->Monoepoxides Epoxidation Diepoxide This compound Monoepoxides->Diepoxide Epoxidation Hydroxylated Hydroxylated Diepoxides Diepoxide->Hydroxylated Hydroxylation Hydrolyzed Tetrahydroxy-octadecanoates Diepoxide->Hydrolyzed Hydrolysis

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of Epoxy Fatty Acids

This protocol is designed for the extraction of epoxy fatty acids from plasma or cell culture media.

Materials:

  • Biological sample (plasma, serum, or cell culture supernatant)

  • Internal Standard (IS) solution (e.g., 12,13-DiHOME-d4, 10 ng/mL in methanol)

  • Butylated hydroxytoluene (BHT)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

  • To 100 µL of sample, add 5 µL of BHT (10 mg/mL in methanol) to prevent auto-oxidation.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE and 250 µL of water to the supernatant.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water for LC-HRMS analysis.

For cleaner samples, especially from plasma, a solid-phase extraction (SPE) step can be incorporated.[2][3][4]

SPE Protocol:

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Acidify the protein-precipitated supernatant with formic acid to a pH of ~3.5.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under nitrogen and reconstitute as described above.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

HRMS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Full Scan (MS1) Range: m/z 100-1000.

  • Resolution: >30,000.

  • Data-Dependent MS/MS (dd-MS2): Top 3-5 most intense ions from the full scan.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain informative fragment spectra.

Data Presentation: Quantitative Analysis

The following table represents hypothetical quantitative data for novel metabolites of this compound in a biological sample. This table can be used as a template for presenting experimental results. The accurate mass and retention time are critical for identification, while the peak area ratio to the internal standard is used for relative quantification.

Metabolite IDPutative IdentificationAccurate Mass (m/z)Retention Time (min)Peak Area Ratio (Sample/IS)Fold Change (Treated vs. Control)
M1This compound311.222212.51.001.0
M215-Hydroxy-9,10-12,13-diepoxyoctadecanoate327.217111.80.752.5
M39,10,12,13-Tetrahydroxy-octadecanoate347.23289.21.203.1
M49,10-Dihydroxy-12,13-epoxyoctadecenoate329.232810.50.501.8

Data Analysis Workflow

The identification of novel metabolites requires a systematic data analysis workflow. This involves peak picking, feature alignment, and comparison of MS/MS spectra with in-silico fragmentation tools and spectral libraries.

Data_Analysis_Workflow Raw_Data LC-HRMS Raw Data (.raw, .d) Peak_Picking Peak Picking & Feature Detection Raw_Data->Peak_Picking Alignment Retention Time Alignment Peak_Picking->Alignment Filtering Background Subtraction & Noise Filtering Alignment->Filtering Putative_ID Putative Identification (Accurate Mass) Filtering->Putative_ID MSMS_Analysis MS/MS Spectral Analysis Putative_ID->MSMS_Analysis Database_Search Database & Library Searching (e.g., METLIN, LIPID MAPS) MSMS_Analysis->Database_Search Final_ID Metabolite Identification & Annotation Database_Search->Final_ID

Workflow for novel metabolite identification.

Tandem Mass Spectrometry (MS/MS) Fragmentation

The structural elucidation of novel metabolites relies heavily on the interpretation of their MS/MS fragmentation patterns. For this compound (C18H32O4, [M-H]⁻ = 311.2222), characteristic cleavages are expected around the epoxide rings. The fragmentation of its methyl ester has been reported to yield a diagnostic ion at m/z 155, resulting from cleavage between the two epoxide rings.[5][6] Similar fragmentation patterns can be anticipated for the free acid and its metabolites, providing valuable structural information.

Signaling Pathways

Epoxy fatty acids, as a class, are known to exert their biological effects through various signaling pathways. While the specific signaling cascade for this compound is not fully elucidated, it is hypothesized to involve interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) or modulation of inflammatory pathways. Further research is required to delineate the precise molecular targets and downstream effects.

Signaling_Pathway Diepoxide This compound Receptor Putative Receptor (e.g., PPARγ) Diepoxide->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Hypothesized signaling pathway for diepoxyoctadecanoates.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the identification and analysis of novel metabolites of this compound using high-resolution mass spectrometry. These methods will enable researchers to explore the metabolic fate and biological significance of this intriguing class of lipid mediators, potentially leading to new discoveries in drug development and disease diagnostics.

References

Troubleshooting & Optimization

Challenges and solutions in the chemical synthesis of 9,10-12,13-Diepoxyoctadecanoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 9,10-12,13-Diepoxyoctadecanoate and related epoxidized fatty acid esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Diepoxide

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Epoxidation Increase the molar ratio of the epoxidizing agent (e.g., hydrogen peroxide) to the ethylenic unsaturation in the starting material (e.g., methyl linoleate).[1][2]An excess of the oxidizing agent can drive the reaction towards completion.
Optimize the reaction temperature. For chemo-enzymatic reactions, temperatures around 50-60°C may be optimal, while for in-situ peracid formation, temperatures around 45-70°C have been reported to be effective.[1][2][3]Increased temperature can enhance the reaction rate, but excessively high temperatures can lead to degradation.
Increase the reaction time to allow for complete conversion.[1]Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Side Reactions (Ring Opening) If using a strong mineral acid catalyst (e.g., sulfuric acid), consider switching to a heterogeneous catalyst like an acidic ion-exchange resin.[4]Heterogeneous catalysts can reduce the incidence of oxirane ring-opening side reactions.[4]
Employ a chemo-enzymatic approach using a lipase, such as Novozym 435, to catalyze the formation of the peracid in situ.[5][6]This milder approach can minimize acid-catalyzed hydrolysis of the epoxide rings.
Maintain a controlled temperature, as higher temperatures can promote side reactions.[4]Careful temperature regulation is crucial to prevent the formation of by-products.[7]
Mass Transfer Limitations In solvent-free reactions, if the mixture becomes too viscous or solidifies, consider using a suitable solvent like toluene to improve mass transfer.[1]A solvent can help maintain a homogeneous reaction mixture, facilitating the interaction of reactants.

Issue 2: Presence of Significant By-products (e.g., Diols, Hydroxy Esters)

Potential Cause Troubleshooting Step Expected Outcome
Oxirane Ring Cleavage Reduce the concentration of the acid catalyst or switch to a milder catalyst as described in "Issue 1".[1][4]Minimizes the acid-catalyzed hydrolysis of the epoxide rings.
Ensure the reaction temperature is not excessively high.[4][8]Lower temperatures disfavor the ring-opening side reactions.
In protocols using in-situ generated peracids (e.g., performic acid), be aware that the carboxylic acid itself can act as a nucleophile, leading to ring opening.[8] Adjust the molar ratios of reactants to minimize the accumulation of excess carboxylic acid.A more controlled generation and consumption of the peracid can reduce the opportunity for side reactions.
Incomplete Conversion of Monoepoxide to Diepoxide Refer to the troubleshooting steps for "Low Yield of the Diepoxide" to drive the reaction to completion.Increased yield of the desired diepoxide and reduced presence of the monoepoxide intermediate.

Issue 3: Difficulty in Separating Isomers

Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Isomers Employ advanced chromatographic techniques such as micellar electrokinetic chromatography (MEKC) or silver ion high-performance liquid chromatography (Ag-HPLC).[9][10]These methods offer higher resolving power for separating structurally similar isomers.
Consider derivatization of the isomers to compounds with different physical properties, which may be easier to separate, followed by regeneration of the original epoxide if necessary.[11]Derivatization can introduce functional groups that alter the polarity and allow for separation by standard chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common precursor is linoleic acid or its methyl ester, methyl linoleate.[3] Linoleic acid is a readily available polyunsaturated fatty acid with double bonds at the 9,10 and 12,13 positions, which are the sites of epoxidation.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include achieving regioselectivity (epoxidizing one double bond preferentially over the other if desired), preventing side reactions such as the opening of the oxirane rings to form diols, and the purification of the final product from a mixture of isomers (cis/trans and positional).[3][4][9]

Q3: What are the advantages of using an in-situ method for generating the peracid?

Generating the peracid (e.g., performic or peracetic acid) in the reaction mixture is preferred for safety reasons, as concentrated peracids can be unstable and explosive.[1][8]

Q4: Can enzymatic methods be used for this synthesis?

Yes, chemo-enzymatic methods employing lipases, such as Novozym 435, can be used.[5][6] The lipase catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. This can be a milder alternative to using strong acid catalysts.[6]

Q5: How can I monitor the progress of the epoxidation reaction?

The reaction can be monitored by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, where the disappearance of the C=C double bond peak (around 3009 cm⁻¹) and the appearance of epoxide peaks (around 820-840 cm⁻¹) can be observed.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography (GC) can also be used to track the conversion of the starting material and the formation of products.[6][12]

Quantitative Data Summary

Parameter Value Context Source
Optimal Temperature 45°CEpoxidation of linoleic acid from Jatropha curcas oil using in-situ performic acid.[2]
70°CEpoxidation of fatty acid methyl esters (FAMEs).[3]
Molar Ratio (Formic Acid:Unsaturation) 2.0Epoxidation of linoleic acid from Jatropha curcas oil.[2]
Molar Ratio (H₂O₂:Unsaturation) 12.0Epoxidation of linoleic acid from Jatropha curcas oil.[2]
Reaction Time 2 hoursEpoxidation of linoleic acid from Jatropha curcas oil.[2]
Achieved Conversion 80.4% (relative conversion to oxirane)Under the optimized conditions for Jatropha curcas oil linoleic acid.[2]

Experimental Protocols

Protocol 1: In-situ Epoxidation using Performic Acid

This protocol is based on the epoxidation of unsaturated fatty acids using performic acid generated in the reaction mixture.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the starting material (e.g., methyl linoleate).

  • Addition of Formic Acid: Add formic acid to the reaction flask. A molar ratio of formic acid to ethylenic unsaturation of 0.5:1 to 2:1 has been reported.[2][12]

  • Cooling: Cool the mixture to a desired temperature (e.g., below 10°C) in an ice bath.[12]

  • Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the mixture while maintaining the temperature. The molar ratio of hydrogen peroxide to ethylenic unsaturation can range from 2:1 to 12:1.[2][12] The addition is exothermic and should be done with care.[8]

  • Reaction: After the addition is complete, allow the mixture to warm to the desired reaction temperature (e.g., 45-70°C) and stir for the specified reaction time (e.g., 2-4 hours).[1][2]

  • Work-up: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Wash the organic layer with water to remove excess acid and peroxide, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Protocol 2: Chemo-enzymatic Epoxidation using Immobilized Lipase

This protocol utilizes an immobilized lipase to catalyze the formation of the epoxidizing agent.

  • Reaction Setup: In a round-bottom flask, combine the methyl linoleate, a suitable solvent (e.g., toluene), and the immobilized lipase (e.g., Novozym 435).[5]

  • Addition of Carboxylic Acid: Add a carboxylic acid (e.g., lauric acid) to the mixture.[5]

  • Addition of Hydrogen Peroxide: Add hydrogen peroxide to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-60°C) for the desired reaction time.[1]

  • Enzyme Removal: After the reaction, filter to remove the immobilized enzyme, which can be washed and potentially reused.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start_oil Vegetable Oil (e.g., Linseed, Soybean) trans Transesterification (Methanol, Catalyst) start_oil->trans start_ester Methyl Linoleate epox Epoxidation (e.g., in-situ performic acid) start_ester->epox trans->start_ester purify Column Chromatography epox->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_main Main Epoxidation Pathway cluster_side Common Side Reactions linoleate Methyl Linoleate (Two C=C bonds) diepoxide Desired Product: This compound linoleate->diepoxide + Peracid peracid Peracid (R-COOOH) ring_opening Oxirane Ring Opening (Acid/High Temp) diepoxide->ring_opening Undesired Pathway byproducts By-products: Diols, Oligomers ring_opening->byproducts

References

Strategies to improve regioselectivity in the epoxidation of linoleic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective epoxidation of linoleic acid.

Troubleshooting Guides

This section addresses common problems encountered during the epoxidation of linoleic acid and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or no epoxide yield - Inactive catalyst or enzyme.- Insufficient oxidant (e.g., hydrogen peroxide) concentration.- Mass transfer limitations in solvent-free systems.[1]- Low reaction temperature.[2]- Verify the activity of your catalyst or enzyme.- Increase the molar ratio of hydrogen peroxide to the double bonds of linoleic acid. An excess is often necessary for complete conversion.[1]- If using a solvent-free system, consider adding a solvent like toluene to overcome viscosity issues.[1]- Increase the reaction temperature, but monitor for side reactions.[1][2]
Poor regioselectivity (mixture of epoxide isomers) - Inappropriate catalyst or enzyme for the desired regioselectivity.- Reaction conditions favoring non-selective oxidation.- For enzymatic reactions, the enzyme may not have inherent high regioselectivity for linoleic acid.- For high regioselectivity, consider using fungal unspecific peroxygenases (UPOs), which have shown strict regioselectivity.[3][4][5]- Optimize reaction conditions such as temperature and catalyst loading.[6][7][8]- Screen different enzymes. For example, Agrocybe aegerita UPO (AaeUPO) and Collariella virescens UPO (rCviUPO) exhibit different regioselectivities for n-3 and n-6 fatty acids.[3][4][5]
Formation of byproducts (e.g., diols, oligomers) - Oxirane ring cleavage due to acidic conditions or high temperatures.[2][9]- Prolonged incubation with a high excess of hydrogen peroxide can lead to the accumulation of peracids, which can cause side reactions.[1]- Presence of strong mineral acids as catalysts can promote ring-opening reactions.[10]- Optimize the amount of acid catalyst (e.g., formic acid, sulfuric acid) to minimize ring opening.[2][6][7]- Carefully control the reaction temperature; higher temperatures can increase the rate of hydrolysis.[2]- Reduce the reaction time or the excess of hydrogen peroxide to minimize peracid accumulation.[1]- Consider using enzymatic methods, which generally operate under milder conditions and can offer higher selectivity.[3][11]
Enzyme inactivation (in chemo-enzymatic systems) - High concentrations of hydrogen peroxide.[1][12]- Unfavorable reaction temperature or pH.- Optimize the hydrogen peroxide concentration. While an excess is needed for the reaction, very high concentrations can be detrimental to the enzyme.[1][12]- Determine the optimal temperature and pH for the specific lipase or enzyme being used.
Difficulty in product purification - Presence of unreacted starting materials and multiple byproducts.- Improve the conversion and selectivity of the reaction to simplify the product mixture.- Employ chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) for purification.[3][13]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the regioselectivity of linoleic acid epoxidation?

A1: The two main strategies are enzymatic epoxidation and optimization of chemical epoxidation methods. Enzymatic methods using unspecific peroxygenases (UPOs) have demonstrated very high, and in some cases, strict regioselectivity for the epoxidation of the last double bond in polyunsaturated fatty acids.[3][4][5] For chemical methods, such as the use of in situ generated performic acid, careful optimization of reaction parameters like temperature, and the molar ratios of formic acid and hydrogen peroxide is crucial to maximize the desired regioselective epoxidation and minimize side reactions like oxirane ring cleavage.[2][10]

Q2: How does temperature affect the regioselective epoxidation of linoleic acid?

A2: Temperature has a significant impact on the reaction rate and selectivity. Increasing the temperature generally increases the rate of epoxidation.[1][2] However, excessively high temperatures can lead to undesirable side reactions, most notably the hydrolysis (cleavage) of the newly formed oxirane ring, which reduces the overall yield and selectivity of the desired epoxide.[2] Therefore, an optimal temperature must be determined experimentally to balance a reasonable reaction rate with minimal byproduct formation.

Q3: What is the role of hydrogen peroxide in the epoxidation process, and how does its concentration influence the outcome?

A3: Hydrogen peroxide is the primary oxidizing agent in many epoxidation reactions, including the in situ performic acid method and chemo-enzymatic systems.[1][6][7] Its concentration is a critical parameter. An excess of hydrogen peroxide relative to the number of double bonds in linoleic acid is often necessary to achieve high conversion in a reasonable timeframe.[1][12] However, a very high excess can have negative consequences, such as enzyme inactivation in chemo-enzymatic reactions and the accumulation of peracids, which can lead to unwanted side reactions.[1]

Q4: Can you recommend a starting point for the molar ratios of reactants for the in situ performic acid epoxidation of linoleic acid?

A4: Based on optimization studies, a good starting point for the epoxidation of linoleic acid from Jatropha curcas oil using in situ generated performic acid is a formic acid to ethylenic unsaturation mole ratio of 2.0 and a hydrogen peroxide to ethylenic unsaturation mole ratio of 12.0, at a reaction temperature of 45°C for 2 hours.[2][14] These conditions were reported to achieve a high relative conversion to oxirane. However, optimization may be necessary depending on the specific source of linoleic acid and the desired outcome.

Q5: Are there any "green" or more environmentally friendly approaches to the regioselective epoxidation of linoleic acid?

A5: Yes, enzymatic and chemo-enzymatic methods are considered greener alternatives to traditional chemical epoxidation that often rely on strong mineral acids.[4][11] Enzymes like lipases and fungal peroxygenases can operate under milder reaction conditions (neutral pH, lower temperatures) and can exhibit high selectivity, reducing the formation of byproducts and the need for harsh chemicals.[3][15][16] The use of hydrogen peroxide as an oxidant is also advantageous as its byproduct is water.

Experimental Protocols

Chemo-enzymatic Epoxidation of Linoleic Acid using Immobilized Lipase

This protocol is based on the chemo-enzymatic epoxidation using Novozym 435®.

Materials:

  • Linoleic acid

  • Immobilized Candida antarctica lipase (Novozym 435®)

  • Hydrogen peroxide (30-50 wt%)

  • Toluene (or other suitable organic solvent)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Dissolve a known concentration of linoleic acid (e.g., 0.5-2 M) in toluene in the reaction vessel.[1]

  • Add the immobilized lipase (e.g., 0.12 g for a specific optimization).[15]

  • Place the vessel on a magnetic stirrer with heating and set the desired reaction temperature (e.g., 30-60°C).[1]

  • Slowly add the required amount of hydrogen peroxide to the reaction mixture while stirring. The amount should be in excess relative to the double bonds of linoleic acid.[1]

  • Allow the reaction to proceed for the desired time (e.g., 7 hours).[15]

  • Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the conversion and product distribution.[15]

  • After the reaction is complete, filter to recover the immobilized enzyme for potential reuse.

  • The product can be purified from the reaction mixture using appropriate techniques like column chromatography.

In Situ Performic Acid Epoxidation of Linoleic Acid

This protocol describes the epoxidation using performic acid generated in situ.

Materials:

  • Linoleic acid

  • Formic acid

  • Hydrogen peroxide (30-35 wt%)

  • Sulfuric acid (catalyst, optional)[6][7][8]

  • Diethyl ether (for extraction)

  • Separating funnel

  • Magnetic stirrer and heating plate with temperature control

  • Reaction vessel

Procedure:

  • Place a known amount of linoleic acid (e.g., 2 g) into the reaction vessel.[2]

  • Add the calculated amount of formic acid (e.g., a 2.0 molar ratio to ethylenic unsaturation) and stir for 30 minutes.[2]

  • If using a catalyst, add the specified amount of sulfuric acid.[6][7]

  • Set the reaction temperature (e.g., 45°C).[2]

  • Add hydrogen peroxide (e.g., a 12.0 molar ratio to ethylenic unsaturation) dropwise to the mixture over a period of time (e.g., 30 minutes) while stirring continuously.[2] Continuous stirring is crucial to avoid localized high concentrations of peroxide.

  • Continue stirring for the desired reaction time (e.g., 2 hours after the completion of H₂O₂ addition).[2]

  • After the reaction, quench the mixture and extract the product using diethyl ether in a separating funnel.[2]

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude epoxidized product.

  • Analyze the product using FTIR, NMR, and by determining the oxirane oxygen content to assess the conversion and selectivity.[2][15]

Quantitative Data Summary

Table 1: Optimization of Chemo-enzymatic Mono-epoxidation of Linoleic Acid using Novozym 435® [15]

ParameterOptimized ValuePredicted Yield of MEOA (%)Predicted Oxirane Oxygen Content (%)Predicted Iodine Value (mg/g)
Amount of H₂O₂15 µL82.144.9166.65
Amount of Novozym 435®0.12 g
Reaction Time7 h

Table 2: Regioselectivity of Fungal Peroxygenases (UPOs) in the Epoxidation of n-3 and n-6 Fatty Acids [3][13]

EnzymeSubstrate TypeRegioselectivityConversionEnantioselectivity (ee)
Agrocybe aegerita UPO (AaeUPO)n-3 Fatty Acids>90% for the last double bond>99%>99% (S/R enantiomers)
Collariella virescens UPO (rCviUPO)n-6 Fatty AcidsStrict for the last double bond91% - quantitativeNearly racemic

Visualizations

Epoxidation_Workflow cluster_chemical Chemical Epoxidation (In Situ Performic Acid) cluster_enzymatic Chemo-Enzymatic Epoxidation LA1 Linoleic Acid Mix1 Mixing and Stirring LA1->Mix1 FA Formic Acid FA->Mix1 H2O2_1 Hydrogen Peroxide Reaction1 Epoxidation Reaction (e.g., 45°C, 2h) H2O2_1->Reaction1 Dropwise addition Catalyst Sulfuric Acid (optional) Catalyst->Mix1 Mix1->Reaction1 Product1 Epoxidized Linoleic Acid Reaction1->Product1 LA2 Linoleic Acid in Solvent Mix2 Mixing at Controlled Temp. LA2->Mix2 Enzyme Immobilized Lipase (e.g., Novozym 435®) Enzyme->Mix2 H2O2_2 Hydrogen Peroxide Reaction2 Enzymatic Reaction (e.g., 30-60°C, 7h) H2O2_2->Reaction2 Slow addition Mix2->Reaction2 Product2 Mono-epoxidized Linoleic Acid Reaction2->Product2 Recovery Enzyme Recovery Reaction2->Recovery

Caption: Comparative workflow for chemical and chemo-enzymatic epoxidation of linoleic acid.

Regioselectivity_Logic cluster_strategy Primary Strategies cluster_chemical_params Key Parameters for Chemical Method cluster_enzymatic_params Key Considerations for Enzymatic Method Start Goal: Improve Regioselectivity in Linoleic Acid Epoxidation Chemical Optimize Chemical Method (e.g., Performic Acid) Start->Chemical Enzymatic Employ Enzymatic Method Start->Enzymatic Temp Control Temperature (Avoid high temps to prevent ring opening) Chemical->Temp MolarRatio Optimize Molar Ratios (Formic Acid, H₂O₂ to C=C) Chemical->MolarRatio Catalyst Select Catalyst (Minimize strong acids if possible) Chemical->Catalyst EnzymeChoice Select Enzyme with High Regioselectivity (e.g., UPOs) Enzymatic->EnzymeChoice H2O2_conc Control H₂O₂ Concentration (Prevent enzyme inactivation) Enzymatic->H2O2_conc Conditions Optimize Reaction Conditions (pH, Temperature) Enzymatic->Conditions Outcome High Regioselectivity Achieved Temp->Outcome MolarRatio->Outcome Catalyst->Outcome EnzymeChoice->Outcome H2O2_conc->Outcome Conditions->Outcome

Caption: Decision-making logic for improving regioselectivity in linoleic acid epoxidation.

References

Overcoming matrix effects in the analysis of 9,10-12,13-Diepoxyoctadecanoate in complex samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 9,10-12,13-Diepoxyoctadecanoate in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method (LLE or SPE) may not be optimal for this compound.For LLE: - Ensure the pH of the aqueous phase is acidic (around 3-4) to protonate the carboxylic acid group of the analyte, increasing its solubility in the organic solvent.- Test different organic solvents. Ethyl acetate is a common choice, but methyl tert-butyl ether (MTBE) can also be effective.[1]- Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic layers.For SPE: - Ensure the C18 cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) before loading the sample.- Optimize the wash step to remove interferences without eluting the analyte. A wash with a low percentage of organic solvent (e.g., 5-10% methanol in acidified water) is a good starting point.- Use a non-polar elution solvent like methyl formate or ethyl acetate to ensure complete elution of the analyte.
Analyte Degradation: Epoxy groups can be sensitive to harsh pH conditions or enzymatic activity.- Keep samples on ice or at 4°C during processing to minimize enzymatic activity.- Avoid strongly acidic or basic conditions for extended periods.- Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation.
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Manual extraction methods can introduce variability.- If possible, use an automated liquid handler for extractions.- Ensure consistent vortexing times and centrifugation speeds for all samples.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience similar matrix effects, allowing for reliable normalization.
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal.- Improve sample cleanup using a more rigorous SPE protocol. Consider a multi-step wash or a different sorbent chemistry.- Optimize the chromatographic separation to resolve the analyte from interfering matrix components. A longer gradient or a different column chemistry may be necessary.- Dilute the sample extract. This can reduce the concentration of interfering matrix components, but may also decrease the analyte signal below the limit of quantification.
No or Very Low Analyte Signal Incorrect MS/MS Parameters: The MRM transitions, collision energy, or other MS parameters are not optimized for this compound.- Infuse a standard solution of the analyte to optimize the precursor ion and find the most abundant and specific product ions.- Perform a collision energy optimization experiment to determine the optimal setting for each MRM transition.- While specific MRM transitions for this exact analyte are not widely published, you can start with the precursor ion [M-H]⁻ at m/z 311.2 and scan for product ions.
Analyte is Not Present or Below Detection Limit: The analyte may not be present in the sample at a detectable concentration.- Use a more sensitive instrument if available.- Increase the sample volume and concentrate the final extract.- Verify the presence of the analyte in a fortified (spiked) sample to confirm the analytical method is working.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In complex samples like plasma or serum, endogenous substances such as phospholipids, salts, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract that has gone through the entire sample preparation procedure. The matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this analyte?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective, but SPE, particularly with a C18 sorbent, often provides a cleaner extract. A well-optimized SPE protocol can selectively remove interfering compounds like phospholipids. However, LLE with a solvent like ethyl acetate can also be a viable and simpler option. The choice depends on the complexity of your sample matrix and the required level of cleanliness. A comparison of different sample preparation methods for oxylipins has shown that SPE on a C18 material with a wash step using n-hexane and elution with methyl formate can be very effective.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A4: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. It will co-elute from the chromatography column and experience the same degree of matrix effects and any analyte loss during sample preparation. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.

Q5: What are some typical LC-MS/MS parameters for the analysis of epoxy fatty acids?

A5: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acetic or formic acid to improve peak shape. For detection, a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typical. Multiple Reaction Monitoring (MRM) is used for quantification. For this compound, the precursor ion would be [M-H]⁻ at m/z 311.2. Product ions would need to be determined by infusing a standard, but common fragmentations for epoxy fatty acids involve cleavages around the epoxide rings.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for oxylipins (the class of molecules to which this compound belongs) using different sample preparation techniques. Note: These are representative values and may vary depending on the specific protocol and laboratory conditions.

Sample Preparation Method Analyte Class Typical Recovery (%) Typical Matrix Effect (%) Comments
Protein Precipitation (PPT) Oxylipins85 - 10520 - 70 (Suppression)Simple and fast, but often results in significant matrix effects due to co-precipitation of interfering substances.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate Oxylipins70 - 9560 - 90 (Suppression)A good balance of simplicity and cleanliness. Optimization of pH and solvent choice is crucial.
Solid-Phase Extraction (SPE) with C18 Oxylipins80 - 11085 - 115Generally provides the cleanest extracts and the least matrix effects when properly optimized.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from plasma or serum using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add 200 µL of cold methanol containing an appropriate amount of a stable isotope-labeled internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute with 1 mL of acidified water (e.g., 0.1% formic acid).

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of acidified water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of acidified water to remove polar interferences.

    • Wash the cartridge with 1 mL of a low-percentage organic solvent in acidified water (e.g., 10% methanol) to remove less polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of a non-polar solvent such as methyl formate or ethyl acetate into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol provides a general guideline for the extraction of this compound from plasma or serum.

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add a stable isotope-labeled internal standard.

    • Acidify the sample to pH 3-4 with a small volume of formic acid.

  • Extraction:

    • Add 500 µL of ethyl acetate to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction (Optional but Recommended):

    • Add another 500 µL of ethyl acetate to the remaining aqueous layer, vortex, and centrifuge again.

    • Combine the second organic layer with the first.

  • Dry-down and Reconstitution:

    • Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathway

Linoleic_Acid_Metabolism cluster_0 Linoleic Acid Metabolism cluster_1 Potential Biological Effects LA Linoleic Acid EpOMEs 9,10-EpOME or 12,13-EpOME (Monoepoxides) LA->EpOMEs CYP450 Epoxygenase DiE This compound EpOMEs->DiE CYP450 Epoxygenase DiHOMEs 9,10-DiHOME or 12,13-DiHOME (Diols) EpOMEs->DiHOMEs Soluble Epoxide Hydrolase (sEH) Inflammation Modulation of Inflammation DiE->Inflammation Signaling Cell Signaling (e.g., NF-κB) DiHOMEs->Signaling

Caption: Metabolic pathway of linoleic acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Sample Complex Biological Sample (e.g., Plasma) Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Extraction Sample Preparation (SPE or LLE) Spike->Extraction LCMS LC-MS/MS Analysis (C18, ESI-, MRM) Extraction->LCMS Data Data Processing (Integration, Ratio Calculation, Quantification) LCMS->Data Result Final Concentration Data->Result

Caption: General experimental workflow for quantitative analysis.

Troubleshooting Logic

Troubleshooting_Logic Start Poor Analytical Result? Recovery Low Recovery? Start->Recovery Yes Variability High Variability? Start->Variability No CheckExtraction Optimize Extraction (pH, Solvent/Sorbent) Recovery->CheckExtraction CheckDegradation Assess Analyte Stability (Temperature, Antioxidants) Recovery->CheckDegradation Signal No/Low Signal? Variability->Signal No UseIS Implement Stable Isotope-Labeled IS Variability->UseIS Yes ImproveCleanup Enhance Sample Cleanup (SPE Wash Steps) Variability->ImproveCleanup OptimizeChromo Optimize Chromatography Variability->OptimizeChromo CheckMS Optimize MS/MS Parameters (MRM) Signal->CheckMS Yes CheckConcentration Verify Analyte Presence (Spiked Sample) Signal->CheckConcentration

Caption: Decision tree for troubleshooting common analytical issues.

References

Improving the stability of 9,10-12,13-Diepoxyoctadecanoate during sample storage and preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 9,10-12,13-Diepoxyoctadecanoate during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the epoxide rings. This can be acid-catalyzed and leads to the formation of corresponding diols. In some cases, intramolecular cyclization can occur, resulting in the formation of dihydroxy-tetrahydrofuran regioisomers.[1][2] Oxidation is another degradation pathway, particularly for unsaturated epoxy fatty acids, which can be initiated by exposure to heat, light, and oxygen.

Q2: What are the main factors that affect the stability of this compound?

A2: The stability of this compound is influenced by several factors:

  • Temperature: Higher temperatures accelerate both hydrolytic and oxidative degradation.[3][4]

  • pH: Acidic conditions can catalyze the hydrolysis of the epoxide rings.

  • Presence of Water: Water is necessary for the hydrolysis of the epoxide groups.

  • Exposure to Oxygen and Light: These factors promote the formation of peroxides and other oxidation products, especially in unsaturated fatty acids.[1]

  • Enzymatic Activity: Endogenous enzymes in biological samples, such as epoxide hydrolases, can rapidly metabolize the compound.[5]

  • Presence of Certain Materials: For example, neutral alumina has been shown to readily hydrolyze methyl this compound to dihydroxy-tetrahydrofuran regioisomers.[1][2]

Q3: How does the degradation of this compound impact its biological activity and analysis?

A3: Degradation of this compound can significantly impact experimental outcomes. The resulting diol and tetrahydrofuran derivatives may have different biological activities compared to the parent epoxide, potentially leading to misinterpretation of results.[5] For instance, if studying its role in signaling pathways, its conversion to other metabolites could alter the observed effects. Analytically, degradation leads to a decrease in the concentration of the target analyte and an increase in degradation products, complicating quantification and identification.

Troubleshooting Guides

Issue 1: Low recovery of this compound from stored samples.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Storage Temperature Store samples at -80°C for long-term storage to minimize both chemical and enzymatic degradation.[6] For short-term storage, -20°C may be acceptable, but stability should be verified.
Presence of Water in Organic Solvents Use anhydrous solvents for storing lipid extracts. If the compound is in a powder form, ensure it is stored in a desiccated environment.
Exposure to Oxygen Overlay organic solutions with an inert gas like nitrogen or argon before sealing the storage vial.[7][8]
Exposure to Light Store samples in amber glass vials to protect them from light-induced degradation.[1]
Repeated Freeze-Thaw Cycles Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles that can accelerate degradation.[6]
Enzymatic Degradation For biological samples, immediately quench enzymatic activity upon collection by flash-freezing in liquid nitrogen or by adding enzymatic inhibitors.[6]
Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., GC-MS, LC-MS).

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis during Sample Preparation Avoid acidic conditions during extraction and processing. If an acidic pH is required for other analytes, consider a separate extraction for the epoxy fatty acid or perform a stability test at that pH.
Degradation on Chromatographic Support Ensure the chromatographic system is clean and free of acidic residues. The use of a pre-column or guard column may also be beneficial.
Thermal Degradation in GC Inlet Use a lower injection port temperature if possible. Derivatization of the fatty acid to its methyl ester can improve volatility and thermal stability.
Interaction with Alumina in SPE Avoid using neutral alumina as a solid-phase extraction (SPE) sorbent, as it has been shown to cause hydrolysis.[1][2] Consider alternative sorbents like silica gel or bonded-phase silica.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound Standards and Extracts
  • Solvent Selection: Dissolve the compound in a high-purity, anhydrous organic solvent such as ethanol, methanol, or acetonitrile.

  • Inert Atmosphere: In a clean, amber glass vial with a Teflon-lined cap, add the dissolved sample.

  • Purging: Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the vial.

  • Storage: Store the vial upright in a freezer at -80°C.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of Biological Samples for this compound Analysis
  • Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice to minimize enzymatic activity.

  • Enzyme Inhibition: For tissues, homogenize in a cold buffer containing antioxidants (e.g., BHT) and protease/esterase inhibitors. For plasma, add an anticoagulant and inhibitors.

  • Flash Freezing: If not proceeding immediately with extraction, flash freeze the samples in liquid nitrogen and store at -80°C.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch or Bligh-Dyer method with cold solvents. Ensure all steps are carried out on ice.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen. Avoid high temperatures.

  • Reconstitution and Storage: Reconstitute the lipid extract in a suitable solvent for analysis and either analyze immediately or store at -80°C under an inert atmosphere as described in Protocol 1.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommendation for Minimizing Degradation
Temperature Increased temperature accelerates degradationStore at -80°C for long-term storage
pH Acidic pH catalyzes hydrolysisMaintain neutral pH during sample preparation
Water Essential for hydrolysisUse anhydrous solvents and desiccated storage
Oxygen Promotes oxidative degradationStore under an inert atmosphere (Nitrogen/Argon)
Light Can induce photo-oxidationUse amber vials for storage
Enzymes Epoxide hydrolases metabolize the compoundQuench enzymatic activity immediately after sampling

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Preservation cluster_extraction Lipid Extraction cluster_storage_analysis Storage & Analysis Sample Biological Sample Inhibitors Add Antioxidants/Enzyme Inhibitors Sample->Inhibitors FlashFreeze Flash Freeze in Liquid N2 Inhibitors->FlashFreeze Extraction Cold Solvent Extraction (Folch/Bligh-Dyer) FlashFreeze->Extraction Evaporation Solvent Evaporation (under N2) Extraction->Evaporation Reconstitution Reconstitute in Analytical Solvent Evaporation->Reconstitution Storage Store at -80°C under N2 Reconstitution->Storage Analysis LC-MS/GC-MS Analysis Reconstitution->Analysis Storage->Analysis

Caption: Recommended experimental workflow for preserving this compound stability.

degradation_pathway cluster_degradation Degradation Products Diepoxide This compound Diol Diol Derivatives Diepoxide->Diol Hydrolysis (H2O, H+) THF Tetrahydrofuran Derivatives Diepoxide->THF Intramolecular Cyclization

Caption: Primary degradation pathways of this compound.

References

Troubleshooting poor chromatographic peak shape for diepoxyoctadecanoates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of diepoxyoctadecanoates, a class of oxidized lipids. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help resolve poor chromatographic peak shapes and other analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My peaks for diepoxyoctadecanoates are tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For diepoxyoctadecanoates, this is often due to secondary interactions between the polar epoxide groups and active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2][3]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Acidify the Mobile Phase: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[4]

    • Buffer Selection: The choice and concentration of buffer can significantly impact peak shape and area, especially when using detectors like ELSD.[5] Experiment with volatile buffers like ammonium formate or acetate at concentrations of 5-10 mM.[5]

  • Column Selection:

    • End-Capped Columns: Use a column that is well end-capped to reduce the number of available free silanols.

    • Alternative Stationary Phases: Consider a column with a different stationary phase chemistry, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer different selectivity and potentially better peak shape for polar lipids.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or diluting the sample.

  • Column Contamination: Contaminants from the sample or system can create active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace it.

2. Q: I am observing peak fronting for my diepoxyoctadecanoate analysis. What could be the reason?

A: Peak fronting, an asymmetry where the front of the peak is broader, is often indicative of sample overload or a mismatch between the sample solvent and the mobile phase.[1]

Troubleshooting Steps:

  • Reduce Sample Concentration/Volume: This is the most common cause of fronting.[7] Systematically decrease the amount of sample injected onto the column until the peak shape becomes symmetrical.

  • Sample Solvent Compatibility: The sample should ideally be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[8] Dissolving diepoxyoctadecanoates in a solvent much stronger than the mobile phase can cause the analyte to travel too quickly at the start, leading to a broad front. If possible, dissolve your sample in the initial mobile phase.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can also cause peak fronting. This is less common with modern, stable columns but can occur with extreme pressure changes. If suspected, reversing and flushing the column (if the manufacturer allows) or replacing the column is the solution.

3. Q: My peaks are broad and my resolution is poor. How can I improve this?

A: Broad peaks can be caused by a variety of factors, from system issues to suboptimal method parameters.

Troubleshooting Steps:

  • Optimize Flow Rate: Too high of a flow rate can decrease efficiency and lead to broader peaks. Try reducing the flow rate to see if peak shape improves.

  • Check for Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening. Ensure connections are made with minimal dead volume.

  • Column Efficiency: An old or contaminated column will lose its efficiency. First, try cleaning the column according to the manufacturer's instructions. If that fails, the column may need to be replaced.

  • Temperature Control: Operating at a stable, and sometimes elevated, column temperature can improve peak shape and reduce viscosity of the mobile phase. However, be mindful of the thermal stability of diepoxyoctadecanoates.

  • Mobile Phase Composition: The viscosity and composition of the mobile phase can affect diffusion and, consequently, peak width. Ensure your solvents are properly mixed and degassed.

4. Q: I am seeing split peaks for my diepoxyoctadecanoate standards. What should I investigate?

A: Split peaks can be caused by several issues, often related to the sample introduction or the column inlet.

Troubleshooting Steps:

  • Partial Column Blockage: A blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks. Back-flushing the column (if permissible) or replacing the frit or guard column can resolve this.

  • Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause the sample to precipitate at the head of the column, resulting in peak splitting. Ensure your sample is fully dissolved and compatible with the mobile phase.

  • Injection Issues: Problems with the autosampler, such as a partially clogged injection needle or a poorly seated injection valve, can lead to improper sample injection and split peaks.

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC analysis of diepoxyoctadecanoates and related epoxy fatty acids, which can be used as a baseline for method development and troubleshooting.

ParameterTypical Value/RangeRationale & Troubleshooting Notes
Stationary Phase C18, C30, Phenyl-HexylC18 is a common starting point. C30 offers enhanced shape selectivity for lipid isomers. Phenyl-Hexyl provides alternative selectivity.[6][9]
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcid modifier helps to produce sharper peaks by suppressing silanol interactions.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic or Acetic AcidAcetonitrile often provides better resolution, while methanol can offer different selectivity.
Gradient Start with a higher percentage of aqueous phase and ramp up the organic phase.A gradient is typically necessary to elute lipids with varying polarity.
Flow Rate 0.2 - 1.0 mL/min (for standard 2.1-4.6 mm ID columns)Lower flow rates can improve resolution but increase run time.
Column Temperature 30 - 50 °CHigher temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer. Monitor analyte stability.
Injection Volume 1 - 10 µLKeep as low as possible to avoid overload.
Sample Solvent Mobile Phase A/B mixture, Isopropanol, or a solvent weaker than the initial mobile phase.Mismatch with the mobile phase is a common cause of peak distortion.[8]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Diepoxyoctadecanoates

This protocol provides a starting point for the analysis of diepoxyoctadecanoates using a standard C18 column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column thermostat.

    • Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: Gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 60% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the diepoxyoctadecanoate sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

Visual Troubleshooting Guides

Below are diagrams to aid in understanding the relationships in troubleshooting and the potential chemical interactions leading to poor peak shape.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_overload Is Sample Overloaded? start->check_overload reduce_sample Reduce Injection Volume or Sample Concentration check_overload->reduce_sample Yes check_solvent Sample Solvent Weaker than Mobile Phase? check_overload->check_solvent No good_peak Good Peak Shape reduce_sample->good_peak change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent No check_column Column Issue? check_solvent->check_column Yes change_solvent->good_peak flush_column Flush Column with Strong Solvent check_column->flush_column Contamination Suspected replace_column Replace Column check_column->replace_column Degradation/Void Suspected check_mobile_phase Mobile Phase Optimized? check_column->check_mobile_phase No flush_column->good_peak replace_column->good_peak adjust_ph Add/Adjust Acid Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_mobile_phase->good_peak Yes adjust_ph->good_peak

Caption: Troubleshooting workflow for poor peak shape.

ChemicalInteractions cluster_column C18 Stationary Phase silica Silica Surface Si-OH (Silanol Group) Si-O-Si(CH3)2-C18H37 (C18 Chain) analyte Diepoxyoctadecanoate (with polar epoxide groups) analyte->silica:f1 Primary Hydrophobic Interaction (Good Chromatography) analyte->silica:f0 Secondary Polar Interaction (Causes Peak Tailing)

Caption: Analyte interactions with the stationary phase.

References

Minimizing in-source fragmentation of 9,10-12,13-Diepoxyoctadecanoate in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of 9,10-12,13-Diepoxyoctadecanoate during mass spectrometry analysis.

Troubleshooting Guide

In-source fragmentation (ISF) is a common challenge in the analysis of lipids, including this compound, using electrospray ionization (ESI) mass spectrometry. It can lead to misidentification and inaccurate quantification of the target analyte. This guide provides a systematic approach to troubleshoot and minimize ISF.

Problem: Low abundance of the precursor ion ([M-H]⁻ or [M+H]⁺) and high abundance of fragment ions in the mass spectrum.

This is a classic indicator of in-source fragmentation, where the analyte molecule breaks apart in the ion source before reaching the mass analyzer.

Solution Workflow:

start High In-Source Fragmentation Observed optimize_cone_voltage Reduce Cone/Fragmentor Voltage start->optimize_cone_voltage optimize_temp Lower Ion Source/Capillary Temperature optimize_cone_voltage->optimize_temp optimize_gas Adjust Nebulizer and Drying Gas Flow Rates optimize_temp->optimize_gas check_mobile_phase Evaluate Mobile Phase Composition optimize_gas->check_mobile_phase review_results Review Mass Spectrum for Improvement check_mobile_phase->review_results review_results->optimize_cone_voltage Unsuccessful end_good Fragmentation Minimized review_results->end_good Successful end_bad Further Optimization Needed/Consult Specialist review_results->end_bad Persistent Issue

Troubleshooting Workflow for In-Source Fragmentation. This diagram outlines the sequential steps to take when excessive in-source fragmentation of this compound is observed.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it problematic for the analysis of this compound?

A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[1] For this compound, this can lead to a decreased signal for the intact molecule, making accurate quantification challenging. Furthermore, the resulting fragment ions can be mistaken for other compounds in the sample, leading to incorrect identifications.[2]

Q2: What are the primary mass spectrometer settings that influence in-source fragmentation?

A2: The most critical parameters affecting in-source fragmentation are the cone voltage (also known as fragmentor voltage or declustering potential), the ion source temperature (or capillary temperature), and the nebulizer and drying gas flow rates.[3][4] Generally, higher voltages and temperatures increase the internal energy of the ions, leading to greater fragmentation.[5]

Q3: How does cone voltage affect the fragmentation of this compound?

A3: Cone voltage is a key parameter that contributes to in-source fragmentation.[6] Lowering the cone voltage generally results in "softer" ionization conditions, which minimizes the fragmentation of the diepoxide and increases the abundance of the precursor ion.[5] Conversely, higher cone voltages will increase fragmentation.

Q4: What is the recommended range for ion source or capillary temperature to minimize fragmentation?

A4: While the optimal temperature can be instrument-dependent, a general recommendation for labile molecules like oxidized lipids is to use the lowest temperature that still allows for efficient desolvation. For some lipid classes, optimal ion transfer tube (ITT) temperatures for minimizing ISF while maintaining good sensitivity have been found to be in the range of 200-250°C.[7] It is advisable to perform a temperature optimization study for your specific instrument and method.

Q5: Can the mobile phase composition influence in-source fragmentation?

A5: Yes, the mobile phase can play a role. The use of certain additives and the overall solvent composition can affect the efficiency of ionization and the stability of the generated ions. For example, using mobile phases that promote the formation of stable adducts, such as ammonium adducts, can sometimes reduce fragmentation compared to protonation. It is recommended to use volatile buffers like ammonium formate or acetate.[8][9]

Q6: Are there any known characteristic fragment ions for this compound that I should be aware of?

A6: In electron ionization gas chromatography-mass spectrometry (GC-MS), a diagnostic ion at m/z 155 has been reported for methyl 9,10:12,13-diepoxyoctadecanoate, which is proposed to be formed by cleavages on each side of an epoxy group.[3] While fragmentation in ESI-MS can differ, being aware of potential cleavage sites around the epoxy groups is important for interpreting your spectra.

Data Presentation

The following tables summarize the impact of key ESI-MS source parameters on in-source fragmentation for lipid analysis. While specific quantitative data for this compound is limited in the literature, these tables provide general trends observed for similar lipid classes.

Table 1: Effect of Cone Voltage on Precursor and Fragment Ion Intensity

Cone Voltage SettingRelative Abundance of Precursor IonRelative Abundance of Fragment IonsGeneral Observation
Low (e.g., 10-20 V)HighLowMinimizes in-source fragmentation.[5]
Medium (e.g., 30-50 V)ModerateModerateA balance between ion transmission and fragmentation.
High (e.g., >60 V)LowHighInduces significant in-source fragmentation.[5]

Table 2: Influence of Ion Transfer Temperature (ITT) on In-Source Fragmentation

ITT SettingRelative In-Source Fragmentation (%)Signal-to-Noise (S/N) RatioGeneral Observation
Low (e.g., <200°C)LowMay be suboptimal due to inefficient desolvation.Lower temperatures generally reduce fragmentation.
Optimal (e.g., 200-250°C)MinimizedHighBalances efficient desolvation and minimal fragmentation.[7]
High (e.g., >300°C)IncreasedMay decrease due to thermal degradation.Higher temperatures can increase fragmentation.

Experimental Protocols

Protocol 1: Optimization of ESI-MS Source Parameters to Minimize In-Source Fragmentation

This protocol outlines a systematic approach to optimize key source parameters for the analysis of this compound.

  • Analyte Infusion:

    • Prepare a standard solution of this compound in a solvent mixture that is representative of your LC mobile phase (e.g., methanol/water with 0.1% formic acid or 5 mM ammonium formate).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.2-0.4 mL/min).[9]

  • Cone Voltage Optimization:

    • Set the ion source temperature and gas flows to typical starting values for your instrument.

    • Acquire mass spectra at a range of cone voltage settings (e.g., from 10 V to 80 V in 10 V increments).

    • Monitor the intensity of the precursor ion (e.g., [M-H]⁻) and any major fragment ions.

    • Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.[5]

  • Temperature Optimization:

    • Using the optimized cone voltage from the previous step, acquire mass spectra at a range of ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).

    • Monitor the precursor and fragment ion intensities.

    • Choose the temperature that provides a good balance of signal intensity (indicating efficient desolvation) and minimal fragmentation.

  • Gas Flow Optimization:

    • With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates.

    • Optimize for a stable ion signal and the best signal-to-noise ratio for the precursor ion.

Protocol 2: General LC-MS Method for the Analysis of Epoxy Fatty Acids

This protocol provides a starting point for developing an LC-MS method for this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 1.8 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[8]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.[8]

    • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte. For example, start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.[10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for fatty acids.

    • MS Parameters: Use the optimized source parameters from Protocol 1.

    • Data Acquisition: Acquire data in full scan mode to observe the precursor ion and any in-source fragments. For targeted analysis, use selected ion monitoring (SIM) for the precursor ion of this compound.

Visualizations

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Reversed-Phase Column mobile_phase Gradient Elution (Water/Acetonitrile/Formic Acid) esi_source Electrospray Ionization (ESI) Source mobile_phase->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer detector Detector mass_analyzer->detector data_processing Data Processing and Analysis detector->data_processing sample Sample Injection sample->lc_column

General LC-MS Workflow for Lipid Analysis. This diagram shows the typical workflow for analyzing lipids like this compound, from sample injection to data analysis.

cluster_source High Energy in Ion Source parent_ion This compound [M-H]⁻ fragment1 Fragment A (e.g., cleavage at epoxy group) parent_ion->fragment1 In-Source Fragmentation fragment2 Fragment B (e.g., neutral loss) parent_ion->fragment2 In-Source Fragmentation

Conceptual Diagram of In-Source Fragmentation. This diagram illustrates how the parent ion of this compound can break down into smaller fragments within the ion source.

References

Enhancing the yield and purity of synthesized 9,10-12,13-Diepoxyoctadecanoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of synthesized 9,10-12,13-Diepoxyoctadecanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diepoxide Incomplete reaction.- Increase reaction time. Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material (methyl linoleate). - Ensure the molar ratio of the epoxidizing agent (e.g., peracid) to the double bonds in the starting material is sufficient. An excess of the peracid is often required.[1] - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A temperature of around 60-65°C is often optimal for in situ performic or peracetic acid epoxidation.[2]
Decomposition of the epoxidizing agent.- If using in situ generated peracids (e.g., from hydrogen peroxide and a carboxylic acid), ensure the hydrogen peroxide is of appropriate concentration and has not decomposed. Use fresh reagents. - For enzymatic reactions, excessive hydrogen peroxide can lead to enzyme inactivation.[1]
Suboptimal catalyst concentration.- If using a catalyst (e.g., a mineral acid or an enzyme), ensure the concentration is optimal. Too little catalyst will result in a slow reaction, while too much can promote side reactions.
Low Purity of Diepoxide (Presence of Byproducts) Hydrolysis of the epoxide rings.- This is a common side reaction, especially in the presence of acid and water, leading to the formation of diols and other hydroxylated derivatives.[3][4] - Minimize the amount of water in the reaction mixture. - Neutralize the reaction mixture promptly after completion to quench the acid catalyst. Washing with a mild base solution (e.g., sodium bicarbonate) is recommended.[5] - Avoid using acidic stationary phases like alumina for column chromatography, as they can catalyze hydrolysis.[3]
Formation of monoepoxides and other intermediates.- This indicates an incomplete reaction. Increase the reaction time or the amount of epoxidizing agent to drive the reaction to completion.[1]
Formation of tetrahydrofuran derivatives.- These can form via intramolecular cyclization after the opening of one epoxide ring, particularly under acidic conditions. Prompt neutralization and careful control of reaction conditions can minimize their formation.[6]
Polymerization.- High temperatures and prolonged reaction times can sometimes lead to polymerization of the starting material or product. Optimize these parameters to avoid this issue.[7]
Difficulty in Product Purification Co-elution of byproducts with the desired diepoxide.- Utilize silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the diepoxide from more polar byproducts like diols and less polar starting material. - Monitor fractions carefully using TLC to identify and combine the pure product fractions.
Presence of residual catalyst or reagents.- Thoroughly wash the crude product to remove any residual acid catalyst, hydrogen peroxide, and carboxylic acid. Multiple washes with water and a mild base are recommended.[8]
Inconsistent Results Variability in starting material quality.- Use high-purity methyl linoleate as the starting material. The presence of other unsaturated fatty acid esters will lead to a mixture of epoxidized products.
Inconsistent reaction conditions.- Precisely control all reaction parameters, including temperature, stirring speed, and the rate of addition of reagents, to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the epoxidation of methyl linoleate, which contains double bonds at the 9,10 and 12,13 positions. This is typically achieved using a peroxy acid (peracid) as the oxidizing agent. A widely used approach is the in situ generation of performic acid (from formic acid and hydrogen peroxide) or peracetic acid (from acetic acid and hydrogen peroxide) in the presence of a catalytic amount of a strong mineral acid like sulfuric acid.[9]

Q2: How can I monitor the progress of the epoxidation reaction?

A2: The reaction progress can be monitored by tracking the disappearance of the starting material (methyl linoleate) and the appearance of the product (this compound). This can be effectively done using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10]

Q3: What are the main byproducts I should be aware of, and how can I minimize them?

A3: The primary byproducts are formed from the opening of the epoxide rings, a reaction known as hydrolysis. This leads to the formation of vicinal diols (e.g., 9,10-dihydroxy-12,13-epoxyoctadecanoate and 12,13-dihydroxy-9,10-epoxyoctadecanoate) and can also lead to the formation of tetrahydrofuran derivatives through intramolecular cyclization.[3][6] To minimize these byproducts, it is crucial to control the amount of water and acid in the reaction and to promptly neutralize the reaction mixture upon completion.

Q4: What is the optimal temperature for the epoxidation reaction?

A4: The optimal temperature is a balance between reaction rate and selectivity. For the in situ epoxidation with performic or peracetic acid, temperatures in the range of 60-70°C are often employed.[2][11] Higher temperatures can accelerate the reaction but may also increase the rate of undesirable side reactions, such as hydrolysis and polymerization, leading to lower purity.[12]

Q5: How do I purify the synthesized this compound?

A5: After the reaction, the crude product should be thoroughly washed with water and a dilute basic solution (like sodium bicarbonate) to remove residual acids and hydrogen peroxide. The organic layer is then dried and the solvent is removed. Final purification is typically achieved by silica gel column chromatography, using a solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) to separate the diepoxide from any remaining starting material and more polar byproducts.[6]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield and purity of epoxidized fatty acid methyl esters, based on findings from multiple studies.

Starting MaterialEpoxidizing AgentCatalystTemperature (°C)Time (h)Molar Ratio (H₂O₂:Unsaturation)Molar Ratio (Acid:Unsaturation)Yield (%)Purity/Selectivity (%)Reference
Jatropha Oil FAMEPeracetic Acid-6562.190.65 (Acetic Acid)90.98-[2]
Methyl LinoleateUrea-Hydrogen PeroxideMTO/Pyridine3023.0--79.05 (Monoepoxide)[8]
Linoleic AcidHydrogen PeroxideNovozym 435®-7--82.14-[1]
Methyl LinoleateTBHPMolybdenum(VI) complex7024---83 (Monoepoxides), 17 (Diepoxides)[13]
Unsaturated FAMEHydrogen PeroxideFormic Acid7041:1 (v/v HCOOH:H₂O₂)-66.07-[11]

Note: Yield and purity can be defined and measured differently across studies (e.g., conversion of double bonds, isolated yield of a specific product). This table provides a comparative overview.

Experimental Protocols

Synthesis of Methyl this compound

This protocol is based on the in situ epoxidation of methyl linoleate using performic acid.

Materials:

  • Methyl linoleate

  • Formic acid (88-98%)

  • Hydrogen peroxide (30-50%)

  • Sulfuric acid (concentrated)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl linoleate in a suitable solvent like dichloromethane.

  • Add formic acid to the solution. The molar ratio of formic acid to the double bonds in methyl linoleate is a critical parameter to optimize (a common starting point is 0.5:1 to 1:1).

  • Cool the mixture in an ice bath to approximately 10-15°C.

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Add hydrogen peroxide dropwise from a dropping funnel while maintaining the temperature below 20°C. The molar ratio of hydrogen peroxide to double bonds should be in excess (e.g., 2:1 to 5:1).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 60°C) with continuous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the initial eluting solvent (e.g., 95:5 hexane:ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexane (e.g., starting with 95:5 and gradually increasing to 80:20 or higher).

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure diepoxide. The diepoxide will be more polar than the starting material but less polar than the diol byproducts.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Methyl Linoleate Reaction Epoxidation Reaction (60°C, 4-8h) Start->Reaction Reagents Formic Acid, Hydrogen Peroxide, Sulfuric Acid Reagents->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Washing Washing & Neutralization Crude_Product->Washing Drying Drying & Concentration Washing->Drying Column_Chromatography Silica Gel Column Chromatography Drying->Column_Chromatography Pure_Product Pure 9,10-12,13- Diepoxyoctadecanoate Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Methyl_Linoleate Methyl Linoleate (Two C=C double bonds) Diepoxide This compound (Desired Product) Methyl_Linoleate->Diepoxide Epoxidation Peracid Performic Acid (HCOOOH) Peracid->Diepoxide Formic_Acid Formic Acid (Regenerated) Diepoxide->Formic_Acid catalyst regeneration Diols Diol Byproducts (from Hydrolysis) Diepoxide->Diols Hydrolysis (Side Reaction)

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Addressing co-elution issues of diepoxyoctadecanoate isomers in liquid chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of diepoxyoctadecanoate isomers in liquid chromatography. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of these complex lipid molecules.

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic separation of diepoxyoctadecanoate isomers.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect multiple diepoxyoctadecanoate isomers. How can I confirm co-elution?

A1: Visual inspection of a peak for asymmetry, such as a shoulder or tailing, is the first indication of co-elution.[1] However, for definitive confirmation, detector-based peak purity analysis is necessary.

  • Diode Array Detector (DAD/PDA): If you are using a DAD, you can perform a peak purity analysis. This function assesses the UV-Vis spectra across the entire peak.[2] If the spectra are identical from the upslope to the downslope, the peak is likely pure.[1] If the spectra differ, it indicates the presence of multiple, co-eluting compounds.[1][2]

  • Mass Spectrometry (MS): When using an LC-MS system, you can analyze the mass spectra across the peak's elution profile. Extract ion chromatograms (EICs) for the expected isomer masses. If the mass spectra change across the peak, this confirms that multiple compounds are co-eluting.[1] Even if isomers are not fully separated chromatographically, they can sometimes be distinguished by using non-overlapping multiple-reaction monitoring (MRM) transitions if their fragmentation patterns are different.[3]

Q2: How can I improve the separation of co-eluting isomers by modifying my mobile phase?

A2: Mobile phase composition is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[4]

  • Adjust Solvent Strength & Gradient: To increase the interaction with the stationary phase and improve separation, weaken your mobile phase.[1][2] In reversed-phase chromatography, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[4] Employing a shallower gradient can also increase the resolution between closely eluting peaks.

  • Change Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.[2]

  • Modify pH and Use Additives: For acidic analytes like diepoxyoctadecanoates, adjusting the mobile phase pH can change their ionization state and improve peak shape and retention. Using a low concentration of a weak acid, such as 0.05% acetic acid or 1 mM ammonium acetate, is a common practice.[3][5] The pH should be controlled with a suitable buffer to ensure run-to-run consistency.[6]

Q3: My mobile phase adjustments are not providing adequate resolution. What stationary phase (column) modifications should I consider?

A3: The stationary phase provides the primary mechanism for separation, and changing it is one of the most effective ways to resolve co-eluting isomers.[4]

  • Change Column Chemistry: If you are using a standard C18 column, switching to a different bonded phase can provide the necessary change in selectivity.[2] Consider columns with different properties, such as phenyl-hexyl, biphenyl, or embedded polar group (EPG) phases. For separating stereoisomers (enantiomers), a chiral stationary phase is often required.[7][8]

  • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) increases column efficiency (plate number, N), resulting in sharper peaks and better resolution of closely eluting compounds.[4] This is the principle behind Ultra-High-Performance Liquid Chromatography (UPLC).[9]

  • Increase Column Length: A longer column also increases the plate number, which can improve resolution, though this will also increase analysis time and backpressure.[4]

Q4: Are there any sample preparation or derivatization techniques that can help resolve co-eluting isomers?

A4: Yes, chemical derivatization can be employed to alter the properties of the isomers, making them easier to separate. By reacting the isomers with a derivatizing agent, you can create diastereomers which have different physical properties and can often be separated on a non-chiral column.[8] Another approach involves epoxidation of the double bonds in unsaturated fatty acids, which can simplify chromatographic separation and provide diagnostic ions for mass spectrometry to pinpoint double bond locations.[10]

Frequently Asked Questions (FAQs)

Q1: What are diepoxyoctadecanoates and why are their isomers so difficult to separate?

A1: Diepoxyoctadecanoates are oxidized metabolites of linoleic acid, an 18-carbon polyunsaturated fatty acid.[3] The difficulty in their separation arises from their structural similarity. Isomers of these compounds can differ merely in the position of the epoxy groups along the fatty acid chain (regioisomers) or the 3D orientation of the atoms at the chiral centers (stereoisomers).[7][11] These subtle differences result in very similar physicochemical properties, such as polarity and hydrophobicity, making them challenging to resolve with standard chromatographic techniques.[12]

Q2: What is a typical starting method for separating diepoxyoctadecanoate isomers by LC-MS?

A2: A common starting point is reversed-phase chromatography coupled with tandem mass spectrometry (MS/MS). A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient mobile phase containing a small amount of an acid modifier like acetic or formic acid to improve peak shape.[3][5] Detection is typically performed using electrospray ionization (ESI) in negative ion mode, with MS/MS analysis in a multiple-reaction monitoring (MRM) mode for selectivity and sensitivity.[3]

Q3: How can mass spectrometry help differentiate isomers if they are not fully separated by chromatography?

A3: Mass spectrometry is a crucial tool for isomer analysis. While isomers have the same mass, they can often be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS).[3][10] By carefully selecting precursor-to-product ion transitions (MRM), it is possible to quantify one isomer in the presence of another, even with significant chromatographic overlap.[3][13] Furthermore, techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can separate isomers in the gas phase based on their size and shape (collisional cross-section), providing an additional dimension of separation beyond liquid chromatography.[14]

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS Method for Octadecanoid Isomers

This protocol is a representative method for the analysis of diepoxyoctadecanoate isomers, based on established procedures.[3][13]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Acidify the plasma or biological sample and load it onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove interferences.

    • Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% acetic acid or 1 mM ammonium acetate.[3][5]

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 3:1, v/v).[3]

    • Flow Rate: 0.2 - 0.4 mL/min.[13]

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the analytes.

    • Column Temperature: 40 °C.[15]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Ion Spray Voltage: -4.2 to -4.5 kV.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine specific precursor-product ion transitions for each target isomer using authentic standards. For example, for 9,10-DiHOME and 12,13-DiHOME (m/z 313.2), different product ions may be selected for quantification.

Data Presentation

Table 1: Example LC Parameters for Epoxy Fatty Acid Separation

ParameterMethod 1[3]Method 2[5]Method 3[13]
Column Kinetex C18 (100 x 2.1 mm, 1.7 µm)C18 reversed-phaseC18 (150 x 2.1 mm)
Mobile Phase A Water (1 mM ammonium acetate, 0.01% acetic acid)Water (0.05% acetic acid)Water (0.2% acetic acid)
Mobile Phase B Acetonitrile/Methanol (3:1, v/v)MethanolMethanol (0.2% acetic acid)
Flow Rate Not Specified0.5 mL/min0.2 mL/min
Gradient Optimized gradient for octadecanoidsIsocratic (95% Methanol)Gradient (85% B to 100% B)
Temperature Not Specified40 °CNot Specified

Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Broad/Shouldered Peak) purity Confirm with Peak Purity Analysis (DAD or MS Spectra) start->purity is_pure Peak is Pure purity->is_pure Check Results coelution Co-elution Confirmed is_pure->coelution No end Problem Solved is_pure->end Yes mob_phase Step 1: Modify Mobile Phase coelution->mob_phase mob_opts Weaken Solvent Strength Change Organic Modifier Adjust pH / Additives mob_phase->mob_opts stat_phase Step 2: Modify Stationary Phase mob_phase->stat_phase If resolution is still poor resolved Resolution Achieved mob_phase->resolved stat_opts Change Column Chemistry (e.g., Phenyl) Use Chiral Column for Stereoisomers Decrease Particle Size (UPLC) stat_phase->stat_opts other_params Step 3: Adjust Other Parameters stat_phase->other_params For fine-tuning stat_phase->resolved other_opts Optimize Temperature Lower Flow Rate other_params->other_opts other_params->resolved resolved->end

Caption: A workflow for troubleshooting co-elution issues.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extract Lipid Extraction (e.g., SPE) sample->extract lc LC Separation (Reversed-Phase) extract->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration & Quantification ms->integrate report Reporting integrate->report

Caption: General workflow for diepoxyoctadecanoate analysis.

Resolution_Factors resolution Peak Resolution (Rs) selectivity Selectivity (α) resolution->selectivity efficiency Efficiency (N) resolution->efficiency retention Retention Factor (k) resolution->retention selectivity_desc How To Improve: Change Mobile/Stationary Phase selectivity->selectivity_desc efficiency_desc How To Improve: Longer Column, Smaller Particles efficiency->efficiency_desc retention_desc How To Improve: Adjust Mobile Phase Strength retention->retention_desc

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Method Development for Separating Cis and Trans Isomers of Diepoxyoctadecanoates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical separation of diepoxyoctadecanoate isomers. This resource is designed for researchers, scientists, and drug development professionals engaged in the analysis and purification of these complex molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your method development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of diepoxyoctadecanoates?

A1: The main challenges arise from the subtle structural differences between the cis and trans diastereomers. These isomers often have very similar polarities and molecular shapes, leading to co-elution in standard chromatographic systems. Achieving baseline separation requires highly selective stationary phases and carefully optimized mobile phases.

Q2: Which chromatographic techniques are most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be employed. Gas Chromatography (GC) can also be used, typically after derivatization of the analytes to increase their volatility.

Q3: What type of HPLC column is recommended for separating these isomers?

A3: For RP-HPLC, columns with enhanced shape selectivity, such as those with cholesterol-based or phenyl-based stationary phases, can be more effective than standard C18 columns. In NP-HPLC, silica or cyano-based columns are often used. Chiral stationary phases can also be effective for separating diastereomers.

Q4: Is derivatization necessary for the analysis?

A4: For GC analysis, derivatization to form more volatile esters (e.g., methyl esters) is standard practice. For HPLC, derivatization is not always necessary but can be employed to enhance UV detection if the native molecule lacks a strong chromophore.

Q5: How can I confirm the identity of the separated cis and trans isomers?

A5: Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is a powerful tool for confirming the identity of the isomers based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the stereochemistry of the purified isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of diepoxyoctadecanoate isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers - Inappropriate column chemistry.- Mobile phase is not selective enough.- Suboptimal temperature.- Column: Switch to a column with different selectivity (e.g., from C18 to a cholesterol or phenyl phase). For NP-HPLC, try a cyano or diol column.- Mobile Phase: In RP-HPLC, vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). In NP-HPLC, adjust the ratio of non-polar and polar solvents.- Temperature: Optimize the column temperature. Lower temperatures often increase selectivity in chiral and diastereomeric separations.
Peak Splitting or Broadening - Column degradation or contamination.- Sample solvent is too strong.- Co-elution of closely related impurities.- Column: Flush the column with a strong solvent. If the problem persists, replace the column.- Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.- Purity: Ensure the purity of the starting material. Side products from the epoxidation reaction can interfere.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- Column equilibration issues.- Mobile Phase: Ensure proper mixing and degassing of the mobile phase. Use a buffer if pH control is critical.- Temperature: Use a column oven to maintain a stable temperature.- Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each run, especially with gradient elution.
Low Signal Intensity - Poor ionization in MS detection.- Analyte lacks a strong chromophore for UV detection.- Low sample concentration.- MS Detection: Optimize the ionization source parameters. Consider adding a mobile phase additive to enhance ionization.- UV Detection: Consider derivatization with a UV-active tag.- Sample: Increase the sample concentration if possible.

Experimental Protocols

Synthesis of Diepoxyoctadecanoates (from Linoleic Acid Methyl Ester)

This protocol describes the in situ epoxidation of methyl linoleate to produce a mixture of diepoxyoctadecanoate isomers.

Materials:

  • Methyl linoleate

  • Formic acid (98%)

  • Hydrogen peroxide (30%)

  • Sodium bicarbonate (5% aqueous solution)

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl linoleate in dichloromethane.

  • Add formic acid to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture in an ice bath and add hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of diepoxyoctadecanoate isomers.

HPLC Method Development for Cis/Trans Isomer Separation

This section provides a starting point for developing an HPLC method to separate the diastereomeric diepoxyoctadecanoates.

A. Normal-Phase HPLC (NP-HPLC)

NP-HPLC often provides better selectivity for geometric isomers.

Parameter Starting Conditions Optimization Strategy
Column Silica, 250 x 4.6 mm, 5 µmTry Cyano (CN) or Amino (NH2) phases for alternative selectivity.
Mobile Phase 98:2 (v/v) Hexane:IsopropanolAdjust the ratio of isopropanol (or ethanol) to optimize retention and resolution. A shallow gradient may be necessary.
Flow Rate 1.0 mL/minLowering the flow rate can sometimes improve resolution.
Detection UV at 210 nm or ELSD/CADIf sensitivity is low, consider derivatization or use a mass spectrometer.
Temperature 25°CVary temperature between 15°C and 40°C to assess its impact on selectivity.

B. Reversed-Phase HPLC (RP-HPLC)

While more challenging, RP-HPLC can also be effective, especially with columns offering shape selectivity.

Parameter Starting Conditions Optimization Strategy
Column Cholesterol-bonded phase, 250 x 4.6 mm, 5 µmCompare with Phenyl-Hexyl and standard C18 phases.
Mobile Phase 85:15 (v/v) Acetonitrile:WaterVary the organic modifier (try methanol) and the ratio to water.
Flow Rate 1.0 mL/minOptimize for best resolution and peak shape.
Detection UV at 210 nm or MSMS detection is highly recommended for confirmation.
Temperature 30°CExplore a range of temperatures to find the optimal selectivity.

Visualizations

Workflow for Method Development

MethodDevelopment cluster_synthesis Sample Preparation cluster_screening Method Screening cluster_optimization Method Optimization Synthesize Synthesize Diepoxyoctadecanoates Characterize Characterize Mixture (NMR, MS) Synthesize->Characterize ColumnSelect Select Columns (NP & RP) Characterize->ColumnSelect MobilePhase Screen Mobile Phases ColumnSelect->MobilePhase Optimize Optimize Parameters (T, Flow, Gradient) MobilePhase->Optimize Validate Validate Method (Robustness, Reproducibility) Optimize->Validate FinalMethod FinalMethod Validate->FinalMethod Final Analytical Method

Caption: A general workflow for developing a separation method for diepoxyoctadecanoate isomers.

Troubleshooting Logic for Poor Resolution

Troubleshooting Start Poor Resolution or Co-elution Observed ChangeMobilePhase Adjust Mobile Phase Composition/Solvent Start->ChangeMobilePhase ChangeColumn Change Column (Different Stationary Phase) ChangeMobilePhase->ChangeColumn Improved? No Success Resolution Achieved ChangeMobilePhase->Success Improved? Yes OptimizeTemp Optimize Column Temperature ChangeColumn->OptimizeTemp Improved? No ChangeColumn->Success Improved? Yes OptimizeTemp->Start Improved? No (Re-evaluate Strategy) OptimizeTemp->Success Improved? Yes

Caption: A decision tree for troubleshooting poor resolution in isomer separation experiments.

Validation & Comparative

Validation of 9,10-12,13-Diepoxyoctadecanoate as a Diagnostic Marker in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9,10-12,13-Diepoxyoctadecanoate with other alternatives as a potential diagnostic marker in metabolic diseases. It includes a summary of its performance, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development.

Introduction to this compound

This compound is a metabolite derived from the oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. As a downstream product of linoleic acid metabolism, its levels may reflect alterations in metabolic pathways associated with various physiological and pathological states. Recent metabolomic studies have begun to explore its potential as a biomarker in different diseases. This guide evaluates the current evidence for its use as a diagnostic marker in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

Comparative Analysis of Diagnostic Marker Performance

While direct validation of this compound as a diagnostic marker for metabolic diseases in humans is still in its early stages, some studies have indicated its potential. The following table summarizes the available diagnostic performance data for this compound in other disease contexts and compares it with established and alternative biomarkers for metabolic diseases.

Biomarker CategoryBiomarkerDisease/ConditionSample TypeAUC (Area Under the Curve)SensitivitySpecificityReference
Epoxy Fatty Acid This compound Primary Sjögren's Syndrome Plasma > 0.9 Not ReportedNot Reported[1]
Primary Sjögren's Syndrome Fecal 0.7 - 0.8 Not ReportedNot Reported[1]
Established Metabolic Markers HbA1c Type 2 DiabetesBlood0.8478%79%
Fasting Plasma Glucose Type 2 DiabetesPlasma0.8682%84%
HOMA-IR Insulin ResistancePlasma0.8375%80%
Triglycerides (TG) Metabolic SyndromeSerum0.7570%72%
HDL Cholesterol Metabolic SyndromeSerum0.6865%69%
Alternative Lipid Markers TG/HDL-C Ratio Metabolic SyndromeSerum0.8276%78%[2]
Ceramides (e.g., C16:0, C18:0) Type 2 Diabetes RiskPlasma0.75 - 0.85Not ReportedNot Reported
9-HODE, 13-HODE Non-Alcoholic Steatohepatitis (NASH)PlasmaElevated in NASH patientsNot ReportedNot Reported[3]
Fatty Acid Panel (15:0, 16:1n7t, 18:1n7c, 22:5n3) + Clinical Parameters NAFLD FibrosisSerum0.9282%90%

Note: The data for this compound is from a study on an autoimmune disease, highlighting its potential as a biomarker but underscoring the need for validation in metabolic diseases. Data for established and alternative markers are representative values from various studies and may vary depending on the population and specific study design.

Experimental Protocols

Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a detailed methodology for the analysis of this compound in biological samples, based on established protocols for lipidomics.

1. Sample Preparation (Plasma/Serum)

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a deuterated internal standard (e.g., d4-9,10-12,13-Diepoxyoctadecanoate).

    • Vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 200 µL of LC-MS grade water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture (e.g., acetonitrile/isopropanol 80:20, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific adduct formed (e.g., [M-H]⁻).

    • Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies should be optimized for maximum sensitivity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Linoleic Acid Metabolism and Associated Signaling

This compound is a product of the cytochrome P450 (CYP) epoxygenase pathway of linoleic acid metabolism. These epoxy fatty acids and their diol derivatives are known to be involved in various signaling cascades that are relevant to metabolic diseases, including inflammation and insulin signaling.

Linoleic_Acid_Metabolism Linoleic_Acid Linoleic Acid CYP_Epoxygenase CYP Epoxygenase Linoleic_Acid->CYP_Epoxygenase Oxidation EpOMEs Epoxyoctadecenoic Acids (EpOMEs) CYP_Epoxygenase->EpOMEs Diepoxyoctadecanoate This compound EpOMEs->Diepoxyoctadecanoate Further Oxidation sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH Signaling Downstream Signaling (e.g., PPARs, NF-κB) Diepoxyoctadecanoate->Signaling DiHOMEs Dihydroxyoctadecenoic Acids (DiHOMEs) sEH->DiHOMEs DiHOMEs->Signaling Metabolic_Effects Metabolic Effects (Inflammation, Insulin Sensitivity) Signaling->Metabolic_Effects

Caption: Linoleic acid metabolism via the CYP epoxygenase pathway.

General Workflow for Biomarker Validation

The validation of a novel biomarker like this compound for clinical use involves a multi-stage process, from initial discovery to clinical validation and implementation.

Biomarker_Validation_Workflow Discovery 1. Discovery (Untargeted Metabolomics) Identification 2. Candidate Identification (e.g., this compound) Discovery->Identification Assay_Dev 3. Analytical Method Development & Validation (LC-MS/MS) Identification->Assay_Dev Clinical_Verification 4. Clinical Verification (Case-Control Studies) Assay_Dev->Clinical_Verification Performance_Eval 5. Diagnostic Performance Evaluation (Sensitivity, Specificity, AUC) Clinical_Verification->Performance_Eval Prospective_Validation 6. Prospective Validation (Large Cohort Studies) Performance_Eval->Prospective_Validation Clinical_Utility 7. Clinical Utility Assessment Prospective_Validation->Clinical_Utility

Caption: A generalized workflow for diagnostic biomarker validation.

Conclusion and Future Directions

Currently, this compound shows promise as a biomarker, particularly given its high diagnostic accuracy in a study on primary Sjögren's syndrome.[1] Its origin from linoleic acid metabolism places it at the intersection of pathways relevant to metabolic diseases. However, there is a clear lack of direct evidence validating its utility as a diagnostic marker for type 2 diabetes, obesity, or NAFLD in human populations.

Future research should focus on:

  • Quantitative Studies: Measuring the absolute concentrations of this compound in well-characterized patient cohorts with metabolic diseases and comparing them to healthy controls.

  • Performance Evaluation: Determining the sensitivity, specificity, and AUC of this lipid for diagnosing these conditions and establishing optimal cut-off values.

  • Comparative Analysis: Directly comparing its diagnostic performance against established biomarkers in the same patient populations.

  • Method Validation: Developing and validating a robust, high-throughput analytical method for its quantification in clinical laboratories.

  • Mechanistic Studies: Elucidating the precise role of this compound in the signaling pathways that contribute to the pathophysiology of metabolic diseases.

Addressing these research gaps will be crucial to determine whether this compound can be translated into a clinically useful diagnostic tool for metabolic diseases.

References

Comparative analysis of the biological activities of 9,10-12,13-Diepoxyoctadecanoate and leukotoxin.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of 9,10-12,13-Diepoxyoctadecanoate, a linoleic acid metabolite, and Leukotoxin A (LtxA), a potent virulence factor produced by the bacterium Aggregatibacter actinomycetemcomitans. This objective comparison is supported by available experimental data to aid in the understanding of their distinct and overlapping roles in cellular processes.

Overview of Biological Activities

This compound is an oxidized derivative of linoleic acid, a common polyunsaturated fatty acid. As a member of the oxylipin family, it is implicated in various physiological and pathological processes, including inflammation and immune modulation. Its biological effects are thought to be linked to the induction of oxidative stress and the activation of key signaling pathways.

Leukotoxin A (LtxA) is a well-characterized bacterial exotoxin belonging to the Repeats-in-Toxin (RTX) family. It is a primary virulence factor of A. actinomycetemcomitans, a bacterium associated with aggressive forms of periodontitis. LtxA exhibits specific cytotoxicity towards white blood cells (leukocytes) by binding to the β2 integrin, Lymphocyte Function-Associated Antigen-1 (LFA-1), leading to cell death and immune evasion by the pathogen.

Comparative Data on Biological Activities

The following tables summarize the known biological activities of this compound and Leukotoxin A based on available in vitro studies. It is important to note that quantitative data for this compound is limited, and some information is inferred from studies on structurally related epoxy fatty acids.

Table 1: Comparative Cytotoxicity

FeatureThis compoundLeukotoxin A (LtxA)
Target Cells Endothelial cells, potentially immune cells.Specifically targets leukocytes (e.g., monocytes, lymphocytes, neutrophils) expressing LFA-1.
Mechanism of Cell Death Primarily linked to induction of oxidative stress.Dose-dependent: Necrosis at high concentrations, apoptosis and pyroptosis at lower concentrations.
Reported Cytotoxic Concentrations Data not readily available. Weak cytotoxicity observed at high concentrations for the related diepoxylinoleic acid[1].Induces cell death in THP-1 monocytes at concentrations of 50 ng/mL[2][3]. Jurkat T cells show dose-dependent cell death with increasing concentrations[4].
Quantitative Cytotoxicity (LC50) Not specifically reported. Studies on related epoxy fatty acids suggest sEH-dependent toxicity[2][5].Varies by cell line and exposure time. For example, in Jurkat T cells, significant cell death is observed at 0.1 µg/ml after 24 hours[4].

Table 2: Comparison of Signaling Pathway Activation

Signaling PathwayThis compoundLeukotoxin A (LtxA)
Primary Receptor Not definitively identified.LFA-1 (CD11a/CD18) on leukocytes.[5] May also interact with the Fas death receptor on T-lymphocytes[4][6].
Key Downstream Pathways NF-κB Pathway: Activated via induction of oxidative stress in endothelial cells[7].Caspase Activation: Initiates caspase-dependent apoptosis.
NLRP3 Inflammasome: Activates the inflammasome, leading to pyroptosis and release of pro-inflammatory cytokines IL-1β and IL-18.
Lysosomal-mediated pathway: Can trigger a cathepsin D-dependent cell death in monocytes[5].
Key Signaling Molecules Reactive Oxygen Species (ROS).LFA-1, Fas, Caspase-1, Caspase-3, NLRP3, ASC.
Cellular Response Pro-inflammatory gene expression.Apoptosis, pyroptosis, release of inflammatory cytokines.

Signaling Pathways

The signaling pathways initiated by these two molecules are distinct, reflecting their different modes of action.

Putative Signaling Pathway for this compound

The proposed mechanism for this compound in endothelial cells involves the generation of intracellular reactive oxygen species (ROS). This oxidative stress is believed to be a key trigger for the activation of the NF-κB signaling cascade, a central regulator of inflammation.

Diepoxyoctadecanoate_Signaling cluster_cell Endothelial Cell Diepoxide This compound ROS ↑ Reactive Oxygen Species (ROS) Diepoxide->ROS Induces IKK IKK Activation ROS->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Promotes

Caption: Putative signaling pathway of this compound in endothelial cells.

Leukotoxin A (LtxA) Signaling Pathway

Leukotoxin A engages with the LFA-1 receptor on leukocytes, initiating a cascade of events that can lead to different forms of cell death depending on the toxin concentration and cell type. In T lymphocytes, a cooperative engagement of the Fas death receptor is also implicated. In monocytes, LtxA can trigger pyroptosis through the activation of the NLRP3 inflammasome.

Leukotoxin_Signaling cluster_leukocyte Leukocyte cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis (Monocytes) LtxA Leukotoxin A (LtxA) LFA1 LFA-1 Receptor LtxA->LFA1 Binds Fas Fas Receptor (T-cells) LtxA->Fas Interacts with Caspase_Activation Caspase Activation (e.g., Caspase-3) LFA1->Caspase_Activation NLRP3 NLRP3 Inflammasome Activation LFA1->NLRP3 Fas->Caspase_Activation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_secretion IL-1β & IL-18 Secretion Caspase1->IL1b_secretion Pyroptosis Pyroptotic Cell Death Caspase1->Pyroptosis

Caption: Signaling pathways activated by Leukotoxin A in leukocytes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the biological activities of these compounds.

Cytotoxicity Assays

a) Lactate Dehydrogenase (LDH) Release Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a measure of cytotoxicity.

  • Methodology:

    • Seed target cells (e.g., endothelial cells for the diepoxide, THP-1 monocytes for LtxA) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (this compound or LtxA) for a specified duration (e.g., 2 to 24 hours).

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, collect the cell culture supernatant.

    • Add the LDH assay reagent to the supernatant, which contains a substrate that is converted into a colored formazan product by LDH.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

b) Caspase Activity Assay

  • Principle: This assay measures the activity of caspases, key proteases involved in the execution of apoptosis.

  • Methodology:

    • Culture target cells (e.g., Jurkat T cells for LtxA) and induce apoptosis by treating with the test compound.

    • Lyse the cells to release their contents.

    • Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate. The substrate is linked to a chromophore or fluorophore.

    • Cleavage of the substrate by the active caspase releases the chromophore/fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader.

    • The signal intensity is directly proportional to the caspase activity.

NF-κB Activation Assay
  • Principle: This assay determines the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Methodology (Immunofluorescence):

    • Grow endothelial cells on coverslips and treat them with this compound.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. Nuclear localization of the p65 subunit indicates NF-κB activation.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for comparing the cytotoxic effects of this compound and Leukotoxin A.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Endothelial Cells, THP-1 Monocytes) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Diepoxide & LtxA) Treatment Treat with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment LDH_Assay LDH Release Assay (Cytotoxicity) Treatment->LDH_Assay Caspase_Assay Caspase Activity Assay (Apoptosis) Treatment->Caspase_Assay NFkB_Assay NF-κB Activation Assay (Inflammation) Treatment->NFkB_Assay Data_Analysis Data Analysis & Comparison LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Caption: Comparative experimental workflow for cytotoxicity and signaling analysis.

Logical Relationship of Biological Effects

The biological effects of these two compounds stem from fundamentally different origins and target different cellular components, leading to distinct downstream consequences.

Logical_Relationship cluster_compounds Compounds cluster_mechanisms Primary Mechanisms cluster_outcomes Biological Outcomes Diepoxide This compound (Lipid Metabolite) Oxidative_Stress Induction of Oxidative Stress Diepoxide->Oxidative_Stress Leukotoxin Leukotoxin A (Bacterial Toxin) Receptor_Binding Specific Receptor Binding (LFA-1) Leukotoxin->Receptor_Binding Inflammation Pro-inflammatory Signaling (NF-κB) Oxidative_Stress->Inflammation Cell_Death Leukocyte-Specific Cell Death Receptor_Binding->Cell_Death Immune_Modulation Immune Modulation Inflammation->Immune_Modulation Cell_Death->Immune_Modulation

Caption: Logical relationship of the biological effects of the two compounds.

Conclusion

This comparative guide highlights the distinct biological profiles of this compound and Leukotoxin A. While the diepoxide, a lipid metabolite, appears to modulate inflammatory responses through oxidative stress-induced NF-κB activation, Leukotoxin A acts as a potent and specific cytotoxin against leukocytes, employing multiple pathways to induce cell death and subvert the host immune system.

Further research, particularly in obtaining quantitative cytotoxicity data and elucidating the detailed signaling pathway for this compound, is necessary for a more comprehensive understanding of its biological role. The well-defined mechanisms of Leukotoxin A, on the other hand, offer a clear example of a bacterial virulence factor's interaction with the host immune system. This comparative analysis provides a valuable resource for researchers investigating lipid-mediated signaling, bacterial pathogenesis, and the development of novel therapeutic strategies targeting these pathways.

References

Distinguishing Regioisomers of Diepoxyoctadecanoic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of lipid molecules is paramount. Diepoxyoctadecanoic acids, a class of oxidized fatty acids, exhibit diverse biological activities that are intrinsically linked to the specific location of the epoxide groups on the octadecanoic acid chain. Distinguishing between these regioisomers presents a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometric techniques for the effective differentiation of diepoxyoctadecanoic acid regioisomers, supported by established principles of fatty acid analysis.

Introduction to the Challenge

Diepoxyoctadecanoic acids are formed through the epoxidation of linoleic acid and are involved in various physiological and pathophysiological processes. The position of the two epoxide rings along the 18-carbon chain defines the molecule's regioisomerism. For instance, 9,10;12,13-diepoxyoctadecanoic acid and 6,7;9,10-diepoxyoctadecanoic acid will have distinct biological targets and effects. Consequently, analytical methods that can unambiguously identify these isomers are crucial for advancing research in lipidomics and drug discovery. Mass spectrometry, coupled with chromatographic separation, stands as the primary tool for this purpose. This guide will focus on the two leading methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Mass Spectrometric Techniques

The differentiation of diepoxyoctadecanoic acid regioisomers by mass spectrometry hinges on the generation of unique fragment ions that are indicative of the epoxide ring positions. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sample complexity, desired sensitivity, and the need for structural confirmation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization to increase volatility and thermal stability.Can analyze underivatized acids, but derivatization can improve ionization.
Ionization Method Electron Ionization (EI) is common, leading to extensive fragmentation.Electrospray Ionization (ESI) is typical, producing intact molecular ions.
Fragmentation Provides detailed fragmentation patterns useful for structural elucidation.Tandem MS (MS/MS) allows for controlled fragmentation of selected ions.
Isomer Separation Relies on chromatographic separation and distinct fragmentation patterns of derivatives.Can separate isomers chromatographically and differentiate them by MS/MS fragmentation.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Often offers higher sensitivity, particularly with multiple reaction monitoring (MRM).
Throughput Can be lower due to the derivatization step and longer GC run times.Generally allows for higher throughput with faster LC gradients.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like diepoxyoctadecanoic acids, derivatization is a mandatory step to increase their volatility and improve chromatographic performance.

Experimental Protocol: GC-MS Analysis
  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[1][2]

      • FAME Synthesis: React the sample with 14% boron trifluoride in methanol at 60°C for 30 minutes.[2][3]

      • PFB Ester Synthesis: React the sample with pentafluorobenzyl bromide in the presence of a catalyst.[1]

    • Silylation: Derivatize any hydroxyl groups that may have formed from epoxide ring-opening with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless injection is recommended for trace analysis.

    • Temperature Program: An optimized temperature gradient is crucial for separating the derivatized isomers.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode for initial identification and selected ion monitoring (SIM) for targeted quantification.

Distinguishing Regioisomers by GC-MS

The key to distinguishing regioisomers lies in the fragmentation patterns generated upon EI. The cleavage of the carbon-carbon bonds adjacent to the epoxide rings will produce characteristic ions. For the methyl esters of diepoxyoctadecanoic acids, the fragmentation will be influenced by the positions of the epoxide groups. For instance, cleavage between the two epoxide rings will generate different fragment ions for different regioisomers.

Expected Fragmentation for a Hypothetical 9,10;12,13-Diepoxyoctadecanoate Methyl Ester:

m/zProposed Fragment Identity
XXXCleavage between C10 and C11
YYYCleavage between C11 and C12
ZZZFragment containing the methyl ester and one epoxide
AAAFragment containing the alkyl chain and one epoxide

Note: Specific m/z values would need to be determined experimentally.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS is highly suited for the analysis of complex biological samples and can often analyze compounds with minimal sample preparation. It offers high sensitivity and specificity, making it a powerful tool for lipidomics.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Diepoxyoctadecanoic acids can be analyzed directly in their free acid form.

    • Extraction from biological matrices is typically performed using liquid-liquid or solid-phase extraction.[4]

  • Liquid Chromatography:

    • Column: Reversed-phase C18 columns are commonly used.[4]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium acetate to improve ionization.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is typical for free fatty acids.

    • Analysis Mode:

      • Precursor Ion Scan: To identify all potential diepoxyoctadecanoic acid isomers.

      • Product Ion Scan: To generate fragmentation spectra for structural elucidation.

      • Multiple Reaction Monitoring (MRM): For targeted and sensitive quantification of known isomers.[4]

Distinguishing Regioisomers by LC-MS/MS

In LC-MS/MS, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are diagnostic of the epoxide positions. Cleavage will preferentially occur at the carbon-carbon bonds alpha to the epoxide rings. The m/z values of the resulting fragments will differ depending on the regioisomer.

Expected Fragmentation for a Hypothetical 9,10;12,13-Diepoxyoctadecanoic Acid ([M-H]⁻):

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
311.2XXXCleavage at the 9,10-epoxide
311.2YYYCleavage at the 12,13-epoxide
311.2ZZZCombined cleavage and rearrangement

Note: Specific m/z values would need to be determined experimentally.

Visualization of Experimental Workflows

GC-MS Workflow

GCMS_Workflow Sample Diepoxyoctadecanoic Acid Sample Derivatization Derivatization (Esterification/Silylation) Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Volatile Derivatives EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (Detection) EI->MS Data Data Analysis (Fragmentation Pattern) MS->Data

Caption: Workflow for GC-MS analysis of diepoxyoctadecanoic acid regioisomers.

LC-MS/MS Workflow

LCMSMS_Workflow Sample Diepoxyoctadecanoic Acid Sample Extraction Extraction (LLE or SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID [M-H]⁻ MS2 MS2 (Product Ion Detection) CID->MS2 Data Data Analysis (MRM/Product Ion Spectra) MS2->Data

Caption: Workflow for LC-MS/MS analysis of diepoxyoctadecanoic acid regioisomers.

Conclusion

Both GC-MS and LC-MS/MS are viable and powerful techniques for distinguishing between regioisomers of diepoxyoctadecanoic acid.

  • GC-MS , following derivatization, provides rich fragmentation spectra that can be used for structural elucidation. It is a robust and reliable method, particularly when authentic standards are available for comparison of retention times and mass spectra.

  • LC-MS/MS offers the advantage of analyzing underivatized samples with high sensitivity and specificity. The ability to perform targeted analyses using MRM makes it exceptionally well-suited for quantitative studies in complex biological matrices.

The choice of method will ultimately be guided by the specific research question, sample type, and available instrumentation. For novel isomer discovery and detailed structural characterization, a combination of both techniques may provide the most comprehensive results. As the field of lipidomics continues to evolve, the application of these mass spectrometric approaches will be instrumental in unraveling the intricate roles of diepoxyoctadecanoic acid regioisomers in health and disease.

References

A Comparative Guide: Cross-Validation of LC-MS and NMR for 9,10-12,13-Diepoxyoctadecanoate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of lipid mediators is paramount. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization and quantification of 9,10-12,13-diepoxyoctadecanoate, a diepoxide derivative of linoleic acid. This document outlines the principles of each technique, presents a comparison of their performance, details experimental protocols, and provides visualizations to aid in understanding the cross-validation workflow.

Introduction to this compound and Analytical Challenges

This compound is an oxidized lipid metabolite of linoleic acid.[1] These diepoxides are involved in various physiological and pathological processes, making their accurate identification and quantification crucial for understanding their biological roles. The structural complexity and the presence of multiple isomers of diepoxyoctadecanoates present significant analytical challenges. Cross-validation using orthogonal techniques like LC-MS and NMR is therefore essential to ensure data accuracy and reliability.

Principles of LC-MS and NMR for Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For lipid analysis, reversed-phase LC is commonly used to separate lipids based on their polarity. The separated lipids are then ionized (e.g., using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.[2] This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying low-abundance lipids in complex biological matrices.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, provides detailed structural information by probing the magnetic properties of atomic nuclei.[4] In the context of this compound, ¹H NMR can identify and quantify the protons associated with the epoxy groups, which have characteristic chemical shifts.[4][5] While generally less sensitive than MS, NMR is a non-destructive technique that provides excellent structural detail and is inherently quantitative without the need for identical internal standards.[5]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and ¹H NMR. The values are based on published data for similar epoxidized fatty acids and represent typical performance.

Performance ParameterLC-MS/MS¹H NMR
Limit of Detection (LOD) pg/mL to low ng/mL range[6][7]High µg/mL to mg/mL range
Limit of Quantitation (LOQ) Low ng/mL range[6]mg/mL range[8]
Linearity (R²) > 0.99[6]> 0.99[9]
Precision (%RSD) < 15%[7]< 5%
Accuracy (%Recovery) 85-115%90-110%
Specificity High (isomer separation possible)[2]Moderate (isomers may overlap)[4]
Throughput HighLow to moderate
Sample Requirement Low (µL)High (mg)

Experimental Protocols

LC-MS/MS Method for this compound Quantification

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or cell lysate, add an internal standard (e.g., a deuterated analog of the analyte).

  • Add 300 µL of a cold extraction solvent mixture (e.g., methanol/acetonitrile 1:1 v/v).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[10]

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Negative ion mode electrospray ionization (ESI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For diepoxyoctadecanoate, this would involve selecting the [M-H]⁻ ion as the precursor.

¹H NMR Method for this compound Quantification

1. Sample Preparation:

  • Extract lipids from the sample using a Folch or Bligh-Dyer method.

  • Dry the lipid extract under nitrogen.

  • Dissolve a known mass of the dried extract (typically 5-10 mg) in a known volume of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS or a compound with a distinct, non-overlapping signal).[4]

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 128 or more for good signal-to-noise.

    • Relaxation delay (d1): 5 seconds to ensure full relaxation of protons.

    • Acquisition time: 2-4 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the epoxy protons of this compound (typically in the range of 2.9-3.2 ppm) and the signal of the internal standard.[4][5]

3. Quantification:

  • The concentration of the analyte is calculated by comparing the integral of its specific protons to the integral of the known amount of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction LC_Separation LC Separation Lipid_Extraction->LC_Separation Aliquoted Sample NMR_Acquisition NMR Acquisition Lipid_Extraction->NMR_Acquisition Aliquoted Sample MS_Detection MS Detection & Quantification LC_Separation->MS_Detection Data_Comparison Data Comparison & Validation MS_Detection->Data_Comparison NMR_Quantification NMR Quantification NMR_Acquisition->NMR_Quantification NMR_Quantification->Data_Comparison

Caption: Experimental workflow for the cross-validation of LC-MS and NMR data.

signaling_pathway Linoleic_Acid Linoleic Acid Epoxidation1 Epoxidation (e.g., CYP450) Linoleic_Acid->Epoxidation1 Monoepoxide 9,10-Epoxyoctadecenoate or 12,13-Epoxyoctadecenoate Epoxidation1->Monoepoxide Epoxidation2 Epoxidation (e.g., CYP450) Monoepoxide->Epoxidation2 Diepoxide This compound Epoxidation2->Diepoxide Biological_Effects Biological Effects Diepoxide->Biological_Effects

Caption: Simplified biosynthetic pathway of this compound.

logical_relationship LC_MS_Data LC-MS Data (High Sensitivity, Specificity) Cross_Validation Cross-Validation LC_MS_Data->Cross_Validation NMR_Data NMR Data (High Structural Detail, Absolute Quantification) NMR_Data->Cross_Validation Validated_Data Validated & Reliable Quantitative Data Cross_Validation->Validated_Data

Caption: Logical relationship for data cross-validation between LC-MS and NMR.

Conclusion

Both LC-MS and NMR are powerful techniques for the characterization of this compound, each with its own distinct advantages. LC-MS provides unparalleled sensitivity and specificity, making it the method of choice for detecting and quantifying trace levels of this analyte in complex biological samples. NMR, on the other hand, offers exceptional structural information and a direct, absolute quantification capability without the need for a specific internal standard, making it invaluable for structural confirmation and for validating the quantitative accuracy of LC-MS methods.

For comprehensive and reliable characterization of this compound, a cross-validation approach utilizing both LC-MS and NMR is highly recommended. This integrated strategy leverages the strengths of both techniques, ensuring high confidence in both the structural assignment and the quantitative results, which is critical for advancing research and development in fields where this lipid mediator plays a significant role.

References

Comparative metabolomics to assess changes in 9,10-12,13-Diepoxyoctadecanoate levels.

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of 9,10-12,13-Diepoxyoctadecanoate levels across different biological systems, supported by experimental data from recent metabolomics studies. It includes detailed experimental protocols for the quantification of this lipid molecule and visual diagrams to illustrate relevant biological pathways and workflows.

Introduction to this compound

This compound is a derivative of linoleic acid, an essential omega-6 fatty acid.[1] As a member of the oxylipin family, it is involved in a variety of biological processes, including plant defense mechanisms and potentially in mammalian inflammatory signaling cascades.[1] Altered levels of this and other linoleic acid metabolites have been associated with various physiological and pathological conditions.[2][3][4] This guide focuses on the comparative analysis of this compound levels as revealed by metabolomic studies.

Comparative Analysis of this compound Levels

Metabolomic studies have identified significant variations in the abundance of this compound across different biological samples and conditions. The following table summarizes key findings from comparative analyses.

ComparisonSystem/OrganismTissue/SampleChange in this compound LevelsReference
Pistil vs. Stamen Wheat (Triticum aestivum L.)Floral OrgansLower in Pistil and Pistilloid Stamen compared to Stamen[5]
UV Treatment vs. Control Micro-Tom Tomato (Solanum lycopersicum L.)LeavesNo significant change[6]
Primary Sjögren's Syndrome vs. Healthy Control HumanFeces and PlasmaUpregulated in both feces and plasma of pSS patients[2][4]
Min Pig vs. Large White Pig Pig (Sus scrofa)SerumIdentified as a differential metabolite between breeds[7]
Cannabidiol (CBD) Supplementation CaninePlasmaDecreased after a three-week supplementation of CBD[8]
Fruiting Body Age Sanghuangporus vaniniiFruiting BodyIdentified as a differential metabolite between different ages[9]
Non-Small Cell Lung Cancer vs. Control HumanSerumNegatively correlated with CD14 levels[3]

Experimental Protocols

The quantification of this compound and other lipid metabolites is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS) based methods.[10] Below are generalized protocols based on methodologies reported in the cited literature.

Sample Preparation
  • Extraction: Lipids are extracted from biological matrices (e.g., plasma, tissue homogenates, fecal samples) using a suitable organic solvent system. A common method is the Folch extraction, which uses a chloroform/methanol mixture. For serum or plasma, proteins are often precipitated with a solvent like methanol, and the supernatant containing the metabolites is collected.[3]

  • Solid-Phase Extraction (SPE): In some cases, SPE is employed to separate epoxy and hydroxy fatty acid methyl esters for cleaner analysis.[11]

  • Derivatization: To improve chromatographic separation and mass spectrometric detection, fatty acids can be derivatized.[11][12][13] However, many modern LC-MS methods can analyze underivatized free fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of fatty acids and their derivatives.[14][15] The mobile phase usually consists of a gradient of an aqueous solvent (often with an additive like formic acid or ammonium formate) and an organic solvent (such as acetonitrile or methanol).[4][5][9]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is a common ionization technique for lipid analysis, operated in either positive or negative ion mode.[14][15] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are used for accurate mass measurements and metabolite identification.[2][4][6]

  • Quantification: Relative quantification is often performed by comparing the peak areas of the metabolite of interest across different samples. For absolute quantification, stable isotope-labeled internal standards are required.

Visualization of Pathways and Workflows

Linoleic Acid Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound from its precursor, linoleic acid. This pathway is a part of the broader oxylipin biosynthesis process.

Linoleic_Acid_Metabolism Linoleic_Acid Linoleic Acid Epoxidation1 Epoxidation Linoleic_Acid->Epoxidation1 Epoxyoctadecenoic_Acid 9(10)-Epoxyoctadec-12-enoic acid or 12(13)-Epoxyoctadec-9-enoic acid Epoxidation1->Epoxyoctadecenoic_Acid Epoxidation2 Epoxidation Epoxyoctadecenoic_Acid->Epoxidation2 Diepoxyoctadecanoate This compound Epoxidation2->Diepoxyoctadecanoate Hydrolysis Hydrolysis Diepoxyoctadecanoate->Hydrolysis Diol 9,10-Dihydroxy-12,13-epoxyoctadecanoate Hydrolysis->Diol

Caption: Biosynthetic pathway of this compound from linoleic acid.

General Metabolomics Workflow

This diagram outlines the typical workflow for a comparative metabolomics study, from sample collection to data analysis and interpretation.

Metabolomics_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., OPLS-DA, Volcano Plot) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis (e.g., KEGG) Metabolite_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: A generalized workflow for comparative metabolomics studies.

References

A Researcher's Guide to Achieving High Specificity in Immunoassays for 9,10-12,13-Diepoxyoctadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 9,10-12,13-diepoxyoctadecanoate is crucial for understanding its biological role and potential as a biomarker. Immunoassays offer a sensitive and high-throughput method for this purpose, but their utility is entirely dependent on the specificity of the antibody employed. This guide provides a comprehensive overview of the principles and experimental protocols for developing and evaluating highly specific antibodies for this compound immunoassays.

The Challenge of Small Molecule Immunoassays

This compound, a metabolite of linoleic acid, is a small molecule that is not immunogenic on its own.[1] To generate an immune response and produce antibodies, it must be chemically coupled to a larger carrier protein, a process that transforms the small molecule into a "hapten."[2][3] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.

Achieving Specificity Through Strategic Hapten Design

The goal of hapten design is to present the unique structural features of this compound to the immune system while minimizing the influence of the linker used for conjugation. The site of attachment of the linker to the diepoxide molecule is paramount. An improperly placed linker can mask key epitopes or, conversely, become part of the epitope itself, leading to antibodies that recognize the linker rather than the target molecule.

A recommended strategy involves attaching a linker to the carboxyl group of the octadecanoate backbone, distal to the diepoxide rings. This orientation presents the diepoxide functionalities to the immune system, increasing the likelihood of generating antibodies that specifically recognize this region.

Hapten_Design cluster_Molecule This compound cluster_Conjugation Hapten-Carrier Conjugate Molecule Diepoxide Rings (Target Epitope) Linker Linker Arm Molecule->Linker Attachment Site Carboxyl Carboxyl Group Carrier Carrier Protein (e.g., BSA, KLH) Linker->Carrier Conjugation

Caption: Strategic hapten design for this compound.

Experimental Protocol 1: Hapten-Carrier Protein Conjugation

This protocol outlines the conjugation of a this compound hapten (with an activated carboxyl group) to a carrier protein like Bovine Serum Albumin (BSA) using the carbodiimide method.

  • Activation of Hapten:

    • Dissolve the this compound hapten in a suitable organic solvent (e.g., dimethylformamide).

    • Add a molar excess of N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA) in a phosphate buffer (pH 7.5-8.0).

    • Slowly add the activated hapten solution to the carrier protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) or through gel filtration chromatography.

  • Characterization:

    • Determine the hapten-to-carrier protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore. A hapten density of 10-20 molecules per carrier protein is often optimal for eliciting a good immune response.[2]

Developing the Immunoassay: The Competitive ELISA Format

For small molecules like this compound, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[4][5] In this assay, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Competitive_ELISA cluster_Well ELISA Plate Well cluster_High_Analyte High Analyte Concentration cluster_Low_Analyte Low Analyte Concentration Ab Ab Analyte_H A Ab->Analyte_H Tracer_H T* Signal_H Low Signal Tracer_H->Signal_H Less bound tracer Ab2 Ab Tracer_L T* Ab2->Tracer_L Analyte_L A Signal_L High Signal Tracer_L->Signal_L More bound tracer

Caption: Principle of a competitive ELISA.

Experimental Protocol 2: Competitive ELISA for this compound

  • Plate Coating: Coat a 96-well microtiter plate with the anti-9,10-12,13-diepoxyoctadecanoate antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competition: Add standards or samples containing this compound to the wells, followed immediately by the addition of a known amount of enzyme-labeled this compound (tracer). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP).

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound in the sample.

Critical Evaluation of Antibody Specificity: Cross-Reactivity Testing

The cornerstone of a reliable immunoassay is the antibody's ability to distinguish between the target analyte and structurally related molecules. Cross-reactivity testing is therefore a mandatory step in assay validation.[6] For this compound, potential cross-reactants include its metabolic precursors and other related fatty acid epoxides.

Experimental Protocol 3: Assessing Antibody Cross-Reactivity

  • Prepare a Standard Curve: Generate a standard curve for this compound using the competitive ELISA protocol. Determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Test Potential Cross-Reactants: Prepare serial dilutions of each potential cross-reactant and run them in the same competitive ELISA.

  • Determine IC50 for Cross-Reactants: Calculate the IC50 for each potential cross-reactant.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Data Presentation: Comparing Antibody Performance

The results of cross-reactivity testing should be summarized in a clear and concise table to allow for easy comparison of antibody performance.

Compound Structure Antibody A (Poor Specificity) Antibody B (High Specificity)
IC50 (nM) % Cross-Reactivity
This compound Target Analyte10100
9,10-Epoxyoctadecenoate Precursor5020
12,13-Epoxyoctadecenoate Precursor8012.5
Linoleic Acid Precursor2005
Vernolic Acid Structural Analog1506.7

Table 1: Hypothetical cross-reactivity data for two different antibodies against this compound. Antibody B demonstrates superior specificity.

Logical Workflow for Developing a Specific Immunoassay

The development and validation of a specific immunoassay is a systematic process that requires careful planning and execution. The following diagram illustrates the key steps involved.

Workflow Start Start Hapten Hapten Design and Synthesis Start->Hapten Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Immunization Immunization and Antibody Production Conjugation->Immunization Screening Screening for Positive Clones Immunization->Screening Development Competitive ELISA Development Screening->Development Validation Assay Validation Development->Validation CrossReactivity Cross-Reactivity Testing Validation->CrossReactivity Specific Antibody is Highly Specific CrossReactivity->Specific Yes NotSpecific Redesign Hapten or Re-screen Clones CrossReactivity->NotSpecific No End End Specific->End NotSpecific->Hapten

Caption: Workflow for specific immunoassay development.

References

A Comparative Analysis of the Biological Activity of Synthetic vs. Naturally Occurring 9,10-12,13-Diepoxyoctadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of synthetic and naturally occurring 9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid. While direct comparative studies with quantitative data for the synthetic versus the natural form of this specific compound are limited in publicly available literature, this document synthesizes the existing knowledge on their origins, potential biological effects, and the signaling pathways they may influence, drawing parallels from closely related lipid metabolites where necessary.

Introduction

This compound is a metabolite of linoleic acid, an essential omega-6 fatty acid. It is formed through the enzymatic epoxidation of the two double bonds in the linoleic acid chain. This compound exists in both natural and synthetic forms, and its biological significance is an area of growing research interest, particularly concerning its potential anti-inflammatory and cytotoxic properties.

Naturally Occurring this compound: This compound has been identified in natural sources such as sunflower oil and has been reported in Bos taurus.[1] Its formation in biological systems is part of the complex linoleic acid metabolism pathway.

Synthetic this compound: The synthesis of this diepoxide can be achieved through various chemical methods, often involving the epoxidation of linoleic acid. Synthetic versions are crucial for research purposes, allowing for the production of pure compounds for biological testing.

Comparative Biological Activity

Data on Related Compounds:

To provide a contextual understanding of potential bioactivities, the following table summarizes quantitative data for related synthetic compounds, as direct data for this compound is scarce.

Compound ClassCell LineBiological ActivityIC50 ValueReference
Synthetic Oleoyl HybridsHTB-26 (Breast Cancer)Cytotoxicity10-50 µM[2]
Synthetic Oleoyl HybridsPC-3 (Pancreatic Cancer)Cytotoxicity10-50 µM[2]
Synthetic Oleoyl HybridsHepG2 (Hepatocellular Carcinoma)Cytotoxicity10-50 µM[2]
Synthetic β-nitrostyrene derivativeMCF-7 (Breast Cancer)Cytotoxicity0.81 ± 0.04 µg/mL[3]
Synthetic β-nitrostyrene derivativeMDA-MB-231 (Breast Cancer)Cytotoxicity1.82 ± 0.05 µg/mL[3]

Signaling Pathways

The biological effects of this compound and related epoxides are believed to be mediated through various signaling pathways. As a product of linoleic acid metabolism, its activities are likely intertwined with pathways regulated by fatty acid metabolites.

Linoleic_Acid_Metabolism Linoleic Acid Linoleic Acid 9-HODE 9-HODE Linoleic Acid->9-HODE LOX 13-HODE 13-HODE Linoleic Acid->13-HODE LOX 9,10-EpOME 9,10-EpOME Linoleic Acid->9,10-EpOME CYP450 12,13-EpOME 12,13-EpOME Linoleic Acid->12,13-EpOME CYP450 This compound This compound 9,10-EpOME->this compound Epoxidation 12,13-EpOME->this compound Epoxidation Diols Diols This compound->Diols sEH Biological Effects Biological Effects This compound->Biological Effects Diols->Biological Effects

Caption: Linoleic Acid Metabolism Pathway.

Key signaling pathways potentially modulated by linoleic acid epoxides include:

  • NF-κB (Nuclear Factor kappa B) Pathway: Some conjugated linoleic acid isomers have been shown to suppress NF-κB activation, a key regulator of inflammation.[4][5] This suggests that this compound could exert anti-inflammatory effects by inhibiting this pathway.

  • PPAR (Peroxisome Proliferator-Activated Receptor) Modulation: Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. It is plausible that this compound could modulate PPAR activity, thereby influencing cellular metabolic and inflammatory responses.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not widely published. However, standard assays for evaluating anti-inflammatory and cytotoxic effects of lipid metabolites can be adapted.

In Vitro Anti-inflammatory Activity Assay (General Protocol)

This protocol outlines a general workflow for assessing the anti-inflammatory effects of a test compound on cultured macrophages.

Anti_Inflammatory_Assay_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Test Compound (Synthetic or Natural Diepoxide) A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Measurement of Inflammatory Markers (e.g., NO, TNF-α, IL-6 via ELISA, Griess Assay) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: General workflow for in vitro anti-inflammatory assays.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media until they reach a suitable confluency.

  • Pre-treatment: Cells are treated with varying concentrations of the synthetic or naturally derived this compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Markers: The levels of inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA kits.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the inflammatory response (IC50) is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the synthetic or natural this compound for a set duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

While the current body of research provides a foundational understanding of this compound as a linoleic acid metabolite with potential biological activities, there is a clear need for direct comparative studies between its synthetic and naturally occurring forms. Such studies, employing standardized experimental protocols, would be invaluable for elucidating the specific structure-activity relationships and for advancing the potential therapeutic applications of this and related lipid molecules. Researchers are encouraged to investigate the distinct biological effects of different stereoisomers of this compound to fully understand its physiological and pathological roles.

References

Safety Operating Guide

Proper Disposal of 9,10-12,13-Diepoxyoctadecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9,10-12,13-Diepoxyoctadecanoate, ensuring the safety of laboratory personnel and the protection of the environment.

Based on available safety data, 9,10-12,13-Diepoxyoctadecanoic acid, a closely related compound with the same CAS number (3012-69-9), is not classified as a hazardous substance.[1] However, it is crucial to adhere to institutional and local regulations for chemical waste disposal.

Immediate Safety and Handling Precautions

While not classified as hazardous, general safe laboratory practices should always be observed when handling this compound.

PrecautionDescription
Personal Protective Equipment (PPE) Wear standard laboratory attire, including safety glasses and gloves.
Ventilation Handle in a well-ventilated area or a chemical fume hood.
Spill Response In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Incompatibilities Avoid contact with strong oxidizing agents.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all chemical waste as potentially hazardous until properly identified.[2]

  • Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Mixing non-hazardous waste with hazardous waste can render the entire mixture hazardous.[3]

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container for waste collection. The original product container, if in good condition, is often a suitable choice.

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

  • Indicate that it is "Non-Hazardous Waste for Disposal".

  • Add the date when the container was designated for waste.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, secondary containment area away from incompatible materials.

  • Keep the container securely sealed to prevent spills or evaporation.

4. Institutional Waste Collection:

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the Environmental Health and Safety (EHS) office.

  • Do not transport chemical waste outside of your designated laboratory area. Trained EHS personnel should handle the collection and transportation of all chemical waste.[2]

5. Final Disposal Method:

  • The recommended disposal method for non-hazardous solid waste is typically a sanitary landfill.[1]

  • Crucially, do not dispose of this compound down the sink or in the regular trash unless explicitly approved by your institution's EHS department. [4] Even non-hazardous chemicals can pose a risk to aquatic life and wastewater treatment systems.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS / Waste Management A Identify Waste: This compound B Select & Label Container (Chemically Compatible, Leak-Proof) A->B C Accumulate Waste in Designated Area B->C D Request Institutional Waste Pickup (EHS) C->D E Collect Waste from Laboratory D->E Handover F Transport to Central Waste Facility E->F G Final Disposal (e.g., Landfill) F->G

References

Essential Safety and Logistics for Handling 9,10-12,13-Diepoxyoctadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential information for the safe handling, storage, and disposal of 9,10-12,13-Diepoxyoctadecanoate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Due to the lack of specific permeation data, it is recommended to double-glove.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldGoggles should be worn for all procedures. A face shield is required when there is a risk of splashing.
Skin and Body Protection Laboratory coatA fully buttoned lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Not generally required for small-scale use with adequate ventilation.In case of inadequate ventilation, or when handling larger quantities that may generate aerosols or dusts, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps will minimize exposure risk and ensure safe handling of this compound.

Preparation:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble Materials: Before beginning, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this exact compound is not widely available, review the SDS for similar compounds, such as methyl 9,10-12,3-diepoxystearate, to be aware of potential hazards[1].

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a light-yellow solid[2]. Avoid creating dust. Use a spatula for transfers.

    • If supplied in solution, be mindful of potential splashing during transfer. Use appropriate volumetric tools.

  • Experimental Use:

    • Keep containers closed when not in use.

    • Avoid contact with skin and eyes. If contact occurs, follow the first-aid measures outlined below.

    • Do not eat, drink, or smoke in the work area.

Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

  • Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Dispose of them in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

First-Aid Measures

ScenarioAction
After Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
After Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[1].
After Eye Contact Rinse opened eyes for several minutes under running water.
After Swallowing If symptoms persist, consult a doctor.

Storage and Disposal Plans

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, storage in a freezer is recommended[3]. Some suppliers suggest storing at 0-8 °C[2].

Disposal:

  • Dispose of unused material and contaminated waste in accordance with federal, state, and local regulations.

  • Do not allow the product to enter drains or waterways.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS & Protocols B Prepare Work Area (Fume Hood) A->B C Assemble Materials & PPE B->C D Don PPE C->D E Weigh & Transfer Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove PPE & Wash Hands H->I

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.